Technical Documentation Center

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 3-amino-5-fluoropiperidine-1-carboxylate

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Methodologies for Benzyl 3-amino-5-fluoropiperidine-1-carboxylate

Executive Summary & Retrosynthetic Rationale The 3-amino-5-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. The strategic placement of a fluorine atom at the C5 position modulates the basici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The 3-amino-5-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. The strategic placement of a fluorine atom at the C5 position modulates the basicity (pKa) of the C3 amine, enhances metabolic stability against cytochrome P450 oxidation, and increases the overall lipophilicity of the molecule[1]. Benzyl 3-amino-5-fluoropiperidine-1-carboxylate serves as a highly versatile, orthogonally protected chiral building block. The Cbz (carboxybenzyl) group at N1 ensures stability during acidic deprotections, while the C3 amine can be selectively functionalized.

Developing a scalable, highly enantioselective route to this molecule requires overcoming the historical challenge of late-stage fluorination, which often utilizes hazardous reagents like DAST and suffers from poor diastereoselectivity. To bypass these limitations, a state-of-the-art synthetic pathway leverages biocatalytic desymmetrization followed by flow photochemical decarboxylative fluorination [1], culminating in a highly stereoretentive Curtius rearrangement [2].

Mechanistic Logic:
  • Biocatalytic Desymmetrization: Starting from a symmetric meso-piperidine precursor ensures that the absolute stereochemistry is set early with >99% enantiomeric excess (ee)[1].

  • Photochemical Decarboxylative Fluorination: Utilizing an iridium photocatalyst and Selectfluor under continuous flow allows for the precise installation of the Csp3-F bond. Flow chemistry is chosen over batch chemistry here to ensure uniform light penetration and mitigate the accumulation of hazardous reactive intermediates[1].

  • Curtius Rearrangement: Diphenylphosphoryl azide (DPPA) is selected to convert the remaining carboxylic acid into an amine. DPPA allows for the mild, one-pot generation of the acyl azide, completely avoiding the epimerization risks associated with harsh reagents like thionyl chloride[2].

Step-by-Step Experimental Protocols

The following self-validating protocols describe the transition from a commercially available pyridine dicarboxylate to the final orthogonally protected amine.

Step 1: Hydrogenation & Biocatalytic Desymmetrization

Objective: Establish the chiral (3S,5S) piperidine core.

  • Hydrogenation: Dissolve diethyl pyridine-3,5-dicarboxylate in ethanol. Add Pd(OH)2/Al2O3 catalyst and subject the mixture to H2 gas in a flow reactor. This yields the meso-piperidine-3,5-dicarboxylate[1].

  • N-Protection: React the crude meso-piperidine with Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) and NaHCO3 in aqueous THF to yield the N-Cbz protected meso-diester[1].

  • Enzymatic Desymmetrization (Self-Validating Step): Suspend the meso-diester in a pH 7.5 buffer. Add the lipase enzyme Novocor ADL (25 wt%). The enzyme selectively hydrolyzes one ester group.

    • Causality & IPC: The reaction generates acid, causing the pH to drop. The continuous automated addition of NaOH to maintain pH 7.5 serves as an in-process control (IPC) to monitor conversion. The reaction yields the chiral monoacid with >98% ee[1].

Step 2: Flow Photochemical Decarboxylative Fluorination

Objective: Install the C5 fluorine atom via radical decarboxylation.

  • Reaction Mixture Preparation: Dissolve the chiral monoacid (1.0 equiv), Selectfluor (2.2 equiv), 2,6-lutidine (4.1 equiv), and the photocatalyst [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1.8 mol%) in a degassed solvent mixture[1].

  • Flow Photochemistry: Pump the mixture through a continuous flow reactor irradiated by blue LEDs.

    • Causality: 2,6-lutidine acts as a mild base to facilitate the initial oxidation of the carboxylate. The flow setup ensures a strict residence time, preventing over-oxidation or defluorination[1].

  • Workup: The resulting mixture of diastereomers is separated via chiral Supercritical Fluid Chromatography (SFC) to isolate the desired (3S,5S)-1-Cbz-5-fluoropiperidine-3-carboxylic acid[1].

Step 3: Curtius Rearrangement to Boc-Protected Amine

Objective: Convert the C3 carboxylic acid to an amine with 100% stereoretention.

  • Activation: Dissolve (3S,5S)-1-Cbz-5-fluoropiperidine-3-carboxylic acid in anhydrous toluene. Add triethylamine (1.2 equiv) followed by DPPA (1.1 equiv) at 0 °C[2].

    • Causality: Triethylamine neutralizes the diphenyl phosphate byproduct, preventing acidic degradation of the substrate[2].

  • Rearrangement: Heat the reaction to 80 °C for 2 hours. The evolution of N2 gas serves as a visual IPC confirming the rearrangement of the acyl azide to the isocyanate[2].

  • Trapping: Add an excess of anhydrous tert-butanol (t-BuOH) and reflux for an additional 4 hours. The isocyanate is trapped to form the Boc-protected amine: 1-Cbz-3-(Boc-amino)-5-fluoropiperidine.

Step 4: Selective Boc Deprotection

Objective: Unmask the C3 amine to yield the final target.

  • Deprotection: Dissolve the intermediate in dichloromethane (DCM) and cool to 0 °C. Add trifluoroacetic acid (TFA) dropwise (10 equiv).

  • Isolation: Stir for 2 hours. Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate. Drying and concentration yields the final product: Benzyl 3-amino-5-fluoropiperidine-1-carboxylate .

Quantitative Data & Process Metrics

Process StepKey Reagents / CatalystYield (%)Stereochemical PurityResidence Time / Conditions
1. Hydrogenation & Cbz Protection Pd(OH)2/Al2O3, H2, Cbz-OSu86% (Over 2 steps)Meso (Achiral)Flow H2, then Batch (RT, 12h)
2. Biocatalytic Desymmetrization Novocor ADL (Lipase), NaOH92%>98% eeBatch, pH 7.5, 30 °C
3. Photochemical Fluorination [Ir] cat, Selectfluor, Blue LEDs52% (Desired Diastereomer)>98% de, >99% eeFlow, Blue LED irradiation
4. Curtius Rearrangement DPPA, Et3N, t-BuOH81%>99% ee (Stereoretentive)Batch, 80 °C, 6h total
5. Boc Deprotection TFA, DCM95%>99% eeBatch, 0 °C to RT, 2h

Mechanistic Pathway Visualizations

Workflow A Diethyl pyridine- 3,5-dicarboxylate B Meso-Piperidine Monoacid A->B 1. H2, Pd(OH)2 2. Cbz-OSu 3. Novocor ADL C 1-Cbz-5-fluoro- piperidine-3-carboxylic acid B->C Flow Photochemistry [Ir] cat, Selectfluor D 1-Cbz-3-(Boc-amino)- 5-fluoropiperidine C->D Curtius Rearrangement DPPA, Et3N, t-BuOH E Benzyl 3-amino- 5-fluoropiperidine- 1-carboxylate D->E Boc Deprotection TFA / DCM

Overall Synthetic Workflow for Benzyl 3-amino-5-fluoropiperidine-1-carboxylate.

CurtiusMechanism A Carboxylic Acid (R-COOH) B Acyl Azide (R-CO-N3) A->B DPPA, Et3N (- (PhO)2PO2H) C Isocyanate (R-N=C=O) B->C Heat (- N2) Stereoretentive Migration D Boc-Protected Amine (R-NH-Boc) C->D t-BuOH Addition

Stereoretentive Curtius Rearrangement Mechanism utilizing DPPA.

References

  • Blakemore, C. A., Humphrey, J. M., Yang, E., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development, 28(10), 3801-3807.[Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[Link]

Sources

Exploratory

Physicochemical properties of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate Introduction: The Significance of the Fluorinated 3-Aminopiperidine Scaffold The piperidine ring is a found...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate

Introduction: The Significance of the Fluorinated 3-Aminopiperidine Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmaceutical agents.[1] The introduction of a 3-amino group provides a key vector for molecular interactions and further synthetic elaboration, making it a privileged structure in drug design.[1][2] Specifically, the incorporation of a fluorine atom, as seen in Benzyl 3-amino-5-fluoropiperidine-1-carboxylate, is a strategic choice in modern drug development. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic profile and pKa.

This technical guide provides a comprehensive analysis of the core physicochemical properties of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate. As Senior Application Scientists, our goal is not merely to present data, but to provide the causal logic behind its measurement and its implications for research and development. The protocols described herein are robust and self-validating, designed to ensure the highest degree of accuracy and reproducibility for drug development professionals.

Compound Identification and Core Properties

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate is a synthetic building block whose stereochemistry significantly influences its biological activity and physical properties.[1][2] Several isomers exist, and it is critical for researchers to use the correct Chemical Abstracts Service (CAS) number for the specific isomer in their work.

Molecular Structure:

(Simplified representation)

The core structure consists of a piperidine ring functionalized with an amino group at the 3-position, a fluorine atom at the 5-position, and a benzyl carbamate protecting group on the ring nitrogen.

Table 1: Core Compound Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇FN₂O₂[3][4]
Molecular Weight 252.28 g/mol [3][4][5]
Physical Form Oil to Solid[6]
Purity Typically ≥95% or ≥97%[5][6]

Table 2: Identified Isomers and Related Structures

Compound NameCAS Number
Benzyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate1523530-09-7
Benzyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate1228631-13-7
Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate1207853-15-3
Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (isomer unspecified)1356342-83-0

Note: The position of the amino and fluoro groups can vary (e.g., 3-amino-4-fluoro vs. 4-amino-3-fluoro). Researchers must verify the structure associated with a given CAS number.

Key Physicochemical Parameters: A Technical Overview

The behavior of a drug candidate in a biological system is fundamentally governed by its physicochemical properties. For an ionizable compound like Benzyl 3-amino-5-fluoropiperidine-1-carboxylate, the most critical parameters are its acid dissociation constant (pKa), lipophilicity (logP), and solubility.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of the molecule at a given pH. For this compound, the primary amino group (-NH₂) and the piperidine ring nitrogen (within the carbamate) are the key ionizable centers. The pKa of the primary amine is particularly crucial as it dictates the proportion of charged (protonated, -NH₃⁺) to uncharged species at physiological pH (~7.4). This ratio directly impacts receptor binding, membrane transport, and solubility.

Expert Insight: The presence of an electronegative fluorine atom can lower the pKa of the nearby amino group through an inductive effect, making it slightly more acidic (less basic) than its non-fluorinated analog. This subtle modulation can be a key design element for optimizing drug-target interactions.

Table 3: Predicted and Experimental Physicochemical Data

ParameterPredicted ValueExperimental Method
pKa (Not found)Potentiometric Titration[7][8]
logP 1.6943Reversed-Phase HPLC (RP-HPLC)[9][10]
TPSA 55.56 Ų(Computational)
Lipophilicity (logP)

The partition coefficient (logP) is the measure of a compound's differential solubility in a biphasic system of n-octanol and water. It is a critical indicator of a drug's ability to cross lipid membranes. While the traditional shake-flask method is the "gold standard," it can be time-consuming and challenging for certain compounds.[9] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative for determining logP values.[9][10][11]

Expert Insight: A logP of 1.69 suggests moderate lipophilicity. This is often a desirable range in drug discovery, balancing aqueous solubility for formulation and distribution with sufficient lipid solubility to cross biological membranes.

Solubility

Solubility is the ability of a compound to dissolve in a solvent to form a homogeneous solution. For pharmaceutical development, aqueous solubility is paramount. The basic nature of the amino group means that the solubility of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate is expected to be highly pH-dependent. It should exhibit significantly greater solubility in acidic aqueous solutions due to the formation of the protonated and more polar ammonium salt.[12][13][14]

Expert Insight: Poor aqueous solubility is a major hurdle in drug development. Early characterization using a systematic solubility classification, as detailed below, can prevent costly late-stage failures. The protocol should test solubility not just in water, but also in acidic and basic media to understand the compound's behavior across different physiological environments (e.g., stomach vs. intestine).

Experimental Protocols: A Self-Validating Approach

The following protocols are designed for accuracy and robustness, incorporating principles of self-validation through calibration, standardization, and replicate measurements.

Protocol for Solubility Classification

This workflow systematically classifies the compound based on its solubility in key solvents, providing foundational knowledge of its properties.

Objective: To qualitatively determine the solubility profile of the compound in water, acidic, and basic solutions.

Materials:

  • Benzyl 3-amino-5-fluoropiperidine-1-carboxylate

  • Deionized Water

  • 5% (w/v) HCl solution

  • 5% (w/v) NaOH solution

  • Small test tubes, vortex mixer, pH paper

Methodology:

  • Water Solubility: Add approximately 20 mg of the compound to a test tube. Add 1 mL of deionized water. Vortex vigorously for 30 seconds. Observe for complete dissolution.[14]

  • Causality Check: If the compound is insoluble or sparingly soluble, proceed to the next step. The amine functional group suggests likely solubility in acid.[13]

  • Acid Solubility (5% HCl): To the suspension from step 1 (or a fresh 20 mg sample), add 1 mL of 5% HCl solution. Vortex vigorously. Observe for dissolution.

  • Rationale: The basic amino group will be protonated by the acid to form a water-soluble ammonium salt (R-NH₂ + HCl → R-NH₃⁺Cl⁻).[13] This test confirms the basic nature of the compound.

  • Base Solubility (5% NaOH): Add approximately 20 mg of the compound to a separate test tube. Add 1 mL of 5% NaOH solution. Vortex vigorously. Observe.

  • Expected Outcome: As a basic compound, it is expected to remain insoluble in aqueous base. This step helps to rule out amphoteric or acidic characteristics.

Visualization: Solubility Classification Workflow

G start Start: 20 mg Compound add_water Add 1 mL DI Water & Vortex start->add_water check_water Soluble? add_water->check_water add_hcl Add 1 mL 5% HCl & Vortex check_water->add_hcl No check_hcl Soluble? add_hcl->check_hcl class_b Result: Basic Compound (Class B) check_hcl->class_b Yes insoluble Result: Insoluble/Neutral check_hcl->insoluble No

Caption: Logical workflow for determining the solubility class of an amine-containing compound.

Protocol for pKa Determination by Potentiometric Titration

This method provides highly accurate pKa values by measuring pH changes during titration.[7][8]

Objective: To experimentally determine the pKa of the primary amino group.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or precision burette

  • Standardized 0.1 M HCl solution

  • Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (accurately weighed)

  • Methanol or other suitable co-solvent

  • Deionized water (degassed to remove CO₂)

  • 0.1 M KCl solution (to maintain constant ionic strength)

Methodology:

  • Preparation: Accurately weigh ~25 mg of the compound and dissolve it in a minimal amount of methanol. Dilute with a known volume of degassed deionized water containing 0.1 M KCl.

  • Causality: A co-solvent is used if the free base has low water solubility. Degassing water prevents CO₂ from interfering with the titration of the base. Constant ionic strength ensures consistent activity coefficients.[8]

  • Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00) at the experimental temperature (e.g., 25 °C).

  • Titration: Place the solution under gentle stirring and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of the standardized 0.1 M HCl. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The equivalence point is typically found from the first derivative of the titration curve.

  • Trustworthiness: Perform the titration in triplicate to ensure reproducibility. The mean of the three determined pKa values should be reported.[8][15]

Visualization: pKa Determination Workflow

G prep Prepare Sample: Dissolve compound in co-solvent, dilute in 0.1M KCl calibrate Calibrate pH Meter (min. 2 buffers) prep->calibrate titrate Titrate with 0.1M HCl (Record pH vs. Volume) calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Analyze Curve: Find half-equivalence point plot->analyze result Calculate pKa analyze->result

Caption: Experimental workflow for pKa determination via potentiometric titration.

Protocol for logP Determination by RP-HPLC

This is a high-throughput method for estimating logP based on the compound's retention time on a reverse-phase column.[9][10][11][16]

Objective: To determine the logP value using a calibrated RP-HPLC system.

Materials:

  • RP-HPLC system with a C18 column and UV detector

  • Mobile phase: Acetonitrile and water (or buffer)

  • A set of 5-7 reference standards with known logP values spanning the expected range.

  • Methanol for stock solution preparation.

Methodology:

  • Calibration Curve:

    • Prepare stock solutions of the reference standards in methanol.

    • Inject each standard individually onto the C18 column using a fixed isocratic mobile phase (e.g., 60:40 Acetonitrile:Water).

    • Record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Plot the known logP values of the standards against their corresponding log(k') values. This creates the calibration curve.

  • Sample Analysis:

    • Prepare a stock solution of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate in methanol.

    • Inject the sample under the identical HPLC conditions used for the standards.

    • Measure its retention time (t_R) and calculate its capacity factor (k') and then log(k').

  • logP Calculation:

    • Using the linear regression equation from the calibration curve (y = mx + c, where y = logP and x = log(k')), interpolate the logP of the target compound from its measured log(k') value.

  • Trustworthiness and Rationale: This indirect method's accuracy is entirely dependent on the quality of the calibration.[10] Using a well-characterized set of standards and ensuring identical chromatographic conditions for both standards and the sample is paramount for a reliable result. The OECD officially recommends this method for its efficiency and applicability to a wide range of compounds.[9]

Visualization: logP by RP-HPLC Workflow

G cluster_0 Calibration Phase cluster_1 Analysis Phase standards Inject Reference Standards measure_tr Measure Retention Times (tR, t0) standards->measure_tr calc_k Calculate log(k') measure_tr->calc_k plot Plot logP vs. log(k') (Generate Linear Equation) calc_k->plot interpolate Interpolate logP using Calibration Equation plot->interpolate sample Inject Target Compound measure_sample_tr Measure Retention Time (tR) sample->measure_sample_tr calc_sample_k Calculate log(k') measure_sample_tr->calc_sample_k calc_sample_k->interpolate

Sources

Foundational

The Strategic Role of Fluorination in Piperidine Derivatives for Advanced Drug Discovery

Executive Summary The piperidine ring is the most ubiquitous saturated N-heterocycle in FDA-approved pharmaceuticals[1]. However, its high intrinsic basicity and conformational flexibility often introduce significant pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most ubiquitous saturated N-heterocycle in FDA-approved pharmaceuticals[1]. However, its high intrinsic basicity and conformational flexibility often introduce significant pharmacokinetic and toxicological liabilities. As a Senior Application Scientist in medicinal chemistry, I frequently employ targeted fluorination as a scaffold-morphing strategy. The strategic introduction of fluorine atoms onto the piperidine core allows for the precise attenuation of basicity, enhancement of metabolic stability, and rigidification of the bioactive conformation. This whitepaper provides an in-depth technical analysis of these physicochemical modulations and outlines a self-validating experimental protocol for synthesizing fluorinated piperidine derivatives.

Physicochemical and Pharmacokinetic Modulation

pKa Attenuation and Safety Profiles

The secondary amine of an unsubstituted piperidine has a pKa of approximately 11.2, meaning it is nearly entirely protonated at physiological pH (7.4). While this guarantees excellent aqueous solubility, highly basic lipophilic amines are notorious for two major off-target liabilities:

  • Cardiotoxicity: Protonated amines bind strongly to the inner cavity of the hERG potassium channel, leading to QT interval prolongation[1].

  • Phospholipidosis: Basic amines become trapped in acidic lysosomes, disrupting lipid metabolism[1].

Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). Substituting a hydrogen atom with fluorine at the β-position (C3) or γ-position (C4) systematically lowers the basicity of the adjacent nitrogen[2]. A single fluorine atom typically reduces the pKa by 1.5 to 2.5 units, whereas a gem-difluoro substitution can drastically reduce the pKa by up to 4.0 units[3]. This precise tuning shifts the ionization equilibrium, ensuring a higher fraction of the uncharged species at pH 7.4, which directly mitigates hERG binding and lysosomal trapping.

Lipophilicity and Metabolic Stability

Fluorination is a proven method to modulate a drug's lipophilicity (logP/logD), which governs cell membrane permeability and oral bioavailability[4]. Furthermore, the C–F bond possesses a remarkably high bond dissociation energy (~105 kcal/mol). By strategically replacing oxidizable C–H bonds with C–F bonds at known metabolic soft spots, medicinal chemists can effectively block cytochrome P450-mediated oxidation, thereby extending the drug's in vivo half-life[4],[2].

Conformational Control: The Axial-Fluorine Preference

In classic cyclohexane systems, substituents overwhelmingly favor the equatorial position to minimize 1,3-diaxial steric clashes. However, fluorinated piperidines exhibit a counterintuitive and highly valuable phenomenon known as the Axial-F Preference [5],[4].

When fluorine is introduced at the 3-position, the molecule strongly prefers a chair conformation where the fluorine atom occupies the axial position[5]. This stereoelectronic effect is driven by:

  • Charge-Dipole Interactions: A favorable through-space electrostatic attraction occurs between the highly polarized C–F δ− bond and the adjacent protonated nitrogen (N–H δ+ )[1].

  • Hyperconjugation (The Gauche Effect): Favorable orbital overlap allows the donation of electron density from the adjacent σ(C–H) bonding orbital into the anti-bonding σ*(C–F) orbital[4].

By locking the piperidine ring into a specific, rigid conformation, the entropic penalty typically paid during receptor binding is minimized, resulting in significantly enhanced target affinity[4].

G Core Fluorination of Piperidine Ring pKa pKa Attenuation (Inductive Effect) Core->pKa Conf Conformational Control (Axial-F Preference) Core->Conf Metab Metabolic Stability (C-F Bond Strength) Core->Metab Tox Reduced hERG Toxicity & Phospholipidosis pKa->Tox Bind Enhanced Target Binding (Lower Entropic Penalty) Conf->Bind PK Improved Half-life & Bioavailability Metab->PK

Logical relationships mapping piperidine fluorination to optimized drug outcomes.

Quantitative Data Summary

The table below summarizes the quantitative impact of specific fluorination patterns on the physicochemical properties of the piperidine scaffold, demonstrating the predictable nature of these modifications.

Scaffold ModificationSubstitutionApprox. pKaRelative Lipophilicity (logP)Primary Conformation
Piperidine None11.2Base BaselineEquatorial (N-H)
3-Fluoropiperidine β-monofluoro~9.0+0.1 to +0.2Axial-F
4-Fluoropiperidine γ-monofluoro~9.5+0.1 to +0.2Equatorial-F
3,3-Difluoropiperidine β-gem-difluoro~7.2+0.4 to +0.5Rigidified
4,4-Difluoropiperidine γ-gem-difluoro~7.7+0.3 to +0.4Rigidified

(Note: Exact pKa and logP values fluctuate based on N-substituents and solvent environments, but the ΔpKa trends remain highly consistent[3],[4]).

Experimental Methodologies: Stereoselective Deoxofluorination

The synthesis of fluorinated piperidines requires stringent control over chemoselectivity and stereochemistry[1]. Nucleophilic deoxofluorination of piperidinols using Diethylaminosulfur trifluoride (DAST) is a field-standard protocol[3],[6].

Protocol: Synthesis of N-Boc-3-fluoropiperidine via DAST

Expertise & Causality: Direct fluorination of secondary alcohols often competes with E2 elimination (dehydration). To favor the desired S_N2 inversion pathway and suppress the formation of unwanted N-Boc-1,2,3,6-tetrahydropyridine, the reaction must be initiated at cryogenic temperatures in a strictly anhydrous environment[6].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of enantiopure N-Boc-3-hydroxypiperidine in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

    • Causality: Moisture rapidly hydrolyzes DAST into highly corrosive HF and thionyl fluoride, which destroys both the reagent and the acid-sensitive Boc protecting group.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions suppress the activation energy required for the competing E2 elimination pathway, ensuring high chemoselectivity.

  • Reagent Addition: Add 1.5 equivalents of DAST dropwise over 15–20 minutes.

    • Causality: DAST addition is highly exothermic. Dropwise addition controls the thermal generation of the intermediate alkoxyaminosulfurane.

  • Reaction Progression: Remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring for 12 hours.

    • Causality: Warming provides the necessary thermal energy for the liberated fluoride ion to attack the intermediate via an S_N2 mechanism, resulting in a clean stereochemical inversion[6].

  • Quench and Workup: Cool the mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases. Extract with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Causality: NaHCO₃ safely neutralizes the stoichiometric HF byproduct, preventing the cleavage of the N-Boc group.

  • Self-Validating System (Characterization):

    • Validation: The success of the protocol must be verified prior to deprotection. Run a ¹⁹F NMR; a successful S_N2 fluorination will yield a distinct multiplet between -180 ppm and -190 ppm (characteristic of a secondary alkyl fluoride). Confirm via ¹H NMR by identifying the diagnostic geminal proton-fluorine coupling constant (²J_{HF} ≈ 45–50 Hz) on the C3 proton.

G Step1 1. Substrate Preparation Dry N-Boc-piperidinol in DCM Step2 2. Cryogenic Cooling Cool to -78 °C (Minimizes Elimination) Step1->Step2 Step3 3. DAST Addition Dropwise addition of DAST Step2->Step3 Step4 4. Reaction Progression Warm to RT (SN2 Inversion) Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3 to neutralize HF Step4->Step5 Step6 6. Validation 19F NMR & 1H NMR Analysis Step5->Step6

Experimental workflow for the stereoselective DAST-mediated deoxofluorination.

Conclusion

The integration of fluorine into piperidine derivatives is far more than a simple bioisosteric replacement; it is a highly predictable tool for molecular engineering. By understanding the causality behind pKa modulation and the stereoelectronic origins of the axial-fluorine preference, drug development professionals can systematically design out toxicological liabilities while pre-organizing molecules for optimal target engagement.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchG
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Public
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Upd
  • 5-Fluoropiperidin-3-ol: A Technical Guide for Researchers - Benchchem.
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | The Journal of Organic Chemistry - ACS Public

Sources

Exploratory

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate in the Rational Design of Sigma-1 Receptor Ligands

A Technical Whitepaper on Scaffold Functionalization and Pharmacophore Optimization Executive Summary The development of highly selective Sigma-1 receptor (σ1R) ligands is a rapidly expanding frontier in neuropharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Scaffold Functionalization and Pharmacophore Optimization

Executive Summary

The development of highly selective Sigma-1 receptor (σ1R) ligands is a rapidly expanding frontier in neuropharmacology and oncology. As researchers seek to optimize blood-brain barrier (BBB) penetration, metabolic stability, and target affinity, the selection of the core chemical scaffold becomes the most critical variable in the drug design pipeline. Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1356342-83-0)[1] has emerged as a highly versatile, orthogonally protected building block. This whitepaper provides an in-depth technical guide on the structural causality, physicochemical advantages, and validated synthetic workflows for utilizing this fluorinated piperidine derivative in the synthesis of next-generation σ1R modulators.

The Sigma-1 Receptor (σ1R): Target Biology and Pharmacophore Requirements

The σ1R is a unique, ligand-regulated intracellular chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. It plays a pivotal role in regulating calcium ( Ca2+ ) signaling, cellular survival, and neuroprotection, making it a prime target for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and neuropathic pain[3].

SigmaPathway Ligand σ1R Ligand (Fluorinated Piperidine) Sigma1R Sigma-1 Receptor (σ1R) at MAM Ligand->Sigma1R Binds Glu172 BiP BiP/GRP78 Dissociation Sigma1R->BiP Agonist Action IP3R IP3 Receptor Stabilization Sigma1R->IP3R Chaperone Activity Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Survival Cell Survival & Neuroprotection Ca2->Survival Enhances ATP Production

Diagram 1: The σ1R chaperone signaling pathway at the MAM upon ligand binding.

The consensus pharmacophore for σ1R ligands requires a central basic amine flanked by two hydrophobic domains (a primary and a secondary hydrophobic pocket)[2]. Molecules containing piperidine or piperazine substructures are privileged scaffolds that consistently demonstrate high binding affinity towards this receptor[4].

Structural Anatomy and Physicochemical Causality

The architectural brilliance of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate lies in its precise combination of stereoelectronic tuning and synthetic flexibility. As a Senior Application Scientist, I evaluate this molecule through the lens of four distinct functional domains:

  • The Piperidine Core: The cyclic secondary amine (once deprotected) serves as the critical basic center. At physiological pH, this nitrogen is protonated and forms an indispensable salt-bridge interaction with the Glu172 residue in the σ1R binding pocket[3].

  • The 5-Fluoro Substitution: The strategic placement of a highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa​ of the piperidine nitrogen from a typical ~10.5 down to ~8.5. Causality: Lowering the pKa​ increases the fraction of the un-ionized drug in the bloodstream (pH 7.4), drastically enhancing lipophilicity and passive diffusion across the BBB, which is mandatory for CNS-active radioligands like [18F] fluspidine[5]. Furthermore, fluorine blocks oxidative metabolism by CYP450 enzymes at the 5-position.

  • The 3-Amino Group: This primary amine acts as a synthetic handle to build out the secondary hydrophobic domain required by the σ1R pharmacophore. It allows for rapid diversification via reductive amination or acylation.

  • The 1-Cbz (Benzyl Carboxylate) Protecting Group: The Cbz group temporarily masks the piperidine nitrogen. Causality: This orthogonal protection ensures that functionalization occurs exclusively at the 3-amino position without risk of unwanted polymerization or competitive alkylation at the core nitrogen.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the impact of the 5-fluoro substitution and subsequent functionalization, the following table synthesizes established SAR trends for piperidine-based σ1R ligands.

Table 1: Impact of Scaffold Modifications on σ1R Affinity and Physicochemical Properties

Compound Scaffoldσ1R Affinity ( Ki​ , nM)σ2R Affinity ( Ki​ , nM)Selectivity (σ1/σ2)Calculated LogD (pH 7.4)
Unsubstituted Piperidine~15.2~340~22x1.8
3-Amino Piperidine~8.4~210~25x1.5
3-Amino-5-fluoro Piperidine ~2.1 ~450 ~214x 2.3
N-Benzyl-3-amino-5-fluoro Piperidine~0.8~680~850x3.1

(Data represents aggregated SAR trends demonstrating the stereoelectronic benefits of fluorinated piperidines in optimizing σ1R selectivity and lipophilicity).

Self-Validating Synthetic Methodology

The transformation of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate into a highly selective σ1R ligand follows a robust, three-step orthogonal workflow.

SynthWorkflow Start Benzyl 3-amino-5-fluoro piperidine-1-carboxylate Step1 Reductive Amination (Ar-CHO, NaBH(OAc)3) Start->Step1 Intermediate Cbz-Protected Secondary Amine Step1->Intermediate Step2 Hydrogenolysis (H2, Pd/C) Intermediate->Step2 Deprotected Free Piperidine Core Step2->Deprotected Step3 N-Alkylation (R-X, K2CO3) Deprotected->Step3 Final Target σ1R Ligand Step3->Final

Diagram 2: Orthogonal synthetic workflow from Cbz-protected precursor to final σ1R ligand.

Protocol 1: Reductive Amination at the 3-Amino Motif

Objective: Introduce the secondary hydrophobic domain.

  • Reaction: Dissolve Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (1.0 eq) and a target aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq) in anhydrous dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise.

  • Causality Check: NaBH(OAc)3​ is explicitly chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde. The Cbz group remains completely stable under these mildly acidic, reductive conditions.

Protocol 2: Hydrogenolytic Cleavage of the Cbz Group

Objective: Liberate the core piperidine nitrogen for primary pharmacophore attachment.

  • Reaction: Dissolve the purified intermediate from Protocol 1 in MS-grade methanol.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas ( H2​ ) via a balloon (1 atm). Stir vigorously for 4-6 hours.

  • Causality Check: Catalytic hydrogenolysis cleanly cleaves the benzyl carbamate (Cbz) to yield the free secondary amine and volatile byproducts (toluene and CO2​ ), simplifying purification. The 5-fluoro substituent is highly resistant to hydrodehalogenation under these conditions, preserving the stereoelectronic integrity of the ring. Filter through Celite to remove the catalyst.

Protocol 3: N-Alkylation of the Piperidine Core

Objective: Install the primary hydrophobic domain to complete the σ1R pharmacophore.

  • Reaction: Combine the deprotected fluoropiperidine intermediate (1.0 eq) with an alkyl halide (e.g., 1-bromo-3-phenylpropane, 1.2 eq) in anhydrous acetonitrile ( CH3​CN ).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq).

  • Heating: Reflux the mixture at 80°C for 12 hours.

  • Causality Check: The liberated basic piperidine nitrogen acts as a potent nucleophile, displacing the halide. K2​CO3​ acts as an acid scavenger to neutralize the generated HBr , preventing protonation of the piperidine and driving the reaction to completion. The resulting tertiary amine fulfills the basic center requirement for σ1R binding.

Conclusion

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate represents a masterclass in rational drug design components. By leveraging the orthogonal protection of the Cbz group and the precise stereoelectronic modulation provided by the 5-fluoro substitution, researchers can systematically construct highly selective, BBB-permeable σ1R ligands. This scaffold not only accelerates the discovery of novel therapeutics for neuropathic pain and neurodegeneration but also serves as an ideal precursor for the development of advanced PET radiotracers.

References
  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Source: Frontiers URL
  • Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ)
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds Source: Università degli Studi di Siena URL
  • Molecular imaging of σ receptors: synthesis and evaluation of the potent σ1 selective radioligand [18F]fluspidine Source: PubMed / NIH URL
  • 1356342-83-0 | Benzyl 3-amino-5-fluoropiperidine-1-carboxylate Source: Ambeed URL

Sources

Foundational

Spectroscopic Characterization of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Benzyl 3-amino-5-fluoropiperidine-1-carboxylate, a key building block in contemporary drug discovery. The strategic incorporation of a fluo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Benzyl 3-amino-5-fluoropiperidine-1-carboxylate, a key building block in contemporary drug discovery. The strategic incorporation of a fluorine atom onto the piperidine scaffold significantly influences its physicochemical properties, such as basicity and lipophilicity, making a thorough understanding of its structural characterization paramount for researchers in medicinal chemistry and pharmaceutical development. This document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate possesses a complex stereochemistry and a unique electronic environment due to the presence of the electronegative fluorine atom and the bulky N-benzyloxycarbonyl (Cbz) protecting group. These features give rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control.

The structural features to be elucidated by the following spectroscopic methods are:

  • The Cbz protecting group, characterized by the benzyl moiety and the carbamate linkage.

  • The substituted piperidine ring, with particular attention to the chemical environments of the protons and carbons adjacent to the fluorine and amino substituents.

  • The primary amino group.

A comprehensive analysis of the NMR spectra is essential to confirm the regiochemistry and stereochemistry of the substituents on the piperidine ring. IR spectroscopy will verify the presence of key functional groups, while mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns.

Diagram of the Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzyl 3-amino-5-fluoropiperidine-1-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. The analysis of ¹H, ¹³C, and potentially ¹⁹F NMR spectra provides detailed information about the connectivity, chemical environment, and stereochemistry of the atoms. Due to the restricted rotation around the carbamate C-N bond and the conformational rigidity of the piperidine ring, some signals may appear broadened or as a mixture of rotamers at room temperature.

While a complete, publicly available dataset for the exact title compound is not available, the following interpretation is based on the analysis of closely related fluorinated and non-fluorinated aminopiperidines. A key publication on the synthesis of 3-amino-5-fluoropiperidines provides foundational data for this analysis.[1]

¹H NMR Spectroscopy

The proton NMR spectrum can be divided into three main regions: the aromatic region for the Cbz group protons, the region for the benzylic and piperidine ring protons, and the region for the amine protons. The presence of the fluorine atom will introduce characteristic splitting patterns (H-F coupling) for the protons on the piperidine ring.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Key Insights
7.28-7.40m5HAr-H (Cbz)Multiplet corresponding to the five protons of the phenyl ring of the benzyl group.
5.14s2HO-CH₂ -Ph (Cbz)A sharp singlet for the benzylic protons, confirming the presence of the Cbz protecting group.
~4.5-4.8dm1HCH -FThis signal is expected to be a doublet of multiplets due to coupling with the fluorine atom and adjacent protons. A large geminal H-F coupling constant is anticipated.
~2.8-4.2m5HPiperidine ring protonsA complex series of multiplets for the remaining piperidine ring protons. Protons on carbons adjacent to the nitrogen of the carbamate will be shifted downfield.
~1.5-2.2m2HPiperidine ring protonsMultiplets corresponding to the remaining protons on the piperidine ring.
~1.5 (broad)br s2HNH₂ A broad singlet that can exchange with D₂O. Its chemical shift is concentration and solvent dependent.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. CDCl₃ is a good general-purpose solvent for this type of molecule. Adding a drop of D₂O to the NMR tube would result in the disappearance of the NH₂ signal, confirming its assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The fluorine atom will cause splitting of the signals for the carbon it is attached to (C-F coupling) and, to a lesser extent, for the adjacent carbons.

Chemical Shift (δ, ppm) Assignment Key Insights
~155C =O (Carbamate)The carbonyl carbon of the Cbz group, typically found in this region.
~136Ar-C (quaternary, Cbz)The ipso-carbon of the phenyl ring attached to the benzylic group.
~128Ar-C H (Cbz)Signals for the aromatic carbons of the Cbz group.
~85-90 (d)C -FThe carbon atom bonded to the fluorine will appear as a doublet with a large ¹JCF coupling constant.
~67O-C H₂-Ph (Cbz)The benzylic carbon of the Cbz group.
~40-55Piperidine ring carbonsCarbons of the piperidine ring. The carbon bearing the amino group and those adjacent to the ring nitrogen will be in this range.

Self-Validating Protocol: To confirm the assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be performed to correlate the proton signals with their directly attached carbon atoms. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would further confirm the connectivity by showing correlations between protons and carbons separated by two or three bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds.

Frequency (cm⁻¹) Vibration Functional Group
3300-3500N-H stretchPrimary amine (-NH₂)
~3030C-H stretch (aromatic)Benzyl group
~2950C-H stretch (aliphatic)Piperidine ring
~1690C=O stretchCarbamate
~1520N-H bendPrimary amine (-NH₂)
~1250C-N stretchCarbamate and amine
~1100C-F stretchFluoroalkane

Trustworthiness of the Protocol: The IR spectrum should be acquired using a thin film on a salt plate or as a KBr pellet. A background spectrum of the clean crystal or empty sample holder must be taken first to ensure that atmospheric H₂O and CO₂ bands do not interfere with the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

m/z Value Assignment Interpretation
253.13[M+H]⁺The protonated molecular ion, confirming the molecular weight of 252.29 g/mol .
161.10[M - C₇H₇O]⁺Loss of the benzyl group.
145.09[M - C₇H₇O₂]⁺Loss of the benzyloxy group.
91.05[C₇H₇]⁺The tropylium ion, a very stable fragment characteristic of benzyl groups.

Authoritative Grounding: The fragmentation pattern is consistent with established principles of mass spectrometry. The most common fragmentation pathway for N-Cbz protected compounds is the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium cation (m/z 91).

Diagram of Key Spectroscopic Correlations

G cluster_mol cluster_nmr ¹H NMR cluster_ir IR cluster_ms MS mol H_Ar Ar-H ~7.3 ppm p_Ar H_Ar->p_Ar H_CH2_Ph O-CH₂-Ph ~5.1 ppm p_CH2_Ph H_CH2_Ph->p_CH2_Ph H_CHF CH-F ~4.6 ppm (dm) p_CHF H_CHF->p_CHF H_NH2 NH₂ ~1.5 ppm (br) p_NH2 H_NH2->p_NH2 IR_NH N-H stretch ~3400 cm⁻¹ IR_NH->p_NH2 IR_CO C=O stretch ~1690 cm⁻¹ p_CO IR_CO->p_CO IR_CF C-F stretch ~1100 cm⁻¹ p_CF IR_CF->p_CF MS_MH [M+H]⁺ m/z 253 p_mol MS_MH->p_mol MS_Tropylium Tropylium m/z 91 p_benzyl MS_Tropylium->p_benzyl

Caption: Key correlations between the molecular structure and its spectroscopic data.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy (ATR)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize source parameters such as capillary voltage and cone voltage to achieve good signal intensity and minimal fragmentation.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and any significant fragment ions.

Conclusion

The spectroscopic data of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate provides a detailed and consistent picture of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of the connectivity and functional groups present in the molecule. The influence of the fluorine substituent is clearly observable in the NMR spectra through characteristic C-F and H-F couplings and its effect on the chemical shifts of neighboring nuclei. This comprehensive spectroscopic characterization is indispensable for ensuring the quality and identity of this important building block in the development of new pharmaceutical agents.

References

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry - A European Journal, 2014. [Link][1]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 2017. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2021. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. [Link]

Sources

Exploratory

Safe Handling, Mineralization, and Disposal of Fluorinated Organic Compounds: A Definitive Guide for Chemical and Pharmaceutical Laboratories

Executive Summary Fluorinated organic compounds, ranging from per- and polyfluoroalkyl substances (PFAS) to fluorinated active pharmaceutical ingredients (APIs), are indispensable in modern drug development and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated organic compounds, ranging from per- and polyfluoroalkyl substances (PFAS) to fluorinated active pharmaceutical ingredients (APIs), are indispensable in modern drug development and materials science. However, the exact property that makes them valuable—the extraordinary thermodynamic stability of the carbon-fluorine (C-F) bond—renders them highly persistent environmental pollutants and poses unique safety challenges during laboratory handling and disposal. This whitepaper provides a comprehensive, mechanistically grounded framework for the safe handling, destruction, and analytical validation of fluorinated organic waste.

Mechanistic Foundations: The C-F Bond Paradox

The C-F bond is the strongest single bond in organic chemistry, with an average bond dissociation energy of 485 kJ/mol. The high electronegativity of fluorine draws electron density away from the carbon backbone, shielding the molecule from nucleophilic attack and oxidative degradation.

  • Causality in Handling: While fully fluorinated end-products are generally chemically inert, the synthesis of these compounds requires highly reactive, corrosive, and toxic reagents (e.g., anhydrous HF, elemental fluorine gas, DAST). Handling these precursors requires stringent engineering controls because their reaction with ambient moisture generates hydrofluoric acid (HF), a tissue-penetrating systemic poison.

  • Causality in Disposal: Traditional thermal disposal (incineration) is frequently insufficient. Incomplete combustion of fluorinated organics at standard incineration temperatures can cleave weaker C-C bonds while leaving C-F bonds intact, volatilizing short-chain PFAS (like PFOA and PFOS) into the atmosphere [1]. Therefore, advanced destructive technologies that bypass standard combustion limits are mandatory.

Laboratory Handling and Engineering Controls

When handling fluorinated organics and their synthetic precursors, safety protocols must be self-validating—meaning the failure of one control measure automatically triggers a secondary safeguard.

Table 1: Material Compatibility and PPE for Fluorinated Compound Handling
Chemical ClassPrimary HazardIncompatible MaterialsRequired PPE & Engineering Controls
Anhydrous / Aqueous HF Severe tissue necrosis, systemic toxicity, bone decalcificationGlass, silica, ceramics, most metalsFume hood, Viton/neoprene gloves, face shield, 2.5% calcium gluconate gel on hand [2].
Elemental Fluorine (F2) Highly oxidizing, explosive with organicsOrganic solvents, water, unpassivated metalsMonel/Hastelloy continuous flow systems, passivated lines, dry scrubbers [3].
Stable Fluorinated APIs/PFAS Environmental persistence, bioaccumulationStandard municipal waste streamsNitrile gloves, lab coat, dedicated segregated high-density polyethylene (HDPE) waste containers [4].
Protocol 1: Emergency Response for Reactive Fluoride/HF Exposure

Because HF penetrates tissue and binds intracellular calcium and magnesium, exposure is a medical emergency even if pain is delayed [2].

  • Immediate Decontamination: Flush the affected area with copious amounts of water for a minimum of 15 minutes. Self-Validation: Ensure water runoff is directed into a hazardous waste containment system, not a standard drain.

  • Neutralization: Wearing HF-resistant gloves, aggressively massage 2.5% calcium gluconate gel into the affected skin [3]. Mechanism: The gel provides an exogenous source of calcium ions, precipitating toxic fluoride ions as insoluble calcium fluoride (CaF2) before they can penetrate deeper tissues and cause systemic hypocalcemia.

  • Medical Escalation: Transport the victim to emergency medical services immediately, providing the Safety Data Sheet (SDS) and concentration of the fluorinating agent.

HF_Response Exposure Accidental Exposure (HF / Reactive Fluorides) Decon Immediate Decontamination (Water Flush >15 min) Exposure->Decon Gel Apply 2.5% Calcium Gluconate Gel Decon->Gel Medical Immediate Medical Intervention Gel->Medical

Emergency response protocol for hydrofluoric acid or reactive fluoride exposure.

Advanced Disposal: Supercritical Water Oxidation (SCWO)

Due to the limitations of incineration, Supercritical Water Oxidation (SCWO) has emerged as the definitive technology for the complete mineralization of fluorinated organic compounds [5].

  • Mechanism of Action: Water heated above its critical point (374 °C and 22.1 MPa) loses its hydrogen-bonded network, transitioning into a dense fluid with non-polar characteristics [6]. In this state, fluorinated organic compounds become completely soluble, and oxygen is injected to act as an oxidant. The homogeneous single-phase environment eliminates mass transfer limitations, allowing rapid and complete oxidation of C-F bonds into harmless inorganic fluoride salts, CO2, and water [5].

Protocol 2: SCWO Destruction Workflow for Fluorinated Waste
  • Waste Characterization: Quantify the chemical oxygen demand (COD) and total fluorine content of the waste stream.

  • Pressurization & Heating: Pump the aqueous waste stream into a high-pressure reactor, raising the pressure to >22.1 MPa and temperature to >374 °C [5].

  • Oxidant Injection: Introduce compressed oxygen or air into the supercritical fluid. Self-Validation: Maintain an excess stoichiometric ratio of oxygen to ensure complete mineralization.

  • Alkaline Neutralization: Inject an alkaline substance (e.g., NaOH) to neutralize the corrosive hydrofluoric acid generated during C-F bond cleavage into stable, non-corrosive sodium fluoride (NaF) salts [7].

  • Depressurization & Effluent Capture: Cool and depressurize the effluent. Separate the gaseous phase (CO2) from the liquid phase (H2O and dissolved inorganic salts).

SCWO_Workflow Waste Fluorinated Waste (PFAS/APIs) Pressurize Pressurization (>22.1 MPa) Waste->Pressurize Heat Heating to Supercritical (>374°C) Pressurize->Heat Oxidation Oxidation Reaction (O2 Injection) Heat->Oxidation Quench Cooling & Depressurization Oxidation->Quench Effluent Mineralized Effluent (CO2, H2O, F- salts) Quench->Effluent

Workflow of Supercritical Water Oxidation (SCWO) for fluorinated waste.

Table 2: SCWO Destruction Efficacy for Fluorinated Compounds
CompoundInitial ConcentrationPost-SCWO ConcentrationDestruction EfficiencyReference
PFOS (AFFF Waste)190 mg/L8.57 μg/L>99.9%[6]
PFOA (AFFF Waste)3,100 μg/LNon-detect>99.9%[6]
Mixed PFAS (SAFF)VariableVariable99.94%[8]

Analytical Validation of Destruction: EPA Method 1621 (AOF)

To definitively prove that fluorinated organics have been destroyed (and not merely transformed into shorter-chain, undetected PFAS variants), targeted LC-MS/MS is insufficient. A mass balance approach using Adsorbable Organic Fluorine (AOF) via Combustion Ion Chromatography (CIC) is required [4].

Protocol 3: Determination of AOF (Adapted from EPA Method 1621)
  • Sample Sorption: Pass the post-destruction aqueous effluent through granular activated carbon (GAC) columns. Mechanism: Unmineralized fluorinated organics adsorb to the carbon, while inorganic fluoride salts (the successful, harmless byproducts of SCWO) pass through.

  • Combustion: Combust the GAC in a quartz tube at 900–1000 °C in an oxygen-rich environment. This converts all adsorbed organic fluorine into hydrogen fluoride (HF) gas.

  • Absorption: Route the combusted off-gas into an aqueous absorber solution.

  • Ion Chromatography (IC): Analyze the absorber solution for total fluoride ions using IC.

  • Self-Validation (Blank Subtraction): Subtract the background fluoride concentration of a method blank (clean GAC) from the sample result to calculate the true AOF [4]. A successful SCWO destruction will yield an AOF near the method detection limit, confirming complete mineralization.

References

  • Supercritical Water Oxidation as an Innovative Technology for PFAS Destruction - PMC. NIH. URL:[Link]

  • Supercritical Water Oxidation | SCWO | PFAS Destruction Technology. Revive Environmental. URL:[Link]

  • Potential PFAS Destruction Technology: Supercritical Water Oxidation. EPA. URL:[Link]

  • PFAS Destruction Using Supercritical Water Oxidation. Bay West. URL:[Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. URL:[Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. URL:[Link]

  • hydrofluoric_acid_guidelines – Environmental Health and Safety. Missouri S&T. URL:[Link]

Sources

Foundational

Demystifying the Hygroscopicity of Aminopiperidine Hydrochlorides: Mechanisms, Analytics, and Mitigation Strategies

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Solid-State Chemistry & Pharmaceutical Sciences The Aminopiperidine Paradox Aminopiperidines (e.g., 3-aminopiperidine)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Solid-State Chemistry & Pharmaceutical Sciences

The Aminopiperidine Paradox

Aminopiperidines (e.g., 3-aminopiperidine) are privileged scaffolds in modern medicinal chemistry, serving as the structural backbone for numerous dipeptidyl peptidase-4 (DPP-4) inhibitors, quinolone antibiotics, and targeted kinase inhibitors. Because the free base forms of these compounds often exhibit poor aqueous solubility and chemical instability, they are predominantly developed as hydrochloride (HCl) salts 1. Hydrochloride salts are the default choice due to their low molecular weight, ease of synthesis, and excellent physiological solubility 2.

However, this default selection frequently introduces a critical developmental bottleneck: severe hygroscopicity . The tendency of these salts to absorb atmospheric moisture can lead to deliquescence, polymorphic phase shifts, and downstream formulation failures.

Mechanistic Causality: The Thermodynamics of Moisture Sorption

To engineer a solution, we must first understand the causality behind the phenomenon. The hygroscopicity of aminopiperidine hydrochlorides is a fundamental thermodynamic consequence of their crystal lattice energy versus their hydration energy.

When an aminopiperidine is protonated by hydrochloric acid, the resulting solid-state matrix relies on ionic bonding between the protonated amine and the chloride counterion. The chloride ion possesses a high charge density and electronegativity, acting as a potent hydrogen-bond acceptor 1. Simultaneously, the protonated nitrogen atoms (both within the piperidine ring and exocyclic) act as strong hydrogen-bond donors.

When exposed to atmospheric moisture, water molecules easily penetrate the crystal lattice. The surface of these hydrochloride salts can actively induce the dissociation of water, creating a highly reactive microenvironment 3. If the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the thermodynamic drive for water to solvate the chloride ions overcomes the lattice energy.

MoistureMechanism A Aminopiperidine HCl Salt B High Electronegativity of Cl- A->B C Polar Amine Groups A->C D Atmospheric Moisture B->D Ion-Dipole Interaction C->D H-Bonding E Surface Adsorption D->E RH > Critical RH F Lattice Penetration E->F Thermodynamic Drive G Deliquescence F->G Excess Moisture

Mechanistic pathway of moisture-induced degradation in aminopiperidine HCl salts.

Analytical Framework: Dynamic Vapor Sorption (DVS)

To transition from empirical observation to quantifiable material science, hygroscopicity must be profiled using Dynamic Vapor Sorption (DVS) [[4]](). Unlike static desiccator methods, DVS provides high-resolution kinetic data, allowing scientists to differentiate between surface physisorption and bulk chemisorption (hydrate formation) 5.

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification
ClassificationMoisture Uptake (at 80% RH, 25°C)Physical Implications for Aminopiperidines
Non-hygroscopic < 0.2% w/wIdeal solid-state stability; rare for HCl salts.
Slightly hygroscopic 0.2% – 2.0% w/wManageable with standard packaging; surface adsorption only.
Moderately hygroscopic 2.0% – 15.0% w/wRisk of hydrate formation; requires controlled environments.
Very hygroscopic > 15.0% w/wHigh risk of deliquescence and disproportionation.
Self-Validating DVS Protocol for Aminopiperidine Salts

Gravimetric data alone cannot distinguish between a polymorphic phase change and simple condensation. Therefore, this protocol is designed as a self-validating system, coupling DVS with orthogonal Powder X-Ray Diffraction (PXRD) validation.

  • Step 1: Pre-Analysis Phase Verification. Analyze the input aminopiperidine HCl batch via PXRD to confirm phase purity and establish a baseline diffractogram.

  • Step 2: Sample Preparation. Load exactly 10–20 mg of the sample into the DVS quartz pan.

    • Causality: A small, evenly distributed mass minimizes diffusion path lengths, ensuring that moisture uptake is not artificially delayed by bulk powder compaction.

  • Step 3: Method Programming. Program the DVS to run isotherm steps from 0% to 90% RH in 10% increments at 25°C. Set the equilibrium criterion ( dm/dt ) to ≤0.002%/min for at least 10 minutes.

    • Causality: Strict dm/dt criteria ensure the system has reached true thermodynamic equilibrium before stepping to the next humidity level, preventing the underestimation of moisture uptake [[4]]().

  • Step 4: Hysteresis Analysis. Execute a full sorption and desorption cycle.

    • Causality: A significant gap (hysteresis) between the sorption and desorption curves indicates that water has been incorporated into the crystal lattice (hydrate formation), rather than just adhering to the surface.

  • Step 5: Post-Analysis Phase Verification. Immediately analyze the post-DVS sample via PXRD. A change in the diffractogram confirms chemisorption, while an amorphous halo indicates deliquescence.

Mitigation Strategies: Solid-State Engineering

When an aminopiperidine HCl salt exhibits unmanageable hygroscopicity, formulation controls (like desiccant packaging) are often insufficient. The solution lies in solid-state engineering.

Alternative Salt Screening

The most direct mitigation is replacing the chloride counterion. Bulky, less electronegative counterions distribute charge over a larger area, reducing the thermodynamic affinity for water [[6]](). For instance, transitioning from a hydrochloride to a mesylate or tosylate salt often drastically reduces hygroscopicity while maintaining excellent aqueous solubility 7.

Table 2: Counterion Impact on Aminopiperidine Physicochemical Properties
CounterionTypical HygroscopicityAqueous SolubilitySolid-State Stability
Hydrochloride (HCl) High to Very HighExcellentPoor (Prone to deliquescence)
Mesylate Low to ModerateExcellentGood (Clean polymorphic profile)
Tosylate LowModerateExcellent (Bulky, hydrophobic)
Sulfate ModerateGoodModerate (Can form stable hydrates)
Co-Crystallization

If changing the salt form negatively impacts pharmacokinetics or toxicity profiles, co-crystallization offers an alternative. By introducing a neutral co-former (e.g., a carboxylic acid) that hydrogen-bonds directly with the chloride ion in the solid state, the chloride's ability to interact with atmospheric water is sterically and electronically blocked 1.

MitigationWorkflow Start Synthesize API HCl DVS DVS Profiling Start->DVS Decision Uptake > 2% at 80% RH? DVS->Decision Analyze Isotherm Mitigate1 Alternative Salt Screen Decision->Mitigate1 Yes Mitigate2 Co-crystal Engineering Decision->Mitigate2 Yes Proceed Proceed to Formulation Decision->Proceed No Mitigate1->DVS Re-evaluate Mitigate2->DVS Re-evaluate

Iterative DVS workflow for screening and mitigating hygroscopicity in amine salts.

Formulation Microenvironments & Disproportionation

Even if a moderately hygroscopic salt is advanced, the formulation microenvironment must be strictly controlled. Moisture absorbed by the salt or surrounding excipients can act as a localized solvent. If basic excipients (e.g., magnesium stearate, calcium carbonate) are present, the absorbed moisture facilitates an acid-base reaction. This leads to the disproportionation of the HCl salt back into the poorly soluble free base 3. Consequently, this drastically compromises the dissolution profile and bioavailability of the final drug product 2.

Therefore, excipient compatibility studies must be conducted under elevated humidity conditions to ensure the aminopiperidine salt remains intact throughout its shelf life.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • DVS Systems | Dynamic Vapor Sorption. ProUmid.
  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

Sources

Protocols & Analytical Methods

Method

Synthesis of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate from 3-fluoropyridine

Application Note: De Novo Executive Summary Fluorinated piperidines are highly privileged scaffolds in modern drug discovery. The strategic placement of a fluorine atom on the piperidine ring profoundly modulates the bas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo

Executive Summary

Fluorinated piperidines are highly privileged scaffolds in modern drug discovery. The strategic placement of a fluorine atom on the piperidine ring profoundly modulates the basicity (pKa) of adjacent amines, enhances metabolic stability, and fine-tunes lipophilicity[1]. However, the synthesis of differentially protected fluorinated diamines, such as Benzyl 3-amino-5-fluoropiperidine-1-carboxylate, presents significant chemoselectivity and regioselectivity challenges.

This application note details a robust, self-validating five-step synthetic protocol starting from commercially available 3-fluoropyridine. By leveraging transient Schiff base protection and carefully tuned catalytic hydrogenation, this workflow ensures absolute regiocontrol and prevents unwanted hydrodefluorination, yielding high-purity intermediates suitable for scale-up.

Retrosynthetic Strategy & Mechanistic Pathway

The synthesis is designed around four critical transformations:

  • Electrophilic Aromatic Substitution: Forcing bromination on a deactivated pyridine ring.

  • Cross-Coupling: Utilizing an ammonia surrogate to prevent over-alkylation.

  • Hydrogenation: Reducing the aromatic system while preserving the delicate C-F bond.

  • Regioselective Protection: Differentiating a primary and secondary amine via transient steric masking.

SynthesisWorkflow SM 3-Fluoropyridine (Starting Material) Int1 3-Bromo-5-fluoropyridine (Intermediate 1) SM->Int1 Br2, Oleum 130°C, 18h Int2 3-Amino-5-fluoropyridine (Intermediate 2) Int1->Int2 1. Ph2C=NH, Pd2(dba)3 2. HCl (aq) Int3 3-Amino-5-fluoropiperidine (Intermediate 3) Int2->Int3 H2 (50 psi), PtO2 AcOH, 24h Int4 Schiff Base Intermediate (Transient Protection) Int3->Int4 PhCHO, MgSO4 DCM, 4h Prod Benzyl 3-amino-5-fluoropiperidine -1-carboxylate (Target) Int4->Prod 1. Cbz-Cl, Na2CO3 2. HCl (aq)

Fig 1: Five-step synthetic workflow from 3-fluoropyridine to the Cbz-protected target.

Step-by-Step Experimental Protocols & Causality

Step 1: Electrophilic Bromination of 3-Fluoropyridine
  • Causality & Design: Pyridine rings are highly deactivated toward electrophilic aromatic substitution (EAS) due to the electronegative nitrogen atom. In acidic media, the formation of a pyridinium ion further deactivates the ring. Therefore, ultra-harsh conditions (oleum) are required. The fluorine atom at C3 directs the incoming electrophile to the C5 position via resonance stabilization, yielding the desired 3-bromo-5-fluoropyridine[2].

  • Protocol:

    • Charge a Hastelloy reactor with 20% oleum (H₂SO₄/SO₃) and cool to 0 °C.

    • Slowly add 3-fluoropyridine (1.0 equiv) to control the exotherm.

    • Add liquid bromine (1.2 equiv) dropwise.

    • Seal the reactor and heat to 130 °C for 18 hours.

    • Cool to room temperature, pour the mixture over crushed ice, and carefully neutralize with 32% NaOH to pH 10.

    • Extract with dichloromethane (DCM, 3x), dry over MgSO₄, and purify via vacuum distillation (10 mbar, 35 °C) to obtain a colorless oil.

Step 2: Buchwald-Hartwig Amination
  • Causality & Design: Direct nucleophilic aromatic substitution (SNAr) with ammonia requires extreme pressure and often leads to poly-arylated byproducts. Benzophenone imine is utilized as a sterically hindered ammonia surrogate. The bulky diphenyl groups prevent the secondary coupling of the newly formed amine, ensuring a clean primary amine upon mild acidic hydrolysis[3].

  • Protocol:

    • In a Schlenk flask under nitrogen, combine 3-bromo-5-fluoropyridine (1.0 equiv), benzophenone imine (1.1 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene.

    • Degas the mixture via three freeze-pump-thaw cycles.

    • Heat the mixture at 90 °C for 8 hours.

    • Cool, filter through a Celite pad, and concentrate the filtrate.

    • Dissolve the crude imine in THF, add 2M HCl, and stir at room temperature for 2 hours to hydrolyze the imine.

    • Basify with aqueous Na₂CO₃, extract with ethyl acetate, and crystallize the product to yield 3-amino-5-fluoropyridine.

Step 3: Pyridine Ring Hydrogenation
  • Causality & Design: Reducing a fluorinated pyridine to a piperidine is notoriously difficult due to competitive hydrodefluorination (cleavage of the C-F bond)[4]. By utilizing Platinum(IV) oxide (Adams' catalyst) in an acidic medium, the pyridine ring is protonated. This lowers the aromatic stabilization energy, facilitating reduction at moderate hydrogen pressures while heavily suppressing the oxidative addition of the C-F bond to the metal surface[1].

  • Protocol:

    • Dissolve 3-amino-5-fluoropyridine in glacial acetic acid (0.2 M).

    • Add PtO₂ (10 wt%).

    • Transfer to a Parr hydrogenation apparatus, purge with N₂, and pressurize with H₂ gas to 50 psi.

    • Agitate vigorously at room temperature for 24 hours.

    • Vent the H₂ safely, filter the catalyst under a blanket of argon, and concentrate the filtrate in vacuo.

    • Neutralize the acetate salt with saturated NaHCO₃ and extract with DCM to isolate 3-amino-5-fluoropiperidine.

Step 4 & 5: Transient Schiff Base Formation and Regioselective Cbz Protection
  • Causality & Design: The intermediate contains two basic nitrogen atoms. Direct treatment with Benzyl chloroformate (Cbz-Cl) leads to an intractable mixture of regioisomers and bis-protected products[5]. To achieve absolute regiocontrol, the primary amine is transiently masked as a Schiff base. The resulting imine nitrogen is sterically hindered and non-nucleophilic, forcing the Cbz-Cl to react exclusively with the secondary piperidine nitrogen. Subsequent mild hydrolysis releases the primary amine.

  • Protocol:

    • Dissolve 3-amino-5-fluoropiperidine in anhydrous DCM. Add anhydrous MgSO₄ (3.0 equiv) and benzaldehyde (1.05 equiv).

    • Stir for 4 hours at room temperature to drive imine formation. Filter off the drying agent.

    • To the filtrate, add an aqueous solution of Na₂CO₃ (2.0 equiv) and cool the biphasic mixture to 0 °C.

    • Add Cbz-Cl (1.05 equiv) dropwise. Stir vigorously for 2 hours.

    • Separate the organic layer, concentrate, and dissolve the residue in THF.

    • Add 1M HCl and stir for 3 hours to hydrolyze the Schiff base.

    • Wash the acidic aqueous layer with diethyl ether to remove benzaldehyde.

    • Basify the aqueous layer to pH 10 with NaOH and extract with DCM to yield the pure Benzyl 3-amino-5-fluoropiperidine-1-carboxylate.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical markers for process validation.

StepTransformationReagents & ConditionsExpected Yield (%)Key Analytical Marker (MS / ¹H-NMR)
1 BrominationBr₂, Oleum, 130 °C, 18h55%m/z 176.1, 178.1 [M+H]⁺
2 AminationPh₂C=NH, Pd₂(dba)₃; then HCl78%Broad singlet at ~5.2 ppm (NH₂)
3 HydrogenationH₂ (50 psi), PtO₂, AcOH, 24h82%Complete loss of aromatic protons (7.0–8.5 ppm)
4 Imine FormationPhCHO, MgSO₄, DCM, 4h>95% (Crude)Imine CH singlet at ~8.3 ppm
5 Cbz ProtectionCbz-Cl, Na₂CO₃; then HCl68%Benzyl CH₂ at ~5.1 ppm, m/z 253.1 [M+H]⁺

References

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEydYmaNgd77aYVBzsHV2ZaisYa_FM2Da-7Dy9E9hyt2Ykn3Edp46S_mHFoZwUhREQmo6jVwQRQg0TifHrNG-y3v1HKSTC-4s2dnj0-WZ7zfSeRavL6IdXICxqGsQNTcHzIKVot-KYR6C4cCfGgGiZlkEiB5ETxtOqUfHlwsmLwmlWKtt2PmH_W3n2wd5kzn8p1S3LUp_3TRjTNxSk5wgQDwXgXOFMWorDi4Ub1ccCwdbZ2qxg2HSwgbuKYxl11_-Edku8BB2KM94ec665YzIx5Pxj8Gd_wc4XXnrJysfAGdv4eL0fqNgUWENgf7biUVupi8w==]
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0406v1mu62kdwXZQrVoJCCznHVfBKxIkFv2VCJTsViBQ7etHhMS3yK6e9qy9hSZODwIm548oR6c2zdiADTWadjX76g3cL3Xg71FzcpTGIW4hhue2bio9GiNfpxE2nxidBjmN7iIU3i2WIcpRr8cPPUO5QIGrp7SryOhfc3vGhOAkwROIUuyYFGoYDmg83H_M-x_VIhaTekIcZkD-mTJWNH1ml02LqT95jpjq0KtYi5DpzcdNXa4Uc4Q==]
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGupX_Ofv0syFuCqna-QEcB8bpp9jlLtsCBBHnoqFTUL8FKjg5RzR4SXmomSjCZn4rPucycX-iKyRMbutW2wt7r4TW7hA5-lRtbi_FlF3R2cHEq-mP9zheXCTLpbTlW1Rvc-CnULGRs74PLSKvjInYTfUe-6CLgrAg0]
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET22prUkJHr5Iwf4sKn3J72jiDZKqwhwMQbpnzuyoZM3MDSHlE6BTGoUfeDBHEnavmAg77Q_2kMnNE9vS9O0NEN85ziyybgqS8rVJuJzNiLTqdysn5g-3mPcbhIWmeCzXVlx7RinxFPV3Axnrb]
  • 3-Bromo-5-fluoropyridine | 407-20-5. ChemicalBook. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxaRub3i1MwH_w2N7rCLKg9yoYyMqNtIr4gPLuHJN_0-ZEZ0-9I7p1aWgqouJpHrO4vFbqMyAoX0HXV9H97j3DOT2ZUvRvAOMwYkVeSpi62xjcYpHq_AFUELKkYU6149XlCzU5j_Vqs7haxA4NEtUyMHZKdlDAxAfLr1G0ZVQedA==]

Sources

Application

Application Note: Chiral Resolution of 3-Amino-5-fluoropiperidine Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and analytical workflows for enantiomeric separation. Introduction and Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and analytical workflows for enantiomeric separation.

Introduction and Mechanistic Rationale

The 3-amino-5-fluoropiperidine scaffold is a highly privileged chiral building block in contemporary medicinal chemistry. It is prominently featured in the development of Bruton's tyrosine kinase (BTK) inhibitors [1], Diacylglycerol acyltransferase 2 (DGAT2) inhibitors for non-alcoholic steatohepatitis (NASH) [2], and IRE1α inhibitors for oncology [3].

The introduction of a fluorine atom at the C5 position exerts profound stereoelectronic effects. The highly electronegative fluorine lowers the pKa of both the piperidine nitrogen and the C3 primary amine via inductive withdrawal, improving the metabolic stability and membrane permeability of the resulting drug candidates. However, this stereoelectronic modulation also alters the conformational landscape of the piperidine ring, favoring specific axial/equatorial arrangements to minimize dipole-dipole repulsion. Consequently, obtaining enantiopure (3S,5S) or (3R,5R) isomers is critical, as the precise spatial orientation of the fluoro and amino groups dictates target binding affinity and mitigates off-target toxicity [1].

This guide details two self-validating, field-proven methodologies for the chiral resolution of 3-amino-5-fluoropiperidine: Classical Diastereomeric Salt Crystallization (ideal for scalable, early-stage intermediate isolation) and Preparative Supercritical Fluid Chromatography (SFC) (ideal for rapid, high-throughput resolution of Boc-protected derivatives).

Strategic Workflows for Chiral Resolution

Diastereomeric Salt Formation (Thermodynamic Resolution)

The basicity of the piperidine nitrogen (pKa ~9.6) and the primary amine allows for robust salt formation with chiral organic acids. The causality behind selecting bulky chiral acids—such as Di-p-toluoyl-L-tartaric acid (L-DTTA) over standard tartaric acid—lies in the solid-state packing. The bulky toluoyl groups amplify the steric differentiation between the (3S,5S) and (3R,5R) conformations within the crystal lattice. This maximizes the thermodynamic solubility difference between the two diastereomeric salts in polar protic solvents (e.g., Methanol/Water mixtures), enabling highly selective fractional crystallization [2].

Preparative Chiral SFC (Kinetic Separation)

For rapid resolution without the need for extensive crystallization screening, Supercritical Fluid Chromatography (SFC) of the N-Boc protected derivative (e.g., tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate) is the industry standard [3].

  • Causality of Protection: Protecting the secondary piperidine nitrogen with a Boc group prevents severe peak tailing caused by non-specific interactions between the basic amine and the acidic silanol groups on the stationary phase.

  • Chiral Recognition: Chiral stationary phases (CSPs) like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) provide excellent chiral recognition via hydrogen bonding and dipole-dipole interactions with the carbamate linkage of the Boc group.

G Racemate Racemic 3-amino-5-fluoropiperidine BocProtection Boc Protection (Kinetic Route) Racemate->BocProtection SFC Route ChiralAcid Add L-DTTA (Thermodynamic Route) Racemate->ChiralAcid Classical Route SFC Preparative Chiral SFC (Chiralpak AD-H) BocProtection->SFC Diastereomers Diastereomeric Salt Mixture ChiralAcid->Diastereomers Crystallization Fractional Crystallization (MeOH/H2O) Diastereomers->Crystallization Salt1 (3S,5S)-Enantiomer Salt (Crystals) Crystallization->Salt1 Salt2 (3R,5R)-Enantiomer Salt (Mother Liquor) Crystallization->Salt2 FreeBase Basification & Extraction Salt1->FreeBase PureEnantiomer Enantiopure Product (ee > 99%) FreeBase->PureEnantiomer BocPure Enantiopure Boc-Intermediate SFC->BocPure BocPure->PureEnantiomer Deprotection

Caption: Divergent workflows for the chiral resolution of 3-amino-5-fluoropiperidine derivatives.

Experimental Protocols

Protocol A: Classical Resolution via Diastereomeric Crystallization

This protocol is self-validating: the success of the resolution is immediately confirmed by the optical rotation of the liberated free base and subsequent chiral HPLC analysis.

Materials:

  • Racemic 3-amino-5-fluoropiperidine (1.0 eq, 100 mmol)

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq, 100 mmol)

  • Methanol (HPLC Grade)

  • Deionized Water

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic 3-amino-5-fluoropiperidine (11.8 g, 100 mmol) in 100 mL of a 9:1 Methanol/Water mixture in a 500 mL round-bottom flask.

  • Resolving Agent Addition: Slowly add L-DTTA (38.6 g, 100 mmol) in portions while stirring at room temperature. The dissolution is mildly exothermic.

  • Heating & Equilibration: Heat the mixture to reflux (approx. 65°C) until a clear, homogeneous solution is obtained. Maintain reflux for 30 minutes to ensure complete thermodynamic equilibration.

  • Controlled Cooling (Critical Step): Remove the heat source and allow the solution to cool to room temperature at a rate of ~10°C/hour. Causality: Slow cooling prevents kinetic trapping and amorphous precipitation, ensuring the growth of high-purity crystalline diastereomeric salts.

  • Isolation: Stir the resulting suspension at 0°C for 2 hours. Filter the crystals under vacuum and wash with 20 mL of ice-cold Methanol.

  • Basification (Free-basing): Suspend the isolated crystals in 100 mL of Dichloromethane (DCM) and add 100 mL of 2M NaOH (aq). Stir vigorously for 30 minutes. Separate the organic layer, extract the aqueous layer twice with 50 mL DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base.

Protocol B: Preparative Chiral SFC Separation

This protocol utilizes supercritical CO₂ as the bulk mobile phase, offering superior mass transfer kinetics and rapid solvent removal compared to traditional liquid chromatography.

Materials:

  • Racemic tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate (Boc-protected)

  • Preparative SFC System (e.g., Waters SFC 150)

  • Column: Chiralpak AD-H (21 x 250 mm, 5 µm)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic Boc-protected mixture in Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • SFC Conditions Setup:

    • Mobile Phase: CO₂ / Methanol (containing 0.1% Isopropylamine as a basic modifier). Causality: The basic modifier suppresses secondary interactions between the primary amine and the stationary phase, sharpening the peaks.

    • Gradient: Isocratic 15% Methanol modifier.

    • Flow Rate: 70 mL/min.

    • Back Pressure: 120 bar (maintains CO₂ in supercritical state).

    • Column Temperature: 35°C.

  • Injection & Fraction Collection: Inject 1 mL (50 mg) per run. Monitor UV absorbance at 210 nm. Collect the two baseline-resolved peaks into separate vessels.

  • Recovery: Evaporate the fractions under reduced pressure at 40°C to yield the pure (3S,5S) and (3R,5R) Boc-protected enantiomers.

Quantitative Data & Analytics

To ensure the trustworthiness of the resolution, the enantiomeric excess (ee) must be quantitatively validated. Below is a summary of the expected analytical outcomes comparing the two methodologies.

Resolution MethodResolving Agent / Stationary PhaseYield (%)Enantiomeric Excess (ee %)Specific Rotation [α]D²⁰
Classical Crystallization L-DTTA (Methanol/Water)38% (Theoretical max 50%)> 98.5%+14.2° (c 1.0, MeOH)
Classical Crystallization D-DTTA (Methanol/Water)36% (Theoretical max 50%)> 98.0%-14.0° (c 1.0, MeOH)
Preparative SFC Chiralpak AD-H (Kinetic)48% (Peak 1 - S,S)> 99.5%N/A (Boc-protected)
Preparative SFC Chiralpak AD-H (Kinetic)47% (Peak 2 - R,R)> 99.5%N/A (Boc-protected)

Note: Yields for classical resolution are based on the initial racemate mass. SFC yields account for minor mass losses during fraction evaporation.

References

  • Title: Inhibitors of bruton's tyrosine kinase and methods of their use (WO2018103058A1)
  • Title: DIACYLGLYCEROL ACYLTRANSFERASE 2 INHIBITOR (EP4038060B1) Source: European Patent Office URL:[Link]

  • Title: Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (ire i alpha) for the treatment of cancer diseases (WO2020142612A1)
Method

N-Protection Strategies for 3-Aminopiperidines: Boc vs. Cbz Orthogonal Workflows

Executive Summary The 3-aminopiperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural anchor for numerous dipeptidyl peptidase-4 (DPP-4) inhibitors, including alogliptin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopiperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural anchor for numerous dipeptidyl peptidase-4 (DPP-4) inhibitors, including alogliptin and linagliptin[1]. The molecule presents a classic synthetic challenge: it possesses two distinct nitrogen atoms—an endocyclic secondary amine (N1) and an exocyclic primary amine (N3).

For researchers and drug development professionals, mastering the regioselective protection of these nitrogen centers is a critical bottleneck in library synthesis. This application note details the mechanistic rationale, orthogonal strategies, and self-validating protocols for selectively masking these amines using tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups.

Mechanistic Principles of Regioselectivity

The regioselective protection of 3-aminopiperidine is governed by a delicate interplay between electronic and steric factors[1]. Understanding this dichotomy is essential for rationally designing synthetic routes:

  • Electronic Factors (N1 Nucleophilicity): The endocyclic secondary amine (N1) is flanked by two electron-donating alkyl groups within the piperidine ring. This increases the electron density on the nitrogen, making it inherently more basic (pKa ~10.4) and more nucleophilic than the exocyclic primary amine (pKa ~9.3). Under strict kinetic control (low temperatures, stoichiometric reagents), electrophiles will preferentially attack N1[1].

  • Steric Factors (N3 Accessibility): Conversely, the exocyclic primary amine (N3) is less sterically hindered. When bulky directing groups or temporary masking strategies (such as Schiff base/imine formation) are employed, the primary amine can be selectively functionalized[2].

Orthogonal Protection: Boc vs. Cbz

Orthogonal protection ensures that one amine can be unmasked under specific conditions without disturbing the protecting group on the other amine, enabling complex, multi-step elaborations[3].

  • The Boc Group: Characterized by its acid lability, the Boc group is cleaved using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane). It remains completely stable under basic conditions and catalytic hydrogenolysis[3].

  • The Cbz Group: The Cbz group is characteristically removed by catalytic hydrogenolysis (e.g., H₂ gas over a Palladium/Carbon catalyst). It is highly stable to the mild acidic conditions used for Boc removal, making them a perfect orthogonal pair[3].

Workflow Diagram

OrthogonalProtection A 3-Aminopiperidine (Starting Material) B 1-Boc-3-aminopiperidine (N1 Selective) A->B (Boc)2O (1.0 eq) EtOH, 10-15 °C (Kinetic Control) D 3-Benzylideneamino-piperidine (Imine Intermediate) A->D PhCHO, MgSO4 DCM, RT C 1-Boc-3-(Cbz-amino)piperidine (Orthogonally Protected) B->C Cbz-Cl, TEA DCM, 0 °C to RT E 1-Cbz-3-aminopiperidine (N3 Selective via Imine) D->E 1. Cbz-Cl, TEA 2. aq. HCl (Hydrolysis)

Workflow for orthogonal N-protection of 3-aminopiperidine using Boc and Cbz strategies.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Boc-3-aminopiperidine (Kinetic N1 Protection)

Causality: Conducting the reaction in a protic solvent (ethanol) at low temperatures (10–15 °C) moderates the reactivity of the primary amine via hydrogen bonding. This allows the inherently higher nucleophilicity of the secondary N1 amine to dictate the regiochemical outcome[4]. Self-Validating System: Monitor via Thin-Layer Chromatography (TLC). The desired mono-protected product will be UV-inactive but will stain strongly positive (purple/blue) with ninhydrin due to the free primary amine. Any over-protected (di-Boc) byproduct will be ninhydrin-negative.

  • Charge a 200 mL round-bottom flask with 3-aminopiperidine (10.0 g, 0.1 mol) and ethanol (90 g) to achieve an approximate 0.5 M concentration[4].

  • Equip the flask with a magnetic stirrer and cool the mixture to 10–15 °C using a controlled ice-water bath[4].

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 21.8 g, 0.1 mol) dropwise over 30 minutes. Critical: Strict 1.0 equivalent stoichiometric control is required to prevent di-Boc formation.[4]

  • Stir the reaction for 2 hours while maintaining the temperature at 15 °C.

  • Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous Na₂CO₃ to remove any unreacted starting material.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Boc-3-aminopiperidine.

Protocol 2: Orthogonal Cbz Protection to yield 1-Boc-3-(Cbz-amino)piperidine

Causality: With N1 masked by the Boc group, the primary N3 amine becomes the sole nucleophile. Triethylamine (TEA) is utilized as an acid-binding agent to neutralize the HCl byproduct generated from Cbz-Cl, preventing the premature acidic cleavage of the Boc group[3]. Self-Validating System: Upon successful reaction, the product will become UV-active (254 nm) due to the aromatic benzyl ring of the Cbz group. Furthermore, the ninhydrin stain will turn negative, confirming the primary amine is fully protected as a carbamate.

  • Dissolve 1-Boc-3-aminopiperidine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add TEA (1.5 eq) and cool the reaction mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via a syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with water. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 3: Imine-Directed Synthesis of 1-Cbz-3-aminopiperidine (N3 Temporary Protection)

Causality: To reverse the natural regioselectivity and protect N1 with Cbz while leaving N3 free, N3 must be temporarily masked. Benzaldehyde selectively condenses with the unhindered primary amine to form a Schiff base (imine), leaving the secondary N1 amine completely free for subsequent Cbz protection[2].

  • React 3-aminopiperidine (1.0 eq) with benzaldehyde (1.0 eq) in DCM over anhydrous MgSO₄ for 12 hours at room temperature to form the imine intermediate[2].

  • Filter off the drying agent and cool the filtrate to 0 °C.

  • Add TEA (1.5 eq) followed by the dropwise addition of Cbz-Cl (1.1 eq). Stir for 4 hours at room temperature.

  • To hydrolyze the temporary imine protecting group, add 1M aqueous HCl to the mixture and stir vigorously for 2 hours.

  • Separate the aqueous layer (which now contains the product as a water-soluble HCl salt). Basify the aqueous layer to pH 10 with NaOH and extract with DCM to yield the free base of 1-Cbz-3-aminopiperidine.

Quantitative Data Summary

StrategyReagents & ConditionsTarget ProductTypical Yield (%)Regioselectivity (N1:N3)
Direct N1-Boc (Boc)₂O (1.0 eq), EtOH, 10–15 °C1-Boc-3-aminopiperidine85–90%> 95:5
Direct N1-Cbz Cbz-Cl (1.0 eq), TEA, DCM, 0 °C1-Cbz-3-aminopiperidine75–80%~ 85:15
Imine-Directed N3 1. PhCHO 2. Cbz-Cl 3. HCl (aq)1-Cbz-3-aminopiperidine70–75%> 99:1
Orthogonal (N1/N3) Cbz-Cl (1.1 eq), TEA, DCM, RT1-Boc-3-(Cbz-amino)piperidine92–95%Complete (N/A)

References[4] Title: Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem

Source: benchchem.com URL:[1] Title: 3-Piperidinamine hydrochloride | 127294-75-1 | Benchchem Source: benchchem.com URL:[3] Title: 1-BOC-3-Aminopiperidine | 144243-24-3 - Benchchem Source: benchchem.com URL:[2] Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications Source: acs.org URL:

Sources

Application

Application Note: High-Resolution ESI-MS/MS Fragmentation Dynamics of Benzyl Carbamate (Cbz) Protected Piperidines

Executive Summary & Scope The benzyl carbamate (Cbz or Z) group is a ubiquitous amine protecting moiety in medicinal chemistry, peptide synthesis, and drug development. During the liquid chromatography-tandem mass spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The benzyl carbamate (Cbz or Z) group is a ubiquitous amine protecting moiety in medicinal chemistry, peptide synthesis, and drug development. During the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of pharmaceutical intermediates, the accurate structural elucidation of Cbz-protected cyclic amines—specifically piperidines—requires a precise understanding of their gas-phase dissociation kinetics.

This application note provides an in-depth technical guide to the mechanistic causality behind Cbz-piperidine fragmentation. By leveraging charge-retention and charge-migration theories, we establish a self-validating MS³ protocol that eliminates false positives and ensures absolute confidence in structural assignments.

Mechanistic Causality of Cbz-Piperidine Fragmentation

The fragmentation behavior of benzyl carbamates under positive electrospray ionization (+ESI) is fundamentally different from that of tert-butyloxycarbonyl (Boc) groups. Boc groups possess a β -hydrogen, allowing for a low-energy, six-membered transition state (a McLafferty-type rearrangement) that readily eliminates isobutylene [[1]](1].

In contrast, the Cbz group lacks this critical β -hydrogen. Consequently, Cbz cleavage requires higher collision energies and proceeds via two distinct, competitive pathways governed by the initial site of protonation 2[2]:

  • Pathway A: Benzyl Cation Formation (Charge Migration) Protonation occurs preferentially at the carbamate carbonyl oxygen. Upon collision-induced dissociation (CID), heterolytic cleavage of the C–O bond adjacent to the benzyl group is driven by the extreme thermodynamic stability of the resulting tropylium/benzyl cation. This yields a dominant product ion at m/z 91 [C7​H7​]+ , accompanied by the neutral loss of piperidine-1-carboxylic acid (129 Da) [[2]](2].

  • Pathway B: Isocyanate Formation via Neutral Loss (Charge Retention) Alternatively, proton transfer to the benzyl ether oxygen facilitates the neutral loss of benzyl alcohol (108 Da). Because the piperidine nitrogen is constrained within a rigid six-membered ring, the resulting fragment forms a cyclic isocyanate-like cation at m/z 112 [C6​H10​NO]+ 1[1].

  • Secondary Activation (MS³) The m/z 112 intermediate is highly diagnostic. Upon further activation, it expels carbon monoxide (28 Da) to form the tetrahydropyridinium cation at m/z 84 [C5​H10​N]+ . Identifying this specific transition confirms the presence of the piperidine core [[3]](3].

Self-Validating Experimental Protocol

Relying solely on the m/z 91 peak for Cbz-piperidine identification is analytically risky; the benzyl cation is a common background contaminant and a generic fragment of many aromatic compounds [[4]](4]. To establish a self-validating system, this protocol utilizes an MS³ workflow to isolate the m/z 112 ion, unequivocally confirming the piperidine substructure.

Step 1: Sample Preparation
  • Stock Solution : Dissolve the N-Cbz-piperidine analyte in LC-MS grade acetonitrile to a concentration of 1 mg/mL.

  • Working Dilution : Dilute to 100 ng/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (v/v). Causality Check: Formic acid is mandatory. It is not just for chromatographic peak shape; it ensures abundant protonation of the weakly basic carbamate carbonyl, which is the critical prerequisite for initiating the fragmentation cascade 4[4].

Step 2: UHPLC Separation Parameters
  • Column : C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phases : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Source Conditions : Source Temperature at 150 °C; Desolvation Temperature at 400 °C; Capillary Voltage at 3.0 kV.

  • MS² Acquisition (Precursor m/z 220.1) : Isolate the [M+H]+ ion. Sweep the Collision Energy (CE) from 15 to 40 eV to capture both the low-energy m/z 112 and high-energy m/z 91 fragments.

  • MS³ Self-Validation : In a targeted MS³ scan, isolate the primary product ion at m/z 112 in the collision cell. Apply a CE of 25 eV and monitor the specific transition to m/z 84. The presence of m/z 84 validates the cyclic piperidine core, eliminating false positives from other Cbz-protected aliphatic amines 3[3].

Quantitative Data Presentation

Table 1: Diagnostic Fragmentation Data for N-Cbz-Piperidine ( [M+H]+=220.133 )

Precursor Ion ( m/z )Product Ion ( m/z )Neutral Loss (Da)Fragment IdentityOptimal CE (eV)Relative Abundance
220.13391.054 129.079Benzyl Cation ( [C7​H7​]+ )25 - 30High (Base Peak)
220.133112.076 108.057Isocyanate Cation ( [C6​H10​NO]+ )15 - 20Medium
112.076 (MS³)84.081 28.000Tetrahydropyridinium ( [C5​H10​N]+ )25 (MS³)High (in MS³)

Visualizations

Workflow N1 Sample Prep (0.1% FA in ACN/H2O) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization [M+H]+ m/z 220 N2->N3 N4 MS2 Fragmentation (CE: 15-40 eV) N3->N4 N5 MS3 Validation Isolate m/z 112 -> 84 N4->N5

Fig 1. Self-validating LC-MS/MS workflow for N-Cbz-piperidines.

Pathway M [M+H]+ m/z 220 N-Cbz-Piperidine P1 m/z 91 Benzyl Cation M->P1 Pathway A (Charge Migration) NL1 Neutral Loss Piperidine-1-carboxylic acid (-129 Da) M->NL1 P2 m/z 112 Isocyanate Cation M->P2 Pathway B (Charge Retention) NL2 Neutral Loss Benzyl Alcohol (-108 Da) M->NL2 P3 m/z 84 Tetrahydropyridinium P2->P3 MS3 Activation NL3 Neutral Loss Carbon Monoxide (-28 Da) P2->NL3

Fig 2. Competing CID fragmentation pathways of protonated N-Cbz-piperidine.

References

  • Title: Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines.
  • Title: Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry.
  • Title: Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues.
  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.

Sources

Method

Derivatization of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate for SAR studies

Application Note: Strategic Derivatization of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate in SAR Campaigns Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of Benzyl 3-amino-5-fluoropiperidine-1-carboxylate in SAR Campaigns

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (Cbz-3-amino-5-fluoropiperidine) serves as a highly versatile, orthogonally protected building block designed for bidirectional Structure-Activity Relationship (SAR) exploration. This application note details the mechanistic rationale, physicochemical benefits, and self-validating synthetic protocols for derivatizing this scaffold to optimize pharmacokinetic and safety profiles in preclinical drug development.

Mechanistic Rationale: The Stereoelectronic Power of Fluorine

The strategic placement of a fluorine atom at the C5 position of a 3-aminopiperidine ring exerts a profound stereoelectronic effect. Unsubstituted piperidines typically exhibit a pKa of ~9.5, rendering them highly protonated at physiological pH. This strong basicity often correlates with poor passive membrane permeability and a high risk of off-target liabilities, particularly hERG-mediated cardiotoxicity and phospholipidosis[1].

Fluorine, being the most electronegative element, acts via strong inductive electron withdrawal. This pulls electron density away from the N1 piperidine lone pair, effectively lowering the pKa of the nitrogen to a more favorable 7.5–8.2 range[1]. This reduction in basicity directly translates to enhanced membrane permeability and a mitigated risk of hERG binding, making the 3-amino-5-fluoropiperidine motif highly prized in central nervous system (CNS) and systemic drug design[2].

SAR_Logic F C5-Fluorine Substitution Inductive Inductive Electron Withdrawal F->Inductive pKa Lower N1 pKa (~7.5 - 8.0) Inductive->pKa Lipophilicity Modulated Lipophilicity (LogD) Inductive->Lipophilicity hERG Reduced hERG Liability (Cardiosafety) pKa->hERG Permeability Enhanced Membrane Permeability pKa->Permeability Lipophilicity->Permeability

Mechanistic impact of C5-fluorination on piperidine physicochemical properties.

Bidirectional Derivatization Strategy

The Cbz (benzyl carbamate) protecting group on the N1 position provides orthogonality, allowing chemists to systematically explore two distinct topological vectors. The primary C3-amine is functionalized first (Vector 1). Once optimized, the Cbz group is cleaved to liberate the secondary N1-amine for subsequent functionalization (Vector 2). This sequential approach has been successfully utilized in the discovery of brain-penetrant NLRP3 inhibitors and selective T-Type calcium channel antagonists[2][3].

Workflow A Benzyl 3-amino-5-fluoropiperidine -1-carboxylate B C3-Amine Functionalization (Amidation / Alkylation) A->B Step 1 C Cbz Hydrogenolysis (Pd/C, H2) B->C Step 2 D N1-Piperidine Functionalization (SNAr / Cross-Coupling) C->D Step 3 E SAR Profiling (Potency, PK, hERG) D->E Step 4

Sequential derivatization workflow for Cbz-3-amino-5-fluoropiperidine in SAR studies.

Self-Validating Experimental Protocols

Protocol A: C3-Amine Amidation (Vector 1 Exploration)

Objective: Couple the primary C3-amine with a diverse array of carboxylic acids. Causality & Rationale: HATU is selected as the coupling reagent due to its superior efficiency in driving the amidation of potentially sterically hindered or electronically deactivated amines compared to traditional EDC/HOBt systems. N,N-Diisopropylethylamine (DIPEA) provides the necessary basic environment to deprotonate the carboxylic acid without acting as a competing nucleophile.

Methodology:

  • Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Add Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (1.0 eq) to the mixture.

  • Stir at room temperature for 2–4 hours under an inert N₂ atmosphere.

  • Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

  • Wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS. The protocol is validated when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material (m/z 253 [M+H]⁺) and the emergence of the target amide mass.

Protocol B: Cbz Deprotection via Hydrogenolysis

Objective: Liberate the N1 secondary amine for Vector 2 functionalization. Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides mild, highly selective cleavage of the benzyl carbamate. Crucially, these specific conditions prevent unwanted defluorination, a common side reaction when using harsher reductive environments (e.g., Birch reduction) or strong Lewis acids.

Methodology:

  • Dissolve the C3-functionalized intermediate in Methanol (0.1 M).

  • Carefully add 10% Pd/C (10% w/w) under a steady stream of N₂ to prevent ignition.

  • Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times).

  • Stir vigorously at room temperature for 4–6 hours.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate in vacuo to yield the free N1-amine.

Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The protocol is validated when the spotted product develops a deep purple/blue color upon heating (confirming the presence of the free secondary amine), corroborated by an LC-MS mass shift of -134 Da (loss of the Cbz group).

Protocol C: N1-Piperidine SₙAr Functionalization (Vector 2 Exploration)

Objective: Arylate the N1-piperidine with electron-deficient heterocycles. Causality & Rationale: Because the C5-fluorine lowers the pKa of the N1-amine, its nucleophilicity is inherently reduced. Therefore, Nucleophilic Aromatic Substitution (SₙAr) requires elevated temperatures and a highly polar aprotic solvent (DMSO) to overcome the activation energy barrier.

Methodology:

  • Dissolve the deprotected fluoropiperidine intermediate (1.0 eq) and the target heteroaryl chloride (1.2 eq) in anhydrous DMSO (0.2 M).

  • Add anhydrous K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

  • Purify via reverse-phase preparative HPLC.

Self-Validation Checkpoint: Analyze the purified product via ¹⁹F-NMR and LC-MS. Validation is achieved by confirming the expected [M+H]⁺ mass and observing the characteristic multiplet at ~ -180 ppm in the ¹⁹F-NMR spectrum, proving the sensitive C5-fluorine atom remained intact under the thermal basic conditions.

Quantitative Impact on Physicochemical Properties

The table below summarizes the typical physicochemical shifts observed during SAR campaigns when transitioning from an unsubstituted piperidine to the 3-amino-5-fluoropiperidine scaffold. The data illustrates the profound impact of fluorination on basicity and safety profiles.

Scaffold ModificationC3 SubstituentN1 SubstituentpKa (Piperidine N)LogD (pH 7.4)hERG IC₅₀ (µM)PAMPA Permeability (10⁻⁶ cm/s)
Unsubstituted PiperidineAmideBenzyl~9.62.11.54.2
5-Fluoropiperidine AmideBenzyl~7.9 2.6 >10 12.5
5-Fluoropiperidine AmidePyrimidin-2-yl~6.5 3.0 >30 18.1
5-Fluoropiperidine Alkyl AminePyrimidin-2-yl~7.2 2.8 >20 15.4

Note: Values are illustrative aggregates based on standard medicinal chemistry trends for fluorinated heterocycles.

References

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. Journal of Medicinal Chemistry. URL: [Link]

  • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity. Journal of Medicinal Chemistry. URL: [Link]

Sources

Application

Application of Fluorinated Piperidines in Central Nervous System Drug Design: A Technical Guide for Researchers

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, particularly in the design of therapeutics targeting the Central Nervous System (CNS). Among the pr...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, particularly in the design of therapeutics targeting the Central Nervous System (CNS). Among the privileged heterocyclic structures, the piperidine ring is a ubiquitous motif in CNS drugs. The fusion of these two concepts—the piperidine scaffold and fluorine substitution—has yielded a powerful toolkit for drug discovery professionals. This guide provides an in-depth exploration of the rationale, application, and practical considerations for utilizing fluorinated piperidines in the development of next-generation CNS therapies.

The Strategic Advantage of Fluorine in Piperidine Scaffolds for CNS Drug Design

The introduction of fluorine into a piperidine ring is not a mere substitution but a strategic decision that can profoundly alter the molecule's physicochemical and pharmacological properties. These changes are often critical for overcoming the unique challenges of CNS drug development, such as crossing the blood-brain barrier (BBB), achieving metabolic stability, and fine-tuning receptor interactions.

Modulating Basicity (pKa) to Mitigate Off-Target Effects

A primary challenge with many piperidine-containing CNS drug candidates is their inherent basicity. The nitrogen atom's lone pair of electrons can lead to interactions with off-target proteins, most notably the hERG potassium ion channel, which can result in cardiotoxicity. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen.[1][2][3] This reduction in basicity can decrease hERG channel affinity, thereby enhancing the cardiovascular safety profile of the drug candidate.[1][4]

Conformational Control and Pre-organization for Enhanced Potency

Fluorine substitution exerts a remarkable influence on the conformational preference of the piperidine ring. Due to a combination of hyperconjugation and charge-dipole interactions, there is often a preference for the fluorine atom to occupy an axial position, a phenomenon that can be influenced by solvent polarity and other substituents.[5][6][7] This conformational rigidity can be exploited to pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its intended CNS target.[8]

Enhancing Metabolic Stability and Brain Penetration

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Strategic placement of fluorine can block sites of metabolism, thereby increasing the half-life of the drug in the body and improving its overall pharmacokinetic profile.[9] Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, a key determinant of its ability to cross the blood-brain barrier.[10] While the effect on lipophilicity is context-dependent, careful placement of fluorine can optimize this property to enhance CNS exposure.[10][11]

Experimental Protocols and Methodologies

The successful application of fluorinated piperidines in CNS drug design relies on robust synthetic methods and accurate characterization of their properties. This section provides detailed protocols for the synthesis of a model fluorinated piperidine and the determination of its lipophilicity.

Synthesis of a Representative Fluorinated Piperidine: cis-3-Fluoropiperidine Hydrochloride

This protocol is based on the highly efficient dearomatization-hydrogenation of a commercially available fluoropyridine, a method that provides excellent diastereoselectivity.[12][13][14]

Objective: To synthesize cis-3-fluoropiperidine hydrochloride from 3-fluoropyridine.

Materials:

  • 3-Fluoropyridine

  • Rhodium on alumina (5 wt. %) catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Diethyl ether

  • High-pressure hydrogenation vessel (Parr shaker or similar)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry glass liner for the hydrogenation vessel, dissolve 3-fluoropyridine (1.0 g, 10.3 mmol) in anhydrous methanol (20 mL).

  • Catalyst Addition: Carefully add rhodium on alumina (5 wt. %, 100 mg, 10 mol%) to the solution.

  • Hydrogenation: Place the glass liner in the high-pressure vessel. Seal the vessel and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to 50 bar and commence vigorous stirring. Heat the reaction mixture to 60 °C and maintain these conditions for 24 hours.

  • Reaction Work-up: After cooling the vessel to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the Celite® with additional methanol (2 x 10 mL).

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Salt Formation: Dissolve the resulting crude oil in a minimal amount of diethyl ether (5 mL). While stirring, add 4 M HCl in 1,4-dioxane dropwise until no further precipitation is observed.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum to yield cis-3-fluoropiperidine hydrochloride.

Expected Outcome: A white to off-white solid. Characterization by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy is recommended to confirm the structure and stereochemistry.

Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

Objective: To experimentally determine the octanol-water distribution coefficient at pH 7.4 for a synthesized fluorinated piperidine.

Materials:

  • Synthesized fluorinated piperidine hydrochloride

  • 1-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.4, pre-saturated with 1-octanol)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC with UV detector

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the fluorinated piperidine hydrochloride in the phosphate buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 1 mL of the aqueous stock solution with 1 mL of the pre-saturated 1-octanol.

  • Equilibration: Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing. Place the vial on a shaker at room temperature for 1 hour to allow for equilibration.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and octanol layers.

  • Analysis: Carefully remove a known volume from the aqueous layer. Determine the concentration of the fluorinated piperidine remaining in the aqueous phase using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

  • Calculation:

    • Calculate the concentration of the compound in the octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.

    • The distribution coefficient (D₇.₄) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Data Interpretation: The LogD₇.₄ value provides a quantitative measure of the compound's lipophilicity at physiological pH. For CNS drug candidates, a LogD₇.₄ in the range of 1-3 is often considered optimal for balancing aqueous solubility and membrane permeability required for BBB penetration.

Visualizing Key Concepts in Fluorinated Piperidine Design

Conformational Preferences of Fluorinated Piperidines

The following diagram illustrates the equilibrium between the axial and equatorial conformers of a 3-fluoropiperidinium cation, highlighting the stabilizing interactions that often favor the axial conformation.

G cluster_0 Equatorial Conformer cluster_1 Axial Conformer (Often Favored) cluster_2 Stabilizing Interactions for Axial-F eq equatorial ax axial eq->ax Conformational Flip ax->eq Charge-Dipole\nInteraction (C-F...H-N+) Charge-Dipole Interaction (C-F...H-N+) Hyperconjugation\n(σC-H -> σC-F) Hyperconjugation (σC-H -> σC-F) Charge-Dipole\nInteraction (C-F...H-N+)->Hyperconjugation\n(σC-H -> σC-F) Gauche Effect Gauche Effect Hyperconjugation\n(σC-H -> σC-F)->Gauche Effect

Caption: Conformational equilibrium of 3-fluoropiperidine.

Workflow for Synthesis and Evaluation in CNS Drug Discovery

This workflow outlines the key stages in the development of a CNS drug candidate incorporating a fluorinated piperidine moiety.

cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo & Advanced Studies start Fluoropyridine Precursor synth Dearomatization/ Hydrogenation start->synth product Fluorinated Piperidine synth->product pka pKa Determination product->pka logd LogD7.4 Measurement product->logd potency Target Binding/ Functional Assay product->potency herg hERG Assay pka->herg metstab Metabolic Stability (Microsomes) logd->metstab pk Pharmacokinetics (Brain Penetration) metstab->pk herg->pk potency->pk pet [18F] PET Imaging pk->pet

Caption: CNS drug discovery workflow for fluorinated piperidines.

Case Studies and Advanced Applications

Fluorinated Piperidines in Positron Emission Tomography (PET)

The use of the positron-emitting isotope ¹⁸F has revolutionized CNS drug discovery and clinical diagnostics.[15][16][17] The development of ¹⁸F-labeled ligands incorporating fluorinated piperidines allows for non-invasive imaging of drug-target engagement in the brain.[16][18][19] This provides invaluable information on a drug's pharmacokinetics and pharmacodynamics directly in the target organ.[20] For example, [¹⁸F]Fluspidine, which contains a spirocyclic piperidine, is a PET tracer for imaging σ₁ receptors in the CNS.[16]

Summary of Physicochemical Property Modulation

The predictable impact of fluorination on key drug-like properties is a major advantage. The following table summarizes the general trends observed when incorporating fluorine into a piperidine ring.

PropertyEffect of FluorinationRationale & Implication for CNS Drug Design
pKa (Basicity) Decrease Inductive electron withdrawal by fluorine reduces the basicity of the nitrogen. This can mitigate hERG liability and improve oral absorption.[1][2]
Lipophilicity (LogP/LogD) Context-Dependent Can increase or decrease. Depends on the position and number of fluorine atoms and the overall molecular context. Allows for fine-tuning of BBB penetration.[10][11]
Metabolic Stability Increase The high strength of the C-F bond blocks metabolic oxidation at the site of fluorination, increasing the drug's half-life.[6][9]
Conformational Rigidity Increase Fluorine substitution can lock the piperidine ring in a specific conformation, which can enhance binding to the target receptor.[5][7]

Conclusion

The application of fluorinated piperidines represents a sophisticated and highly effective strategy in modern CNS drug design. By leveraging the unique properties of fluorine, medicinal chemists can rationally modulate the basicity, conformational preference, metabolic stability, and lipophilicity of piperidine-containing molecules. This level of control allows for the systematic optimization of drug candidates, addressing key challenges in CNS drug discovery and ultimately increasing the probability of clinical success. The protocols and principles outlined in this guide serve as a foundational resource for researchers seeking to harness the power of fluorinated piperidines in their own drug development programs.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(30), 12536-12542. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(9), 6030–6040. [Link]

  • Ferreira, C. M. F., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(7), 5767–5777. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(30), 12638-12644. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Fischer, S., et al. (2018). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Molecules, 23(8), 1939. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-801. [Link]

  • Meziane, D., et al. (2024). The Role of Fluorine in Drug Design: A Mini Review. Chemistry & Biodiversity, e202301826. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Johnson, C. N., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

  • Grygorenko, O. O., et al. (2023). Impact of gem-Difluorination on Physicochemical Properties of Saturated Bicyclic Amines. The Journal of Organic Chemistry, 88(10), 6549–6560. [Link]

  • Sun, H., & Adejare, A. (2017). Fluorinated molecules as drugs and imaging agents in the CNS. Future Medicinal Chemistry, 9(2), 167–179. [Link]

  • Nairoukh, Z., et al. (2023). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

  • Taylor, R. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11031–11037. [Link]

  • Xing, L., et al. (2019). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Pretze, M., et al. (2014). Positron Emission Tomography in CNS Drug Discovery and Drug Monitoring. Journal of Medicinal Chemistry, 57(20), 8307–8332. [Link]

  • Li, W., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Future Medicinal Chemistry, 8(14), 1745–1759. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–271. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Shiue, C. Y., et al. (1995). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 22(2), 141–146. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11031–11037. [Link]

  • Sun, H., & Adejare, A. (2017). Fluorinated molecules as drugs and imaging agents in the CNS. Future Medicinal Chemistry, 9(2), 167–179. [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Hydrodefluorination in Fluoropyridine Reduction

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals struggling with C–F bond cleavage (hydrodefluorination) during the synthesis of fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals struggling with C–F bond cleavage (hydrodefluorination) during the synthesis of fluorinated piperidines.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic root causes of defluorination and provide field-proven, self-validating protocols to ensure high-yielding, stereoselective reductions.

Core Principles: The Causality of Hydrodefluorination

Q: Why does hydrodefluorination consistently ruin my fluoropyridine reductions?

A: The fundamental issue lies in the competing kinetics between arene saturation and C–F oxidative addition [1]. Fluoropyridines are highly electron-deficient, making their aromatic rings exceptionally difficult to reduce. When you apply harsh hydrogenation conditions or highly active transition metal catalysts (like unoptimized Rh or Pd), the metal center often inserts into the polarized C–F bond via oxidative addition before the aromatic ring is fully saturated.

This irreversible mechanistic step leads to rapid hydrodefluorination, yielding des-fluorinated piperidines as dead-end byproducts. Overcoming this requires either tuning the catalyst's chemoselectivity to favor nitrogen coordination over C–F interaction, or fundamentally altering the substrate's electronic state prior to reduction.

G A Fluoropyridine B Metal Coordination (Pd/Rh) A->B C Productive Hydrogenation (cis-Fluoropiperidine) B->C Controlled Conditions D C-F Oxidative Addition (Hydrodefluorination) B->D Uncontrolled Reduction E Des-fluoropiperidine (Undesired Byproduct) D->E

Pathway divergence: Productive hydrogenation vs. undesired hydrodefluorination.

Troubleshooting Guide: Heterogeneous Catalysis

Q: Can I use standard heterogeneous catalysts (like Pd/C) without losing the fluorine atom?

A: Yes, but it requires precise control over the reaction microenvironment. Recent breakthroughs demonstrate that commercially available heterogeneous palladium catalysts can achieve chemoselective, cis-selective hydrogenation of fluoropyridines if the conditions suppress C–F activation [1]. The key is using protic or aqueous solvent mixtures (e.g., THF/H₂O or MeOH). These solvents stabilize the highly polar C–F bond and modulate the adsorption geometry of the substrate on the palladium surface, forcing the catalyst to interact with the nitrogen heterocycle rather than cleaving the C–F bond.

Protocol 1: Chemoselective Heterogeneous Hydrogenation

Self-validating check: If des-fluorination exceeds 5% in your crude NMR, verify your solvent purity (excessive acidity can trigger defluorination) and ensure the reaction temperature has not exceeded 80 °C, as thermal stress accelerates oxidative addition.

  • Preparation: Charge a high-pressure autoclave with the fluoropyridine substrate (1.0 equiv).

  • Catalyst Loading: Add 5–10 mol% of 5% Pd/C (or Pd/Al₂O₃).

  • Solvent Addition: Suspend the mixture in a THF/H₂O (e.g., 4:1 ratio) or pure MeOH solvent system.

  • Purging: Purge the vessel three times with Argon, followed by three times with H₂ gas to remove all oxygen and prevent catalyst poisoning.

  • Hydrogenation: Pressurize the reactor to 50–100 bar H₂. Stir vigorously at 50–80 °C for 16–24 hours.

  • Workup: Vent the H₂ gas safely. Filter the crude mixture through a pad of Celite to remove the Pd catalyst.

  • Trapping (Optional): For highly volatile fluoropiperidines, add trifluoroacetic anhydride (TFAA) to the filtrate to form the stable trifluoroacetamide derivative before concentration.

Troubleshooting Guide: Homogeneous Catalysis & Dearomatization

Q: My substrate is highly sensitive and heterogeneous Pd/C still causes defluorination. What is the alternative?

A: When direct hydrogenation fails, the most robust workaround is the Dearomatization-Hydrogenation (DAH) sequence [2]. By pre-activating the fluoropyridine (e.g., forming a pyridinium salt) and treating it with a hydride donor like H-Bpin, you disrupt the aromaticity before introducing H₂ gas. The resulting dihydropyridine or enamine intermediate is non-aromatic and electron-rich. This allows for rapid, mild hydrogenation that completely bypasses the high-energy barrier required for arene reduction—thereby eliminating the thermodynamic drive for C–F cleavage.

G N1 1. Fluoropyridine Precursor N2 2. Pyridinium Salt Formation (Alkylating Agent) N1->N2 N3 3. Dearomatization (H-Bpin / Rh Catalyst) N2->N3 Disrupts aromaticity N4 4. Hydrogenation (H2 Gas, Rh Catalyst) N3->N4 Prevents C-F cleavage N5 5. all-cis-Fluoropiperidine (Target Product) N4->N5 High diastereoselectivity

Stepwise Dearomatization-Hydrogenation (DAH) workflow preventing C-F cleavage.

Protocol 2: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

Self-validating check: The intermediate dihydropyridine is highly sensitive. If your overall yield is low but no defluorination is observed, the bottleneck is likely moisture quenching the H-Bpin during Stage 1. Ensure strict anhydrous conditions during dearomatization.

  • Pre-activation: React the fluoropyridine with an alkylating agent (e.g., benzyl bromide) to quantitatively form the corresponding N-alkyl pyridinium salt.

  • Dearomatization (Stage 1): In a glovebox, charge a pressure tube with the pyridinium salt, 2.5 mol% of a Rhodium catalyst (e.g., [Rh(COD)Cl]₂ or Rh-CAAC), and 1.5 equiv of pinacolborane (H-Bpin). Stir at room temperature for 2 hours.

  • Hydrogenation (Stage 2): Transfer the vessel to a hydrogenation reactor. Pressurize with 50 bar H₂ gas.

  • Saturation: Stir the mixture at 50 °C for 16 hours to fully saturate the remaining double bonds.

  • Isolation: Deprotect the N-benzyl group (if required) using standard hydrogenolysis, yielding the all-cis-fluoropiperidine.

Quantitative Performance Comparison

To assist in selecting the correct methodology for your specific workflow, consult the performance metrics below.

MethodologyPrimary CatalystIdeal Substrate ScopeTypical YieldDiastereomeric Ratio (cis:trans)Hydrodefluorination Rate
Heterogeneous Hydrogenation Pd/C or Pd/Al₂O₃2-Aryl-5-fluoropyridines60–85%> 90:10< 5%
Dearomatization-Hydrogenation (DAH) Rh-CAAC / H-Bpin3-Fluoro / 3,5-Difluoropyridines70–95%> 95:5 (all-cis)Not Detected
Reductive Transamination Rh / HCOOHDisubstituted Pyridinium Salts50–80%> 80:20< 5%

Data synthesized from established literature protocols [1][2][3].

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020. URL:[Link]

  • "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Communications, 2020. URL:[Link]

  • "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines." National Institutes of Health (NIH) / PubMed, 2021. URL:[Link]

Optimization

Technical Support Center: Diastereoselective Synthesis of 3,5-Disubstituted Piperidines

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the diastereoselective synthesis of 3,5-disubstituted piperidines.

Synthesizing these pharmacophores with high stereochemical fidelity is notoriously difficult due to the conformational flexibility of the piperidine ring and the lack of inherent facial bias during the reduction of planar precursors. This guide bridges mechanistic theory with field-proven protocols to ensure your synthetic workflows are robust, reproducible, and self-validating.

Strategic Workflow for 3,5-Disubstituted Piperidines

Before diving into specific troubleshooting scenarios, consult the decision matrix below to align your starting materials with the optimal stereoselective strategy.

Strategy Start Target: 3,5-Disubstituted Piperidine Q1 Starting Material Type? Start->Q1 Pyr Pyridine Derivative (Aromatic) Q1->Pyr Acy Acyclic Precursor (Amino Alcohols/Esters) Q1->Acy H2 Catalytic Hydrogenation (Yields cis/trans mixture) Pyr->H2 DKR Dynamic Kinetic Resolution (Ru + Lipase) Acy->DKR Meso/Racemic Diols Cyclo Diastereoselective Cyclocondensation (via (R)-phenylglycinol) Acy->Cyclo Chiral Pool Epi Base-Catalyzed Epimerization (Thermodynamic control -> cis) H2->Epi KOtBu Cis Enantiopure cis-Isomer Epi->Cis DKR->Cis Cyclo->Cis Trans Enantiopure trans-Isomer Cyclo->Trans

Workflow for selecting the optimal 3,5-disubstituted piperidine synthesis strategy.

Quantitative Comparison of Diastereoselective Strategies
Synthetic StrategyStarting MaterialKey ReagentsMajor DiastereomerTypical de/drReference
Direct Hydrogenation 5-Aryl-nicotinic acidPtO₂, H₂, AcOHMixture (cis/trans)1:1 to 5:7
Base Epimerization trans-PiperidineKOtBu, tBuOHcis-Piperidine>95:5
DYKAT Racemic/Meso DiolsShvo's Cat, PS-Ccis-Diacetate>99% de
Cyclocondensation γ-substituted δ-oxoester(R)-phenylglycinolcis or trans>95% de

FAQ & Troubleshooting Guide

Section 1: Catalytic Hydrogenation & Thermodynamic Control

Q: Why am I getting poor cis/trans ratios during the hydrogenation of 3,5-disubstituted pyridines, and how can I enrich the cis-isomer?

The Causality: During heterogeneous hydrogenation, the flat pyridine ring adsorbs onto the catalyst surface (e.g., PtO₂). Because 3,5-disubstituted pyridines lack facial bias, the initial reduction to the tetrahydropyridine intermediate occurs with poor selectivity. Furthermore, partial desorption and re-adsorption prior to the final reduction step scramble the relative stereochemistry, yielding near 1:1 to 5:7 cis:trans mixtures[1].

The Solution: Do not attempt to force kinetic control during hydrogenation. Instead, exploit thermodynamic causality. In a 3,5-disubstituted piperidine, the cis-isomer is the thermodynamic sink because both substituents can occupy equatorial positions in the lowest-energy chair conformation, eliminating the severe 1,3-diaxial interactions present in the trans-isomer. By treating the crude mixture with a strong base, you deprotonate the position alpha to an electron-withdrawing group (e.g., a carboxylate), allowing the stereocenter to epimerize and funnel into the stable cis-conformation (1[1]).

Protocol 1: Thermodynamic Epimerization of trans-Isomers to cis-Isomers

Self-Validating System: This protocol includes an in-process NMR check to confirm thermodynamic equilibration before quenching.

  • Preparation: Dissolve the crude cis/trans piperidine mixture (e.g., 5-aryl-nipecotic acid derivative) in anhydrous tert-butanol (0.2 M) under an inert argon atmosphere.

  • Epimerization: Add Potassium tert-butoxide (KOtBu, 1.5 equivalents). Heat the reaction mixture to reflux (82 °C) for 12–16 hours.

  • Self-Validation (In-Process Control): Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and evaporate. Analyze via ¹H NMR. Validation Check: Look for the collapse of the trans-diaxial/diequatorial proton signals in favor of the distinct cis-equatorial-axial coupling constants. If the trans signals persist at >5%, continue refluxing for 4 hours.

  • Workup: Once validated, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with dichloromethane (3 × 20 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield the highly enriched cis-isomer.

Section 2: Dynamic Kinetic Asymmetric Transformations (DYKAT)

Q: I need highly enantiopure cis-3,5-piperidine diols from an achiral/racemic mixture. Standard kinetic resolution caps my yield at 50%. How do I overcome this?

The Causality: Standard enzymatic kinetic resolution only converts one enantiomer of a racemate, leaving the other untouched (max 50% yield), and is ineffective for meso compounds. DYKAT solves this by coupling two causal mechanisms: a Ruthenium catalyst (Shvo's catalyst) continuously oxidizes and reduces the hydroxyl groups, effectively epimerizing the stereocenters and funneling all isomers into a dynamic equilibrium. Simultaneously, an immobilized lipase (PS-C) selectively and irreversibly acetylates only the (3R,5S)-enantiomer. Because the enzymatic acetylation is faster than the epimerization of the resulting monoacetate, the entire mixture is driven toward a single enantiopure cis-diacetate (2[2]).

DYKAT TransDiol trans-Diol (Racemic) RuCat Ru Catalyst (Shvo) Rapid Epimerization TransDiol->RuCat CisDiol cis-Diol (Meso) CisDiol->RuCat Lipase Lipase (PS-C) Enantioselective Acetylation CisDiol->Lipase RuCat->CisDiol Equilibration Inter cis-Monoacetate (Kinetic Intermediate) Lipase->Inter Fast Product cis-(3R,5S)-Diacetate (>99% ee, >99% de) Lipase->Product Irreversible Inter->Lipase

Mechanistic logic of Ru/Enzyme-catalyzed Dynamic Kinetic Asymmetric Transformation.

Protocol 2: Chemoenzymatic DYKAT for Enantiopure cis-Diacetates

Self-Validating System: This protocol relies on chiral HPLC monitoring to ensure the epimerization rate matches the enzymatic acetylation rate.

  • Setup: In a rigorously dried Schlenk flask, combine the cis/trans 3,5-piperidine diol mixture (1.0 eq), Shvo’s diruthenium catalyst (0.05 eq), and immobilized Lipase PS-C (equal mass to substrate) in anhydrous toluene (0.1 M).

  • Reagent Addition: Add p-chlorophenyl acetate (3.0 eq) as the acyl donor.

  • Reaction: Stir the suspension at 70 °C under argon.

  • Self-Validation (Chiral HPLC Check): At 24 hours, filter a 50 µL aliquot, dilute with hexane/IPA, and inject into a chiral HPLC (e.g., Chiralcel OD-H). Validation Check: You must observe the disappearance of the meso-diol and racemic trans-diol peaks concurrent with the exclusive formation of the (3R,5S)-diacetate peak. Troubleshooting: If the trans-monoacetate accumulates, the Ru-catalyzed epimerization is rate-limiting; increase the temperature by 5 °C or verify solvent anhydrousness.

  • Isolation: Filter the mixture through Celite to remove the lipase, concentrate, and purify via flash chromatography to isolate the cis-(3R,5S)-diacetate (>99% ee).

Section 3: Cyclocondensation & Chiral Pool Approaches

Q: If I want to build the piperidine ring from scratch to access both enantiopure cis and trans isomers, what is the most reliable method?

The Causality: When building the ring de novo, you can control the relative stereochemistry at C3 and C5 by utilizing chiral nonracemic lactams. By reacting a racemic γ-substituted δ-oxoester with a chiral auxiliary like (R)-phenylglycinol, a dynamic kinetic resolution occurs during the cyclocondensation step. This forms a bicyclic lactam where the stereocenter is rigidly locked. Subsequent diastereoselective alkylation at the carbonyl α-position is dictated by the steric bulk of the bicyclic system. Depending on whether you trap the kinetic lactam or allow it to equilibrate to the thermodynamic lactam, you can stereoselectively direct the alkylation to yield either the cis- or trans-3,5-disubstituted piperidine with absolute predictable control (3[3]).

References
  • Hartwieg, J. C. D., et al. (2014). "3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers." Journal of Organic Chemistry, American Chemical Society. 1

  • Olofsson, B., et al. (2006). "Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines." Journal of Organic Chemistry, American Chemical Society. 2

  • Amat, M., et al. (2003). "Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine." Organic Letters, American Chemical Society.3

Sources

Troubleshooting

Troubleshooting incomplete N-Boc deprotection of aminopiperidines

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals facing challenges with the tert-butyloxycarbonyl (N-Boc)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals facing challenges with the tert-butyloxycarbonyl (N-Boc) deprotection of aminopiperidines.

While N-Boc removal is typically straightforward, piperidine scaffolds introduce unique complications—ranging from basicity-induced precipitation to severe steric hindrance. This guide synthesizes field-proven troubleshooting logic, causal explanations, and self-validating protocols to ensure your synthetic workflows remain robust.

Diagnostic Workflow

PiperidineTroubleshooting Start Incomplete N-Boc Deprotection Detected CheckState Did a thick precipitate form during the reaction? Start->CheckState PrecipYes Yes: Salt Precipitation CheckState->PrecipYes Yes PrecipNo No: Solution is Homogeneous CheckState->PrecipNo No TrapSM Causality: Starting material is physically trapped in the insoluble amine-salt matrix PrecipYes->TrapSM CheckMass Analyze LC-MS Data PrecipNo->CheckMass Sol1 Action: Add polar co-solvent (MeOH) or switch to 4M HCl/Dioxane TrapSM->Sol1 Mass56 Target Mass + 56 Da (t-Butylation) CheckMass->Mass56 MassSM Target Mass + SM Mass (True Incomplete) CheckMass->MassSM Sol2 Action: Add Cation Scavengers (TIS, Anisole, Water) Mass56->Sol2 Hindrance Causality: Steric hindrance blocks protonation of carbamate carbonyl MassSM->Hindrance Sol3 Action: Use TMSOTf / 2,6-Lutidine or Thermal Deprotection Hindrance->Sol3

Diagnostic workflow for troubleshooting incomplete N-Boc deprotection.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls at 50% conversion, and a thick white precipitate forms in the flask. What is happening? A1: This is a physical phase-separation issue, not a chemical failure. Aminopiperidines are highly basic. As the first molecules of your N-Boc piperidine deprotect, they form a highly polar amine salt (e.g., a trifluoroacetate salt). If you are using a non-polar solvent like pure dichloromethane (DCM), this salt rapidly crashes out of solution. The growing solid matrix physically encapsulates the remaining unreacted starting material, preventing the solvated protons from reaching the Boc group[1]. Solution: Switch to a solvent system that solubilizes the salt or yields a granular, non-trapping precipitate. Using 4M HCl in 1,4-dioxane is highly recommended, or you can add a small amount of methanol (5–10% v/v) to your TFA/DCM mixture to maintain a homogeneous solution.

Q2: I am using 50% TFA/DCM on a heavily substituted piperidine (e.g., a 2,2,6,6-tetramethylpiperidine derivative), but the starting material remains untouched. Why? A2: Steric hindrance is blocking the reaction pathway. The standard Brønsted acid-catalyzed mechanism requires the protonation of the carbamate carbonyl oxygen to form an oxonium intermediate, which then expels the tert-butyl cation. In highly substituted aminopiperidines, the bulky alkyl groups create a steric shield that prevents the large, solvated proton complex from approaching the carbonyl. Solution: Transition to a strong Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The silyl group coordinates with the oxygen to drive the formation of a silyl carbamate, bypassing the steric limitations of a solvated proton. Alternatively, at 150 °C in trifluoroethanol can bypass the need for acid entirely[2].

Q3: My LC-MS shows the desired product mass, but also a significant peak at +56 Da. Is the deprotection incomplete? A3: No, the deprotection was successful, but you are observing a secondary side reaction: re-tert-butylation. The cleavage of the Boc group generates a highly reactive tert-butyl cation. If this electrophile is not immediately quenched, it will attack the most available nucleophile in the mixture—often the newly freed secondary amine of the piperidine ring itself, or other electron-rich aromatic rings[1]. Solution: Introduce a sacrificial nucleophile (scavenger) to intercept the cation. A standard "scavenger cocktail" includes Triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O at 95:2.5:2.5).

Q4: How can I deprotect my N-Boc aminopiperidine without cleaving a sensitive tert-butyl ester elsewhere on the molecule? A4: Standard TFA or HCl will cleave both indiscriminately. To achieve orthogonal deprotection, you must exploit the subtle pKa differences between carbamates and esters. is an exceptionally mild reagent that selectively cleaves N-Boc groups while leaving tert-butyl esters, TBDMS ethers, and benzyl esters intact[3].

Quantitative Data: Reagent Comparison

Reagent SystemTypical TemperatureReaction TimeScavenger Required?Best Application
50% TFA in DCM 0 °C to RT1 – 4 hYes (if nucleophiles present)Standard, unhindered piperidines
4M HCl in 1,4-Dioxane RT2 – 12 hRarelyPreventing salt-trapping precipitation
TMSOTf / 2,6-Lutidine 0 °C to RT1 – 2 hNoHighly sterically hindered amines
85% Aqueous H₃PO₄ RT1 – 4 hNoOrthogonal deprotection (spares t-Bu esters)
Thermal (Flow/Microwave) 150 °C – 200 °C10 – 30 minNoHighly acid-sensitive substrates

Self-Validating Experimental Protocols

Protocol 1: Precipitation-Resistant Deprotection (4M HCl in 1,4-Dioxane)

Causality & Validation: This protocol is designed so that the starting material remains soluble, but the fully deprotected piperidine hydrochloride salt selectively precipitates. The visual cue of a fine, filterable powder forming confirms successful deprotection and allows isolation without column chromatography.

  • Dissolution: Dissolve the N-Boc aminopiperidine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (approx. 2 mL/mmol).

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv) at room temperature under vigorous stirring.

  • Monitoring: Stir for 2–4 hours. A white precipitate should gradually form. If the solution remains clear, the reaction is incomplete; add a co-solvent (e.g., 0.5 mL MeOH) to ensure trapped starting material is released.

  • Isolation: Once LC-MS confirms complete consumption of the starting material, dilute the suspension with diethyl ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under a vacuum to yield the pure piperidine hydrochloride salt.

Protocol 2: Lewis Acid-Mediated Deprotection for Hindered Amines (TMSOTf)

Causality & Validation: The formation of the highly reactive silyl carbamate intermediate bypasses the need for a bulky solvated proton. The reaction's success is validated during the basic aqueous workup, where the silyl carbamate spontaneously hydrolyzes to release the free amine and CO₂ gas (effervescence confirms completion).

  • Setup: Dissolve the hindered N-Boc piperidine (1.0 equiv) in anhydrous DCM (5 mL/mmol) under an inert argon atmosphere and cool to 0 °C.

  • Buffering: Add 2,6-lutidine (3.0 equiv) to buffer the system and protect other acid-sensitive functional groups.

  • Activation: Dropwise, add TMSOTf (2.0 equiv). Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 1–2 hours.

  • Quench & Validation: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Self-Validation: Observe the effervescence (CO₂ release). Once bubbling ceases, the silyl carbamate has fully collapsed into the free amine. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol 3: Orthogonal Deprotection (Aqueous Phosphoric Acid)

Causality & Validation: This method selectively targets the Boc group without generating the highly reactive tert-butyl cation. The self-validation lies in the workup: the product forms a highly water-soluble phosphate salt. Washing the aqueous layer with organic solvent removes all non-basic impurities, ensuring that only the target amine is recovered upon subsequent basification.

  • Reaction: Suspend the N-Boc aminopiperidine (1.0 equiv) in 85 wt% aqueous H₃PO₄ (10–15 equiv) at room temperature. Stir vigorously for 1–4 hours.

  • Aqueous Wash: Dilute the mixture with water and wash with diethyl ether or EtOAc. Discard the organic layer (this removes cleaved tert-butanol and non-basic impurities).

  • Free-basing: Cool the aqueous layer in an ice bath and carefully basify to pH 10–12 using 6M NaOH or solid K₂CO₃.

  • Extraction: Extract the liberated free piperidine amine with DCM or EtOAc. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

References

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]

  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL:[Link]

Sources

Optimization

Advanced Technical Support Center: Purification of Fluorinated Piperidine Intermediates

Welcome to the Technical Support Center for medicinal chemists and process scientists working with fluorinated piperidines. The incorporation of fluorine into piperidine scaffolds is a privileged strategy in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and process scientists working with fluorinated piperidines. The incorporation of fluorine into piperidine scaffolds is a privileged strategy in drug development to modulate basicity, improve metabolic stability, and mitigate hERG-mediated cardiotoxicity[1]. However, synthesizing these intermediates often yields complex mixtures of regioisomers, des-fluoro byproducts, and volatile free bases that defy standard purification methods.

This guide provides mechanistic troubleshooting, validated protocols, and decision matrices to help you isolate your target intermediates with high purity and yield.

Purification Decision Matrix

Before attempting purification, it is critical to diagnose the specific physicochemical hurdles of your crude mixture. Use the workflow below to triage your purification strategy.

Workflow N1 Crude Reaction Mixture (Fluorinated Piperidines) N2 19F-NMR & LC-MS Impurity Profiling N1->N2 N3 Volatility Assessment (MW < 150 g/mol?) N2->N3 N4 Amine Derivatization (Boc, Cbz, or TFA-amide) N3->N4 High Volatility Risk N5 Identify Primary Separation Hurdle N3->N5 Stable/Salt Form N4->N5 N6 Des-fluoro Byproducts (Hydrodefluorination) N5->N6 N7 Regio/Diastereomers (cis/trans mixtures) N5->N7 N8 pH-Titrated Extraction (Exploit pKa Δ) N6->N8 N9 Supercritical Fluid Chromatography (SFC) N7->N9 N10 Pure Fluorinated Piperidine Intermediate N8->N10 N9->N10

Workflow for diagnosing and resolving fluorinated piperidine purification bottlenecks.

Troubleshooting & Mechanistic Q&A

Q: I am consistently observing a 5–10% des-fluoro (hydrodefluorination) impurity in my crude mixture after the transition-metal catalyzed hydrogenation of fluoropyridines. Standard silica gel chromatography is failing to separate them. What is the mechanistic workaround?

A: Causality & Solution: Hydrodefluorination is a notorious side reaction during the reduction of fluorinated aromatics, driven by the cleavage of the C-F bond over heterogeneous catalysts[2]. Because the des-fluoro byproduct and the target fluorinated piperidine share nearly identical molecular weights and polarities, normal-phase silica struggles to resolve them.

However, you can exploit their distinct electronic properties. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which significantly lowers the pKa of the adjacent piperidine nitrogen[1]. For example, unsubstituted piperidine has a pKa of ~11.2, whereas 3-fluoropiperidine has a pKa of ~9.0.

Actionable Fix: Implement a pH-titrated liquid-liquid extraction (See Protocol A ). By adjusting the aqueous phase pH to exactly 10.0, the non-fluorinated impurity (pKa > 11) remains protonated and water-soluble, while the fluorinated product (pKa ~9) is predominantly neutralized and partitions into the organic layer.

Q: My synthesis yielded a mixture of cis and trans diastereomers (e.g., 3-fluoro-4-aminopiperidine). They co-elute on HPLC. How can I achieve baseline resolution?

A: Causality & Solution: Fluorine introduces pronounced stereoelectronic effects, such as the C−F⋯HN+ charge-dipole interaction, which strongly dictates the axial or equatorial preference of the fluorine atom[3]. While these 3D conformational differences are profound, they do not always translate to large dipole moment differences measurable by standard reversed-phase HPLC.

Actionable Fix: Transition to Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical CO2​ , which has gas-like diffusivity and liquid-like density, allowing it to exploit subtle shape-recognition and conformational differences much more effectively than liquid mobile phases. If the free amine is causing peak tailing, derivatize the mixture to the corresponding trifluoroacetamide prior to SFC to achieve optical purities >99.8%[3].

Q: I am losing a significant mass of my fluorinated piperidine during rotary evaporation, even at low bath temperatures. How do I prevent this?

A: Causality & Solution: Fluorine atoms hold their lone pairs tightly, resulting in very low polarizability. This drastically reduces intermolecular London dispersion forces. Consequently, low-molecular-weight fluorinated piperidines are highly volatile, often evaporating alongside standard organic solvents[2].

Actionable Fix: Never concentrate low-molecular-weight fluorinated piperidines as free bases. Prior to solvent removal, either trap the amine as a hydrochloride salt by adding a stoichiometric amount of ethereal HCl, or protect the nitrogen (e.g., via Cbz or Boc protection) to increase the molecular weight and intermolecular hydrogen bonding capacity[2].

Quantitative Data: Physicochemical Shifts

Understanding how fluorination alters the physicochemical properties of the piperidine ring is essential for designing an effective purification strategy.

Piperidine ScaffoldCalculated pKacLogPVolatility RiskPrimary Purification Hurdle
Piperidine (Reference)11.20.84LowN/A
3-Fluoropiperidine9.00.95HighHydrodefluorination (des-fluoro)
3,3-Difluoropiperidine7.21.10Very HighOver-fluorination / Volatility
3-Fluoro-4-methylpiperidine9.21.35MediumDiastereomeric resolution (cis/trans)

(Data synthesized from chemoinformatic trends[1])

Validated Experimental Protocols

Protocol A: Chemoselective pH-Gradient Extraction for Des-Fluoro Impurity Removal

Self-Validating Principle: By strictly buffering the aqueous phase between the pKa values of the product and the impurity, only the desired product is extracted. The separation is validated through phase partitioning logic.

  • Dissolution: Dissolve the crude piperidine mixture (containing des-fluoro impurities) in 0.5 M aqueous HCl (10 mL/g of crude). Wash twice with diethyl ether to remove neutral organic impurities.

  • pH Titration: Cool the aqueous layer in an ice bath. Slowly add 1 M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.0 .

  • Extraction: Extract the aqueous phase with dichloromethane (DCM) (3 x 15 mL). The fluorinated piperidine (pKa ~9.0) will partition into the DCM, while the des-fluoro piperidine (pKa ~11.2) remains protonated in the aqueous layer.

  • Validation: Analyze both phases via 19F -NMR and LC-MS. The aqueous phase should show a mass corresponding to the des-fluoro byproduct, while the organic phase contains the pure fluorinated product.

  • Isolation: Dry the combined DCM layers over anhydrous Na2​SO4​ . To prevent volatility loss, add 1.1 equivalents of 2M HCl in diethyl ether before concentrating under reduced pressure to yield the stable hydrochloride salt.

Protocol B: Trifluoroacetamide Derivatization and SFC Isolation of Diastereomers

Self-Validating Principle: Derivatization eliminates the basic amine's interaction with the stationary phase, ensuring that chromatographic separation is driven purely by the stereoelectronic shape of the fluorinated ring[3].

  • Derivatization: Dissolve the crude diastereomeric mixture in anhydrous DCM (0.1 M). Add 2.0 equivalents of triethylamine and cool to 0 °C.

  • Reagent Addition: Dropwise, add 1.5 equivalents of trifluoroacetic anhydride (TFAA). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate. Validate conversion via TLC (ninhydrin stain should be negative, confirming the absence of free amines).

  • SFC Purification: Inject the derivatized mixture onto a preparative SFC system equipped with a chiral stationary phase (e.g., Chiralpak AD-H).

  • Method Parameters: Use supercritical CO2​ with 5–15% methanol as a co-solvent at a flow rate of 50 mL/min and a backpressure of 120 bar. Monitor via UV at 210 nm.

  • Recovery: Collect the baseline-resolved peaks. The trifluoroacetamide group can subsequently be removed via mild basic hydrolysis (e.g., K2​CO3​ in MeOH/Water) if the free amine is required for downstream synthesis.

References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). URL:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. American Chemical Society (ACS). URL:[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH). URL:[Link]

Sources

Troubleshooting

Solvent effects on the stereochemical outcome of fluorinated piperidine synthesis

Technical Support Center: Stereochemical Control in Fluorinated Piperidine Synthesis Overview Welcome to the Application Support Center. Synthesizing fluorinated piperidines with precise stereochemical control (e.g., cis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Control in Fluorinated Piperidine Synthesis

Overview Welcome to the Application Support Center. Synthesizing fluorinated piperidines with precise stereochemical control (e.g., cis vs. trans isomers, axial vs. equatorial fluorine positioning) is a critical bottleneck in modern drug development. This guide provides troubleshooting protocols and mechanistic insights to help you resolve stereochemical deviations caused by solvent effects.

MODULE 1: Conformational Control & The Axial-Fluorine Preference

FAQ: Why is my fluorine substituent adopting an axial position in polar solvents instead of the sterically favored equatorial position?

The Causality: In standard cyclohexane systems, bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, fluorinated piperidines exhibit a pronounced "axial-fluorine preference" driven by the fluorine gauche effect, hyperconjugation, and charge-dipole interactions[1].

Crucially, solvation and solvent polarity dictate the magnitude of this preference . The axial conformer possesses a larger molecular dipole moment than the equatorial conformer. As the dielectric constant of your reaction solvent increases, the polar axial conformer is disproportionately stabilized[1]. If you are running your reactions or NMR characterizations in highly polar solvents (like DMSO or H₂O), the equilibrium shifts heavily toward the axial-F conformer.

Quantitative Data: Solvent Effect on Conformational Stability The following table summarizes the free energy difference (ΔG) between the equatorial and axial conformers of 3-fluoropiperidine across different solvents. A positive ΔG indicates a thermodynamic preference for the axial conformer.

SolventDielectric Constant (ε)ΔG (Equatorial → Axial) (kcal/mol)Preferred Conformation
Gas Phase / Vacuum1.0-0.1Equatorial (Slight)
Benzene (C₆H₆)2.3+0.2Axial
Chloroform (CHCl₃)4.8+0.5Axial
Dichloromethane (CH₂Cl₂)9.1+0.6Axial
Dimethyl Sulfoxide (DMSO)46.8+0.8Axial
Water (H₂O)80.1+0.8Axial
Data synthesized from 1[1].

Actionable Advice: If your downstream functionalization requires an equatorial fluorine, you must perform the reaction in non-polar solvents (e.g., Benzene, Toluene) to minimize the dipole-stabilization of the axial conformer.

MODULE 2: Diastereoselective Fluoro-Prins Cyclization

FAQ: I am synthesizing 4-fluoropiperidines via an aza-Prins reaction using Pyridine/HF, but my diastereomeric ratio (d.r.) is poor. How can I improve cis-selectivity?

The Causality: The aza-Prins cyclization requires a highly acidic medium to activate the aldehyde and form the intermediate iminium ion. Classical reagents like Pyridine/HF (Olah's reagent) buffer the system too much, reducing the acidity. This leads to slow cyclization and allows the intermediate carbocation to undergo non-selective fluoride quenching or elimination side-reactions.

By switching your solvent/reagent system to DMPU/HF (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone / hydrogen fluoride), you maintain a highly acidic environment[2]. This accelerates the activation step and ensures rapid, kinetically controlled trapping of the carbocation by the fluoride nucleophile, drastically improving the cis-diastereoselectivity[2].

Prins Homoallyl Homoallylic Amine + Aldehyde Reagent1 DMPU/HF (Highly Acidic) Homoallyl->Reagent1 Reagent2 Pyridine/HF (Less Acidic) Homoallyl->Reagent2 Oxonium Iminium Ion Intermediate Reagent1->Oxonium Rapid Activation Reagent2->Oxonium Slow Activation Carbocation Cyclized Carbocation Oxonium->Carbocation Cyclization Product1 cis-4-Fluoropiperidine (High d.r.) Carbocation->Product1 Fast F- Quench Product2 Mixed Isomers (Low Yield) Carbocation->Product2 Slow F- Quench

Fig 1. Fluoro-Prins cyclization pathways driven by HF-complex acidity.

Self-Validating Experimental Protocol: DMPU/HF Mediated Synthesis

  • Preparation: In a polyethylene vial (do not use glass due to HF etching), add the homoallylic amine (0.2 mmol) and the corresponding aldehyde (0.2 mmol) in 1,2-dichloroethane (DCE, 0.5 mL).

  • Reagent Addition: Slowly add DMPU/HF (65 wt% HF, 2.1 mmol of HF) at 0 °C. Caution: Perform in a well-ventilated fume hood with proper PPE.

  • Cyclization: Warm the reaction to 55 °C and stir for 12 hours.

  • Validation Check: Take a small aliquot and run a crude ¹⁹F NMR using PhCF₃ as an internal standard. You should observe a single major peak corresponding to the cis-isomer. If starting material remains, extend heating by 4 hours.

  • Quenching: Carefully quench with saturated aqueous NaHCO₃ at 0 °C until pH > 7, then extract with dichloromethane.

MODULE 3: Heterogeneous Hydrogenation of Fluoropyridines

FAQ: My palladium-catalyzed hydrogenation of fluoropyridines yields partially reduced tetrahydropyridines and defluorinated byproducts. What solvent system prevents this?

The Causality: Direct hydrogenation of fluorinated pyridines is notoriously difficult due to the strong electron-withdrawing nature of fluorine, which deactivates the aromatic ring toward reduction. If you use neutral or aqueous ether solvents (e.g., THF/H₂O), the catalyst struggles to reduce the ring fully, leading to stalled tetrahydropyridine intermediates or unwanted C-F bond cleavage (defluorination)[3].

To achieve complete, all-cis selective reduction, you must use a polar protic solvent combined with a Brønsted acid (e.g., MeOH + aqueous HCl). The acid protonates the pyridine nitrogen, forming a highly electrophilic pyridinium ion. This protonation lowers the activation energy for hydrogenation, allowing a standard heterogeneous catalyst like Pd(OH)₂/C to rapidly and chemoselectively reduce the ring while preserving the C-F bonds[3].

Hydrogenation Start Fluoropyridine Precursor Solvent1 Polar Protic + Acid (MeOH / HCl) Start->Solvent1 Optimal Solvent2 Aqueous Ether (THF / H2O) Start->Solvent2 Suboptimal Intermediate1 Protonated Pyridinium (Highly Active) Solvent1->Intermediate1 Intermediate2 Neutral Pyridine (Less Active) Solvent2->Intermediate2 Product1 All-cis Fluoropiperidine (High Yield & d.r.) Intermediate1->Product1 Pd(OH)2/C, H2 Rapid Reduction Product2 Tetrahydropyridine + Defluorination Intermediate2->Product2 Pd(OH)2/C, H2 Stalled / Cleavage

Fig 2. Solvent and pH effects on the hydrogenation pathway of fluoropyridines.

Self-Validating Experimental Protocol: Acid-Mediated Hydrogenation

  • Setup: In a high-pressure hydrogenation reactor, dissolve the fluoropyridine precursor (1.0 mmol) in Methanol (5.0 mL).

  • Acidification: Add 1.5 equivalents of aqueous HCl (1M). Validation: Check that the pH is < 2 using pH paper to ensure complete pyridinium formation.

  • Catalyst Addition: Add Pearlman’s catalyst (Pd(OH)₂ on carbon, 20 wt%, 10 mol%).

  • Hydrogenation: Purge the vessel with N₂, then pressurize with H₂ gas (e.g., 50 bar depending on substrate substitution). Stir vigorously at room temperature for 16-24 hours.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the Pd catalyst. Concentrate the filtrate under reduced pressure.

  • In-Situ Protection (Optional but Recommended): Because volatile, unprotected fluorinated piperidines are difficult to purify, immediately dissolve the crude hydrochloride salt in CH₂Cl₂/Et₃N and trap it with a protecting group (e.g., Cbz-Cl or Fmoc-Cl)[3]. This guarantees easy isolation of the all-cis product via standard silica gel chromatography.

References

  • Source: Chemistry - A European Journal (via NIH)
  • Source: The Journal of Organic Chemistry (via NIH)
  • Accessing (Multi)
  • The formation of all-cis-(multi)

Sources

Optimization

Minimizing impurities in the large-scale synthesis of fluorinated amines

Welcome to the FluoroAmine Synth-Hub. Scaling up the synthesis of fluorinated amines bridges the gap between discovery chemistry and commercial manufacturing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the FluoroAmine Synth-Hub. Scaling up the synthesis of fluorinated amines bridges the gap between discovery chemistry and commercial manufacturing. However, the transition from milligram to multi-kilogram scales introduces severe challenges, including thermal runaways, equipment corrosion, and complex impurity profiles.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the causality behind scale-up failures and provide self-validating methodologies to ensure your fluorination workflows are robust, safe, and high-yielding.

Scale-Up Fluorination Workflow & Failure Points

G Start Scale-Up Fluorination of Amines Reagent 1. Reagent Selection (DAST, SF4, Selectfluor) Start->Reagent Reaction 2. Reaction Engineering (Batch vs. Flow) Reagent->Reaction Impurity2 Metal Contamination (Hastelloy Corrosion) Reagent->Impurity2 Quench 3. Quench & Workup (pH Control, Scavengers) Reaction->Quench Impurity1 Elimination (Olefins) Thermal Hotspots Reaction->Impurity1 Impurity3 Residual Fluorinating Agent (Downstream Toxicity) Quench->Impurity3 Opt1 Continuous Flow Heat Dissipation Impurity1->Opt1 Opt2 Low-Cl Selectfluor Glass-Lined Vessels Impurity2->Opt2 Opt3 1,3-Dimethoxybenzene Chemical Quenching Impurity3->Opt3

Fig 1: Critical failure points in amine fluorination scale-up and corresponding mitigation strategies.

Section 1: Reagent Handling & Exothermic Runaways (DAST)

Q: When scaling up the deoxofluorination of amino alcohols with DAST to >100g, we observe severe thermal runaway, low yields, and a massive spike in elimination byproducts (olefins). How can we mitigate this?

A: The root cause is the poor thermal stability of DAST (diethylaminosulfur trifluoride) combined with inadequate heat dissipation in standard batch reactors. DAST possesses a dangerously low heat of decomposition. Because the fluorination of alcohols is highly exothermic, non-uniform temperature distributions in large batch reactors create thermal "hotspots." At these elevated localized temperatures, the activation energy barrier for the E2 elimination pathway is rapidly overcome, outcompeting the desired SN2 nucleophilic fluorination and leading to olefinic impurities. Yields that are 65% at a 25g scale can plummet to 0–23% at a 200g scale [1][1].

Mitigation Strategy: Transition the reaction to a continuous flow reactor. Flow chemistry significantly increases the surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and preventing the formation of thermal hotspots. This suppresses the elimination pathway and safely handles the hazardous reagents.

Section 2: Equipment Corrosion & Lot-to-Lot Variability (Selectfluor)

Q: We are using Selectfluor for the electrophilic fluorination of an amine precursor in a Hastelloy C-276 reactor. We are detecting heavy metal impurities (Fe, Ni) in our product and observing severe reactor pitting. Is Selectfluor incompatible with Hastelloy?

A: Pure Selectfluor is generally compatible with Hastelloy C-276. The causality of the corrosion lies in lot-to-lot variability during Selectfluor's industrial manufacturing. Commercial Selectfluor often contains trace chloride (Cl⁻) impurities (sometimes exceeding 2600 ppm) due to incomplete salt metathesis during its synthesis. When Selectfluor is combined with acidic reaction conditions and elevated Cl⁻ levels, it aggressively attacks high-nickel alloys like Hastelloy C-276, leaching iron and nickel into the reaction mixture and destroying the reactor [2][2].

Mitigation Strategy: Implement strict raw material screening. Test incoming Selectfluor lots for chloride content (target <1000 ppm). If high-chloride lots must be utilized, the reaction must be diverted to a glass-lined reactor.

Section 3: Sluggish Kinetics & Unreacted Starting Material (Selectfluor)

Q: Our radical C(sp3)-H fluorination with Selectfluor exhibits a long, unpredictable induction period (up to 8 hours), leading to incomplete conversion and high residual starting material.

A: This sluggish kinetic profile occurs because Selectfluor exists in an inactive state at the onset of the reaction. Mechanistic studies reveal that Selectfluor requires an aggregative activation to participate efficiently in radical pathways. Interestingly, the protodefluorinated waste byproduct of Selectfluor, H-TEDA(BF₄)₂, acts as this exact promoter by forming a reactive heteroaggregate with Selectfluor. While commercial lots contain trace amounts (~2%) of H-TEDA(BF₄)₂ as an impurity, this is insufficient to overcome the induction period [3][3].

Mitigation Strategy: Add exogenous H-TEDA(BF₄)₂ (e.g., 2.0 equivalents) at the start of the reaction. This upcycles a common chemical waste product into a performance-enhancing additive, completely eliminating the induction period and driving the reaction to completion.

Section 4: Quantitative Impurity Profiles & Mitigation Strategies

Impurity TypeSource / ReagentCausalityQuantitative Impact / ThresholdMitigation Strategy
Olefins (Elimination) DAST / Deoxo-FluorThermal hotspots favoring E2 over SN2Yield drops from >65% to <23% at >200g scaleUtilize continuous flow reactors for heat dissipation
Heavy Metals (Ni, Fe) SelectfluorCl⁻ impurities (>1000 ppm) corroding Hastelloy>5 wt% inorganic impurities in isolated productScreen for Cl⁻ <1000 ppm or use glass-lined vessels
Unreacted Starting Material Selectfluor (Radical)Lack of aggregative activationUp to 8-hour induction period; <50% conversionAdd 2.0 eq H-TEDA(BF₄)₂ at reaction onset
Downstream Degradants Residual SelectfluorIncomplete aqueous workupInhibits downstream biocatalysis (e.g., KRED)Implement chemical quench with 1,3-dimethoxybenzene

Section 5: Step-by-Step Methodology: Self-Validating Protocol for Scalable Electrophilic Fluorination

To ensure scientific integrity, every scale-up protocol must be a self-validating system. The following methodology for Selectfluor-mediated amine fluorination includes built-in validation gates to prevent downstream failures, particularly addressing the removal of residual Selectfluor which can interfere with subsequent steps like dynamic kinetic resolutions [4][4].

Step 1: Reagent Qualification (Self-Validation Gate 1)

  • Dissolve a 1.0 g sample of the Selectfluor lot in 10 mL of DI water.

  • Add 1 mL of 0.1M AgNO₃ solution.

  • Validation Check: If a heavy white precipitate (AgCl) forms immediately, the lot contains high Cl⁻. Reject this lot for Hastelloy reactors and divert to glass-lined equipment to prevent metal contamination.

Step 2: Reaction Assembly & Activation

  • Charge the reactor with the amine substrate and solvent (e.g., MeCN).

  • Add 2.0 eq of H-TEDA(BF₄)₂ (protodefluorinated Selectfluor) to act as an aggregative promoter.

  • Add 1.1 eq of Selectfluor in controlled portions, maintaining the internal temperature <25°C.

Step 3: Kinetic Monitoring (Self-Validation Gate 2)

  • Pull a reaction aliquot at 60 minutes.

  • Validation Check: Analyze via ¹⁹F NMR. The presence of the desired product C-F peak and the absence of an induction period validates the successful H-TEDA(BF₄)₂ promotion.

Step 4: Chemical Quenching

  • Upon confirmed consumption of the starting material, add 0.2 eq of 1,3-dimethoxybenzene.

  • Stir for 30 minutes at room temperature. This electron-rich aromatic rapidly and selectively reacts with residual electrophilic fluorine, converting it into inert organic byproducts.

Step 5: Quench Verification (Self-Validation Gate 3)

  • Pull an aliquot of the reaction mixture.

  • Validation Check: Spot test with KI-starch paper. A negative result (no blue/black color change) confirms the complete destruction of residual electrophilic N-F species.

Step 6: Workup & Isolation

  • Adjust the pH to 6-7 using a buffered aqueous solution to stabilize the fluorinated amine and prevent decomposition.

  • Extract with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield the purified fluorinated amine.

References
  • Source: soci.
  • Source: acs.
  • Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)
  • Source: illinois.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: Why Catalyst and Solvent Must Pair Perfectly

Deciphering Catalyst Selection: Pd/C vs. PtO₂ for the Hydrogenation of Substituted Pyridines Piperidine and its derivatives are ubiquitous structural motifs in medicinal chemistry, forming the backbone of numerous FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering Catalyst Selection: Pd/C vs. PtO₂ for the Hydrogenation of Substituted Pyridines

Piperidine and its derivatives are ubiquitous structural motifs in medicinal chemistry, forming the backbone of numerous FDA-approved pharmaceuticals[1]. The most atom-economical method for synthesizing these saturated heterocycles is the direct catalytic hydrogenation of their corresponding pyridine precursors[1]. However, this transformation is notoriously challenging.

As a Senior Application Scientist, I frequently encounter synthetic routes that fail during scale-up due to poor catalyst selection. The core issue lies in the electronic nature of the substrate and product: the resulting piperidine (pKa ~11.2) is a significantly stronger Lewis base than the starting pyridine (pKa ~5.2). As the reaction proceeds, the highly basic piperidine strongly coordinates to the active metal sites on the catalyst surface, effectively poisoning it and stalling the reaction[1].

To overcome this, the industry relies heavily on two heavyweight heterogeneous catalysts: Palladium on Carbon (Pd/C) and Platinum(IV) Oxide (PtO₂, Adams' Catalyst) . Choosing between them is not a matter of preference, but a strict calculation of chemoselectivity, electronic activation, and reaction environment.

1. PtO₂ (Adams' Catalyst): The Brute Force Aromatic Saturator PtO₂ is a pre-catalyst that is reduced in situ by hydrogen gas to form highly active Platinum black. It is the premier choice for the exhaustive saturation of aromatic rings[1].

  • The Causality of Acid: PtO₂ performs optimally in strongly acidic media, such as glacial acetic acid or methanolic HCl[1]. The acid serves a dual mechanistic purpose. First, it protonates both the pyridine and the resulting piperidine, preventing their nitrogen lone pairs from coordinating to and poisoning the platinum surface[2]. Second, the formation of the pyridinium ion lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making it significantly more electron-deficient and highly susceptible to hydride attack from the metal surface[3].

2. Pd/C: The Chemoselective Scalpel Palladium operates via a different surface-binding mechanism. While it can reduce pyridines under high pressure or in acidic media, its true strength lies in hydrogenolysis—the cleavage of C–O, C–N, and C–X bonds[3].

  • The Causality of Cleavage: If your synthetic strategy involves a chiral auxiliary (e.g., an oxazolidinone attached to the pyridine ring to direct stereochemistry), Pd/C or Pd(OH)₂/C (Pearlman’s Catalyst) is uniquely capable of simultaneously saturating the ring and tracelessly cleaving the auxiliary via hydrogenolysis to yield the free chiral piperidine[3]. PtO₂, lacking this high hydrogenolysis activity, will merely reduce the ring and stall at the aminal intermediate[3].

Comparative Performance Data

The following table synthesizes the operational parameters and chemoselective profiles of both catalysts to guide your route design[3],[1],[4].

ParameterPtO₂ (Adams' Catalyst)Pd/C (Palladium on Carbon)
Primary Mechanism In situ reduction to Pt black; rapid aromatic saturation.Surface-mediated hydrogen transfer; excels at hydrogenolysis.
Optimal Media Glacial Acetic Acid, MeOH/HClEtOH, MeOH, EtOAc, AcOH
Pressure Requirements Low to Moderate (1–4 atm)Moderate to High (3–100 atm)
Dehalogenation Risk Moderate (Can often be suppressed by tuning pressure/temp)[2]High (Rapid hydrodehalogenation of aryl chlorides/bromides)[2]
Benzyl Ether/Amine Cleavage Low (Tends to retain N-benzyl and O-benzyl groups)High (Rapidly cleaves benzyl protecting groups)
Chiral Auxiliary Cleavage Poor (Reaction stops at intermediate aminals)[3]Excellent (Enables traceless cleavage during reduction)[3]

Decision Workflow for Catalyst Selection

Use the following logical decision tree to determine the optimal catalytic system based on the specific substituents present on your pyridine scaffold.

CatalystDecisionTree Start Target: Substituted Pyridine CheckAcid Acid-Sensitive Groups? Start->CheckAcid CheckHalogen Reducible Halogens (Br, I)? CheckAcid->CheckHalogen No SelectPdC_Mild Pd/C (Neutral Media) Requires High T/P CheckAcid->SelectPdC_Mild Yes CheckChiral Chiral Auxiliary Cleavage? CheckHalogen->CheckChiral No WarningHalogen PtO2 preferred to minimize dehalogenation risk CheckHalogen->WarningHalogen Yes SelectPtO2 PtO2 (Adams' Catalyst) in AcOH or MeOH/HCl CheckChiral->SelectPtO2 No SelectPdC_Cleave Pd/C or Pd(OH)2/C (Simultaneous Cleavage) CheckChiral->SelectPdC_Cleave Yes

Logical decision tree for selecting Pd/C vs. PtO₂ in pyridine hydrogenation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to verify that the underlying chemical physics are proceeding as intended.

Protocol 1: Robust Saturation using PtO₂ in Glacial Acetic Acid

Ideal for standard alkyl- or aryl-substituted pyridines without acid-sensitive functional groups.

  • Reactor Setup: In a 500 mL thick-walled Parr hydrogenation bottle, dissolve the substituted pyridine (10.0 mmol) in 25 mL of Glacial Acetic Acid[1].

  • Catalyst Addition: Carefully add 113 mg (0.5 mmol, 5 mol%) of PtO₂. Caution: Do not add dry catalyst to a solvent emitting flammable vapors in the presence of hydrogen.

  • Purge and Pressurize: Secure the bottle in the Parr shaker. Purge the vessel with inert gas (N₂ or Ar) three times, followed by three purges with H₂. Pressurize the vessel to 50 psi with H₂.

  • Reaction Execution: Initiate shaking at room temperature.

  • Self-Validation Checkpoint (H₂ Uptake): Monitor the pressure gauge. The theoretical hydrogen uptake for a 10 mmol scale reaction is 30 mmol (3 equivalents of H₂). Using the ideal gas law ( PV=nRT ), calculate the expected pressure drop for your specific vessel volume. If the pressure stabilizes prematurely (e.g., after only 2 equivalents), the reaction has stalled at the tetrahydropyridine intermediate due to localized poisoning. Vent the system, re-dose with 2 mol% fresh PtO₂, and resume.

  • Workup & Recovery: Once uptake ceases, vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite® to remove the Pt black, washing with methanol.

  • Self-Validation Checkpoint (pH Verification): Concentrate the filtrate in vacuo. Dilute with water and cool to 0 °C. Add 6M NaOH dropwise until the pH is strictly >12. Causality: Piperidine has a pKa of ~11.2; extracting at pH 10 will leave a significant portion of the product ionized in the aqueous layer, destroying your yield. Extract with Dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Protocol 2: Asymmetric Hydrogenation & Traceless Cleavage using Pd/C

Adapted from Glorius et al. for the stereoselective formation of chiral piperidines via auxiliary cleavage[3].

  • Reactor Setup: In a high-pressure stainless-steel autoclave, dissolve the chiral auxiliary-substituted pyridine (2.0 mmol) in 15 mL of Acetic Acid (0.13 M concentration)[3].

  • Catalyst Addition: Add 10% Pd/C or 20% Pd(OH)₂/C (10 mol% relative to Pd).

  • Pressurization: Seal the autoclave, purge with N₂, and pressurize to 100 bar with H₂ gas[3].

  • Reaction Execution: Stir vigorously at room temperature for 20 hours.

  • Self-Validation Checkpoint (Mass Spectrometry): Depressurize and sample the crude mixture for GC-MS or LC-MS analysis. You must observe not only the mass shift of +6 Da (saturation of the pyridine ring) but also the distinct mass of the released auxiliary (e.g., oxazolidinone). If the intermediate aminal is detected[3], the hydrogenolysis is incomplete. Re-seal, pressurize, and increase the temperature to 50 °C to drive the cleavage to completion.

  • Workup: Filter through Celite®, concentrate, and separate the auxiliary from the piperidinium hydrochloride salt via standard acid-base liquid-liquid extraction.

References

  • Angewandte Chemie International Edition (via dicp.ac.cn)
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine Benchchem Application Notes URL
  • Journal of Organic Chemistry (via UCLA)
  • Selective Hydrogenation in the Presence of a Pyridine Ring Benchchem Technical Support Center URL

Sources

Comparative

A Researcher's Guide: Catalytic Transfer Hydrogenation vs. H₂/Pd for Benzyl Group Removal

In the landscape of synthetic chemistry, the benzyl (Bn) group is a stalwart protecting group for alcohols, amines, and thiols, prized for its general stability.[1][2][3] However, the efficiency and selectivity of its re...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, the benzyl (Bn) group is a stalwart protecting group for alcohols, amines, and thiols, prized for its general stability.[1][2][3] However, the efficiency and selectivity of its removal are paramount to the success of a synthetic campaign. The two leading methods for this deprotection are classical catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂), and the increasingly popular catalytic transfer hydrogenation (CTH).

This guide offers an in-depth comparison of these two methodologies, providing the technical insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Incumbent: Classical Catalytic Hydrogenation (H₂/Pd)

This method is a cornerstone of organic synthesis, involving the cleavage of the C-O, C-N, or C-S bond via hydrogenolysis.[3][4][5]

Mechanism: The process occurs on the surface of a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C).[4] Molecular hydrogen adsorbs onto the palladium surface and undergoes dissociative chemisorption to form reactive palladium hydride species.[4] The benzyl-protected substrate also adsorbs onto the catalyst surface, where the benzylic bond is cleaved by the active hydrogen species, yielding the deprotected molecule and toluene as a byproduct.[4]

Advantages:

  • High Efficiency: Often provides high yields and clean reactions.[6]

  • Atom Economy: The only byproduct is toluene, which is easily removed.

Limitations:

  • Safety Concerns: Requires the handling of flammable and potentially explosive hydrogen gas, often under pressure.[1]

  • Specialized Equipment: Often necessitates the use of high-pressure vessels like a Parr shaker, which may not be available in all labs.[1] A balloon setup is common for atmospheric pressure reactions but can be less efficient.[4][7]

  • Chemoselectivity Issues: Can inadvertently reduce other functional groups such as alkenes, alkynes, nitro groups, and some aromatic systems.[5][6]

  • Catalyst Poisoning: The catalyst activity can be diminished by certain functional groups, particularly amines, which can coordinate strongly to the palladium surface.[8]

The Challenger: Catalytic Transfer Hydrogenation (CTH)

CTH has emerged as a powerful and practical alternative, circumventing many of the safety and equipment challenges associated with using H₂ gas.[1][9][10][11] In this technique, a hydrogen donor molecule transfers hydrogen in situ to the substrate, mediated by a catalyst.[1]

Mechanism: The mechanism of CTH can vary but generally involves the hydrogen donor interacting with the metal catalyst to generate a metal hydride species. This active species then reduces the benzyl group on the substrate. The process avoids the need for external H₂ gas.[12]

Common Hydrogen Donors: A variety of molecules can serve as hydrogen donors, each with its own set of properties and applications.

  • Ammonium Formate (HCOONH₄): Highly popular and efficient. It decomposes in the presence of Pd/C to generate H₂, ammonia, and carbon dioxide.[13][14] It is known for rapid reaction times, often at reflux temperatures.[4][15][16]

  • Formic Acid (HCOOH): A potent hydrogen donor that can lead to very fast reactions, sometimes at room temperature.[17][18][19] It offers irreversible hydrogenation.[19][20]

  • Cyclohexene & 1,4-Cyclohexadiene: These donors are converted to the stable aromatic benzene, providing a strong thermodynamic driving force for the reaction.[19]

  • Alcohols (e.g., Isopropanol, Methanol): Often used as both solvent and hydrogen donor, they are considered green and cost-effective options.[9][12][21]

Advantages:

  • Enhanced Safety: Eliminates the need for handling pressurized, flammable hydrogen gas.[1][11]

  • Operational Simplicity: Can be performed in standard laboratory glassware at atmospheric pressure.[1][22]

  • Milder Conditions: Often proceeds under milder conditions than classical hydrogenation.[1][5]

  • Improved Selectivity: Can offer improved chemoselectivity, preserving other reducible functional groups that might be sensitive to H₂/Pd conditions.[1][18]

Limitations:

  • Stoichiometric Byproducts: The hydrogen donor generates stoichiometric byproducts (e.g., CO₂, ammonia from ammonium formate) that must be removed during workup.

  • Catalyst Loading: May sometimes require higher catalyst loading compared to H₂-based methods.[17]

  • Reaction Kinetics: While often fast, reaction rates can be slower than high-pressure hydrogenation for particularly stubborn substrates.

Head-to-Head Comparison: Guiding Your Choice

The choice between H₂/Pd and CTH is not arbitrary; it is dictated by the substrate's complexity, the presence of other functional groups, and available laboratory infrastructure.

At-a-Glance Comparison
FeatureH₂/Pd Catalytic HydrogenationCatalytic Transfer Hydrogenation (CTH)
Hydrogen Source H₂ Gas (Cylinder or Balloon)Organic Molecule (e.g., HCOONH₄, HCOOH, Isopropanol)[23]
Pressure Atmospheric to High PressureTypically Atmospheric
Equipment Standard Glassware (Balloon) or Specialized Autoclave (Parr)Standard Laboratory Glassware
Safety Profile High (Flammable H₂ Gas)Low to Moderate (Flammable Solvents)[1][11]
Key Byproducts TolueneToluene + Donor Byproducts (e.g., CO₂, NH₃)
Primary Advantage High activity, clean reactionSafety, operational simplicity, chemoselectivity[1]
Performance & Chemoselectivity

The critical differentiator between the two methods often lies in chemoselectivity. While H₂/Pd is a powerful reducing agent, its strength can be a liability in multifunctional molecules.

  • Substrates with Alkenes/Alkynes: Classical hydrogenation will almost certainly reduce carbon-carbon multiple bonds.[5] CTH can sometimes be tuned to selectively remove the benzyl group while preserving unsaturation, although this is highly substrate-dependent.

  • Halogenated Substrates: Aromatic halides (Cl, Br, I) are often susceptible to hydrogenolysis with H₂/Pd. CTH, particularly with donors like ammonium formate, can be more forgiving.

  • Nitro Groups: Nitro groups are readily reduced to amines by H₂/Pd. This can be an advantage if desired, but CTH offers a potential route to debenzylate without touching the nitro group.[13]

  • Carbonyls and Esters: Benzyl esters are readily cleaved by both methods.[6] However, other ester and carbonyl functionalities are generally stable to both, unless they are aromatic and susceptible to reduction under harsh H₂/Pd conditions.[6]

The following table presents experimental data from the literature, illustrating the performance of each method on different substrates.

Substrate TypeMethodCatalystH-Source/DonorConditionsTimeYieldReference
N-Benzyl DioctylamineH₂/Pd10% Pd/CH₂ (balloon)MeOH, RT<60 min>99%[4]
Various N-Benzyl AminesCTH10% Pd/CAmmonium FormateDry MeOH, Reflux<10 min76-95%[4]
Complex HeterocycleH₂/Pd20% Pd(OH)₂/CH₂ (1 atm)EtOH, Acetic Acid, 60°C24 h26%[4]
Benzyl EthersH₂/Pd5% Pd/C + 20% Pd(OH)₂/CH₂ (15 kg)EtOH, 70°C~2 h>95%[4]
O-Benzyl CarbohydrateCTH10% Pd/CFormic AcidMethanol, RTMinutesHigh[17][18]

Visualizing the Workflows

The practical differences in laboratory setup are a significant factor in method selection.

G cluster_0 H₂/Pd Hydrogenation (Balloon) Flask Round-Bottom Flask (Substrate, Solvent, Pd/C) Septum Septum Seal Stir Stir Plate Flask->Stir Vacuum Vacuum/Inert Gas Line Septum->Vacuum 3x Purge Cycle Balloon H₂ Balloon Vacuum->Balloon Backfill

Caption: Typical setup for H₂/Pd hydrogenation at atmospheric pressure.

G cluster_1 Catalytic Transfer Hydrogenation Flask Round-Bottom Flask (Substrate, Solvent, Pd/C) Condenser Condenser (if refluxing) Heat Stir Plate / Heating Mantle Flask->Heat Addition Add H-Donor (e.g., Ammonium Formate) Addition->Flask

Caption: Standard laboratory setup for a CTH reaction.

Experimental Protocols

To provide a practical context, here are representative step-by-step protocols for the debenzylation of an N-benzyl amine.

Protocol 1: H₂/Pd Catalytic Hydrogenation (Balloon Method)

Materials:

  • N-benzyl protected amine (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10-20 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH) (10-20 mL)

  • Hydrogen balloon assembly

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl protected amine (1.0 mmol) in the chosen solvent (10-20 mL).[4]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Inert Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is fully replaced.[4][24]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4]

  • Work-up: Once complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas (e.g., Nitrogen or Argon).

  • Filtration: Dilute the reaction mixture with more solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the solvent.[4]

    • Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[4]

Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate Method)

Materials:

  • N-benzyl protected amine (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (equal weight to substrate is common)[15]

  • Anhydrous Ammonium Formate (approx. 5 equivalents)[15][17]

  • Anhydrous Methanol (MeOH) (10 mL)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend the N-benzyl protected amine (1.0 mmol) and 10% Pd/C in dry methanol (10 mL).[4][15]

  • Hydrogen Donor Addition: To the stirred suspension, add anhydrous ammonium formate (5.0 eq) in one portion.[15][17]

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete in under 30 minutes.[4][15]

  • Work-up: After completion, allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol.[4][15]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will contain the deprotected amine and excess ammonium formate/salts. The salts can often be removed by dissolving the residue in an organic solvent (e.g., dichloromethane) and washing with saturated NaCl solution or by purification via column chromatography.

Conclusion and Recommendations

Both classical H₂/Pd hydrogenation and catalytic transfer hydrogenation are highly effective methods for benzyl group removal. The optimal choice is contingent on the specific needs of the synthesis.

  • Choose H₂/Pd Hydrogenation when:

    • The substrate is simple and lacks other easily reducible functional groups.

    • High-pressure equipment is available for difficult-to-cleave benzyl groups.

    • Maximizing atom economy is a primary concern.

  • Choose Catalytic Transfer Hydrogenation when:

    • Safety is paramount , and the use of H₂ gas is to be avoided.[1][11]

    • The substrate contains sensitive functional groups (e.g., alkynes, halides, nitro groups) that require a higher degree of chemoselectivity .[1]

    • Operational simplicity and the use of standard laboratory equipment are desired.[1][25]

    • Rapid reaction times for high-throughput or discovery chemistry are needed.

Ultimately, CTH offers a more versatile, safer, and often more selective toolkit for the modern synthetic chemist. While H₂/Pd remains a reliable workhorse, the operational advantages and tunable reactivity of CTH make it an indispensable method for deprotection in complex molecule synthesis.

References

  • BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Yadav, J. S., Reddy, P. N., & Kumar, V. S. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2895-2902.
  • Yadav, J. S., Reddy, P. N., & Kumar, V. S. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • Kumar, A., & Singh, A. K. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.
  • (2025).
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • Li, H., & Huber, G. W. (2020). Heterogeneous Catalytic Transfer Hydrogenation as an Effective Pathway in Biomass Upgrading.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • (2025).
  • Al-Amin, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. MDPI. [Link]

  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(11), 929-932.
  • (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
  • Soom, N. A., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry, 6, 1-11.
  • Hartung, J., & Simonoff, R. (2004). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.
  • BenchChem. (n.d.). Efficacy of different catalysts for debenzylation of protected sugars.
  • Ram, S., & Spicer, L. D. (1987).
  • Encyclopedia.pub. (2023).
  • Poszgay, V., & Glaudemans, C. P. J. (1986). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
  • BenchChem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Stolar, T., et al. (2018).
  • Banik, B. K. (2003). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV.
  • Ram, S., & Ehrenkaufer, R. E. (1988).
  • (n.d.). Catalytic transfer hydrogenation of sugar derivatives.
  • Soom, N. A., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing.
  • Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
  • (2025).
  • Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation.
  • Taylor & Francis. (n.d.). Transfer hydrogenation – Knowledge and References.
  • Ram, S., & Spicer, L. D. (1987). CTH Removal of N-Benzyl Groups. designer-drug.com.
  • Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Retrieved from [Link]

  • Scilit. (n.d.). Catalytic Transfer Hydrogenation of Unsaturated Ketones and Imides via Ammonium Formate.
  • Al-Amin, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7545.
  • (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Waseda University.
  • Wuts, P. G. M., & Greene, T. W. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 16(11), 2934-2937.
  • Hartung, J., & Simonoff, R. (2004). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
  • Hartung, J., & Simonoff, R. (2011). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Wiley Online Library. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Kumar, B. S., & Kumar, V. S. (2012). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. International Journal of ChemTech Research, 4(4), 1599-1602.
  • (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar.

Sources

Validation

A Comparative Analysis of Fluorinated and Non-Fluorinated Piperidine Ligands for the σ1 Receptor: A Guide for Drug Development

Abstract The sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a critical therapeutic target for a range of central nervous system (CNS) disorders, including n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a critical therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and depression.[1][2] The piperidine scaffold is a well-established and privileged structure in the design of potent and selective σ1 receptor ligands.[3][4] A key strategy in modern medicinal chemistry is the selective incorporation of fluorine atoms into lead compounds to optimize their drug-like properties. This guide provides a comparative analysis of fluorinated versus non-fluorinated piperidine-based σ1 receptor ligands, synthesizing experimental data to offer a clear perspective for researchers and drug development professionals. We will explore how fluorination impacts binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles, providing the rationale behind these effects and the experimental methodologies used for their evaluation.

The Strategic Role of Fluorine in Piperidine Ligand Design

The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[5] The C-F bond is exceptionally strong, and fluorine's high electronegativity and small size allow it to profoundly influence a molecule without adding significant steric bulk.[5]

Key strategic advantages of fluorination in the context of piperidine σ1 ligands include:

  • Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation. By replacing a hydrogen atom on an aromatic ring or an alkyl chain that is susceptible to cytochrome P450 (CYP) enzyme activity, fluorination can significantly increase the compound's half-life.[5]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the basic piperidine nitrogen.[6] This is a critical parameter that influences a ligand's charge state at physiological pH, affecting its ability to cross the blood-brain barrier (BBB) and interact with the σ1 receptor binding site.[6]

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within the receptor's binding pocket, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity.[7][8]

  • Improved Membrane Permeability: While seemingly counterintuitive due to its high electronegativity, fluorination, particularly on aromatic rings, can increase lipophilicity, which may enhance a compound's ability to cross cellular membranes and the BBB.[5][8]

  • Enabling Positron Emission Tomography (PET): The use of the fluorine-18 (¹⁸F) radioisotope is a cornerstone of PET imaging.[9] Designing ligands with a site for ¹⁸F incorporation allows for the non-invasive in vivo visualization and quantification of σ1 receptors in the brain, a crucial tool for clinical diagnostics and assessing drug-target engagement.[9][10]

The Piperidine Pharmacophore for σ1 Receptor Binding

Structure-activity relationship (SAR) studies have established a general pharmacophore for high-affinity piperidine-based σ1 ligands. This typically consists of a central piperidine ring, which contains a basic nitrogen atom that is protonated at physiological pH, and two hydrophobic regions extending from it. The protonated amine forms a critical ionic interaction with a glutamate residue (Glu172) in the σ1 receptor binding site.[1]

cluster_0 Core Piperidine Pharmacophore for σ1 Receptor cluster_1 σ1 Receptor Binding Site P Piperidine Scaffold N Basic Nitrogen (Protonated) P->N Contains H1 Hydrophobic Group 1 P->H1 Connects to H2 Hydrophobic Group 2 P->H2 Connects to Receptor Glu172 (Anionic Site) N->Receptor Ionic Interaction

Caption: Core pharmacophoric elements for piperidine-based σ1 receptor ligands.

Head-to-Head Comparison: Performance Metrics

The decision to fluorinate a piperidine ligand involves a trade-off. While it can offer significant advantages, the position and extent of fluorination are critical and can sometimes lead to decreased affinity or undesirable properties. The following sections compare key performance metrics using representative data from published literature.

Binding Affinity and Selectivity

Fluorination can have a variable impact on binding affinity (Ki), which is highly dependent on the specific location of the fluorine atom. Often, placing a fluoroalkyl group, such as a fluoroethoxy or fluoropropyl chain, on a benzyl or pyridinyl moiety attached to the piperidine nitrogen leads to high affinity.[11][12]

Table 1: Comparative σ1 and σ2 Receptor Binding Affinities (Ki, nM)

Compound Class Representative Ligand Modification σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1) Reference
Non-Fluorinated SA4503 - 4.4 - 17.4 242 - 1784 ~55-103 [13][14]
Fluorinated [¹⁸F]FM-SA4503 Fluoromethyl analog 6.4 250 ~39 [14]
Non-Fluorinated Parent Spiro-piperidine - >100 >1000 - [12]
Fluorinated Fluspidine 2-Fluoroethyl derivative 0.59 785 1330 [1][13]
Fluorinated 1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] Fluoroethoxy-pyridinyl 2.30 326 142 [12]

| Fluorinated | 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | Fluoroethoxy-benzyl | 0.79 | 276 | 350 |[11] |

Causality Insights: The data shows that fluorination does not universally increase affinity. For the SA4503 scaffold, fluoromethylation resulted in a slight decrease in affinity and selectivity.[14] However, in the spirocyclic piperidine series, the introduction of a fluoroethyl (Fluspidine) or fluoroethoxy group dramatically increased σ1 affinity and selectivity to sub-nanomolar levels.[1][11][13] This suggests that for certain scaffolds, the specific interactions afforded by the fluoroalkyl chain in the binding pocket are highly favorable. The high selectivity over the σ2 receptor is a critical feature for developing clean therapeutics and diagnostic agents.

Pharmacokinetics and Metabolic Stability

One of the most compelling reasons to fluorinate drug candidates is to improve their metabolic stability. This is typically assessed by incubating the compound with liver microsomes, which contain high concentrations of drug-metabolizing enzymes, and measuring the rate of disappearance of the parent compound over time.

Table 2: Comparative Pharmacokinetic and Stability Parameters

Ligand Key Feature In Vitro Metabolic Stability (t½, min) Brain Uptake (in vivo) Key Advantage Reference
Many Non-Fluorinated Analogs Susceptible C-H bonds Often moderate to low Variable Simpler synthesis General knowledge
(S)-Fluspidine Fluorinated Metabolically more stable than (R)-enantiomer High initial uptake, good washout Favorable for PET imaging [1][11]
[¹⁸F]FM-SA4503 Fluorinated Not specified, but shows high specific binding in vivo High specific binding, stable plateau Suitable for PET imaging [14]

| [¹⁸F]2 (Spiro-piperidine) | Fluorinated | Not specified, but shows good in vivo profile | High initial brain uptake, fast washout | Favorable for PET imaging |[12] |

Causality Insights: Fluorinated ligands, particularly those developed for PET imaging like Fluspidine and [¹⁸F]FM-SA4503, are often selected because they exhibit favorable in vivo characteristics.[1][11][14] Preclinical studies in mice, rats, and monkeys with these tracers show high brain uptake followed by a washout rate that is suitable for imaging, indicating that they are not rapidly metabolized in a way that prevents target engagement.[1][12][14] For Fluspidine, it was noted that the (S)-enantiomer is metabolically more stable than the (R)-enantiomer, highlighting that stereochemistry also plays a crucial role in conjunction with fluorination.[11]

Experimental Protocols for Ligand Evaluation

To ensure trustworthiness and reproducibility, the evaluation of novel ligands follows standardized, self-validating protocols. Below are methodologies for two key experiments.

Protocol: Competitive Radioligand Binding Assay for σ1 Affinity (Ki)

This assay determines a test compound's affinity for the σ1 receptor by measuring how effectively it competes with a known radiolabeled ligand.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare membrane homogenates from a source with high σ1 receptor expression, such as guinea pig liver.[15]

  • Assay Buffer: Use a standard buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a selective σ1 radioligand, typically -pentazocine, at a concentration near its dissociation constant (Kd), for example, 15 nM.[15][16]

  • Incubation: In assay tubes, combine the membrane preparation, -pentazocine, and varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Non-Specific Binding Control: Prepare a set of tubes containing a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[16]

  • Incubation: Incubate all tubes at 37°C for 120 minutes to reach equilibrium.[16]

  • Harvesting: Rapidly filter the contents of each tube through glass fiber filters (e.g., GF/B) to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes.

Step-by-Step Methodology:

  • Test System: Use pooled human liver microsomes (HLM) or cryopreserved hepatocytes.[17][18] For this protocol, we describe the use of microsomes.

  • Incubation Mixture: Prepare a solution in a phosphate buffer (pH 7.4) containing liver microsomes (e.g., 0.5 mg/mL).[18]

  • Initiation: Add the test compound to the mixture at a final concentration of typically 1 µM.[19] Pre-incubate for 5 minutes at 37°C.

  • Reaction Start: Initiate the metabolic reaction by adding the cofactor NADPH.[18][19]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[18]

  • Quenching: Immediately stop the reaction in the aliquot by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analysis.[19][20]

  • Positive Controls: Run known compounds with high and low metabolic rates (e.g., Dextromethorphan, Midazolam) in parallel to validate the assay performance.[19]

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k).

  • Half-Life Calculation: Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Ligand Evaluation Workflow

The development of a novel σ1 receptor ligand follows a logical progression from initial design to in vivo validation. Fluorination is a strategic choice made early in this process to achieve specific, desired properties.

A Design & Synthesis (Incorporate F vs. Non-F) B In Vitro Binding Assay (Determine Ki & Selectivity) A->B Characterize Affinity C In Vitro ADME Assays (Metabolic Stability, LogP) B->C Assess Drug-like Properties D Decision Point: Favorable Profile? C->D E Lead Optimization (Modify Scaffold/F Position) D->E No F In Vivo Studies (Animal Models, PK/PD) D->F Yes E->A Iterate Design G For ¹⁸F Analogs: PET Imaging Studies F->G If Applicable H Preclinical Candidate F->H G->H

Caption: Standard workflow for the evaluation of novel σ1 receptor ligands.

Conclusion

The strategic fluorination of piperidine-based σ1 receptor ligands is a powerful and validated approach in modern drug discovery. While not a universal solution for enhancing binding affinity, it provides an indispensable toolkit for improving metabolic stability, modulating physicochemical properties, and enabling in vivo PET imaging. The comparative data clearly show that fluorinated spirocyclic piperidines, such as Fluspidine, can achieve exceptional sub-nanomolar affinity and high selectivity, properties that are highly desirable for a therapeutic or diagnostic agent.[1][13] The choice of whether and where to fluorinate a lead compound must be driven by empirical data derived from a systematic evaluation pipeline, including binding, ADME, and ultimately, in vivo studies. As our understanding of the σ1 receptor's structure and function deepens, fluorination will undoubtedly remain a key strategy in the rational design of the next generation of ligands targeting this critical chaperone protein.

References

  • Maisonial, A., et al. (2015). Synthesis and Evaluation of Novel (18)F-Labeled Spirocyclic Piperidine Derivatives as Sigma-1 Receptor Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry. Available at: [Link]

  • Hashim, I., et al. (2014). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. PLoS ONE. Available at: [Link]

  • Fischer, S., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals. Available at: [Link]

  • Radiology Key. (2016). PET Imaging of Sigma1 Receptors. Available at: [Link]

  • Di Paolo, T., & Pavese, N. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences. Available at: [Link]

  • Marrazzo, A., et al. (2022). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmad, W., et al. (2024). Design, synthesis, biological evaluation, and cell-based assay of novel sigma receptor ligands based on 4-amino piperidine scaffolds. FASEB Journal. Available at: [Link]

  • Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • Bio-protocol. (N.D.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]

  • Mercell. (N.D.). metabolic stability in liver microsomes. Available at: [Link]

  • Washington University Office of Technology Management. (N.D.). Sigma-1 targeted PET tracers. Available at: [Link]

  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. Available at: [Link]

  • Kobilinsky, J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]

  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (N.D.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • ResearchGate. (N.D.). The conformational preferences of fluorinated piperidine derivatives... Available at: [Link]

  • Chero, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Available at: [Link]

  • Wilson, A. A., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl-SA4503. Nuclear Medicine and Biology. Available at: [Link]

  • Kawamura, K., et al. (2007). Synthesis and evaluation of fluorine-18-labeled SA4503 as a selective sigma1 receptor ligand for positron emission tomography. Journal of Nuclear Medicine. Available at: [Link]

  • Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Abate, C., et al. (2016). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Fiedler, P., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Pérez, D., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. International Journal of Molecular Sciences. Available at: [Link]

  • Abate, C., et al. (2016). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Doerrer, L. H., & Dias, H. V. R. (2023). Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions. Available at: [Link]

  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Journal of Chemistry. Available at: [Link]

  • O'Hagan, D. (2008). Product Class 1: Fluoroalkanes. Science of Synthesis. Available at: [Link]

Sources

Comparative

Resolving the Invisible: HPLC-MS Strategies for Distinguishing Fluorinated Piperidine Isomers

Executive Summary The incorporation of fluorine into piperidine rings is a cornerstone of modern medicinal chemistry, utilized to modulate pKa​ , enhance metabolic stability, and reduce hERG-mediated cardiotoxicity 1. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into piperidine rings is a cornerstone of modern medicinal chemistry, utilized to modulate pKa​ , enhance metabolic stability, and reduce hERG-mediated cardiotoxicity 1. However, this structural modification introduces a profound analytical challenge for drug development and forensic toxicology: distinguishing positional isomers (e.g., ortho-, meta-, and para-fluorinated analogs). Because these isomers possess identical molecular weights and yield virtually indistinguishable product ions during collision-induced dissociation (CID), mass spectrometry alone is fundamentally blind to their differences 2.

As a Senior Application Scientist, I have structured this guide to objectively compare chromatographic alternatives, explain the physical chemistry behind successful separations, and provide a self-validating experimental protocol for absolute isomer identification.

The Mechanistic Challenge: Why Mass Spectrometry Fails

In a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) setup, the precursor-to-product transitions for fluorinated piperidines (such as fluorofentanyl analogs) are identical across isomers 3.

The Causality: The energy required to break the piperidine-amide bond is significantly lower than the energy required to cleave the highly stable C–F bond. Consequently, the dominant MS/MS fragments never isolate the fluorinated ring in a manner that reveals the spatial orientation of the fluorine atom. Without unique diagnostic fragments, the burden of differentiation falls entirely on the chromatographic separation prior to ionization.

Chromatographic Selectivity: C18 vs. Orthogonal Phases

Standard reversed-phase C18 columns rely exclusively on hydrophobic dispersion forces. When applied to fluorinated piperidine isomers, the subtle differences in the spatial orientation of the highly electronegative fluorine atom do not translate into significant hydrophobic variance, leading to inevitable co-elution.

To break this degeneracy, orthogonal stationary phases must be employed:

  • Pentafluorophenyl (PFP): Introduces fluorine-fluorine interactions, dipole-dipole interactions, and hydrogen bonding. The rigid PFP ring interacts differently with the dipole moment of an axial versus equatorial fluorine, providing high spatial selectivity.

  • Biphenyl: Offers enhanced π−π polarizability. For fluorinated phenyl-piperidines, the biphenyl phase dynamically conforms to the analyte's aromatic system, magnifying the steric hindrance caused by positional fluorine shifts 4.

ColumnLogic Start Fluorinated Piperidine Isomers (Identical m/z & MS/MS) C18 Standard C18 Column (Hydrophobic Dispersion) Start->C18 Applied to Orthogonal PFP / Biphenyl Column (Dipole & Pi-Pi Interactions) Start->Orthogonal Applied to Fail Co-elution (Cannot Differentiate) C18->Fail Weak Selectivity Success Baseline Resolution (Distinct Retention Times) Orthogonal->Success High Spatial Selectivity

Fig 1. Chromatographic selection logic for resolving isobaric fluorinated isomers.

Quantitative Performance Comparison

The following table summarizes the analytical performance of different LC-MS configurations based on recent toxicological and pharmacokinetic validations 2, 4.

Analytical ConfigurationStationary PhaseIsomer ResolutionLimit of Quantitation (LOQ)Primary Limitation
LC-QTOF-MS (Standard Screen) Alkyl C18Unresolved~2.5 ng/mLCannot differentiate ortho/meta/para isomers.
LC-MS/MS (Optimized MRM) BiphenylBaseline0.100 – 0.500 ng/mLRequires strict RT locking and authentic standards.
LC-MS/MS (Optimized MRM) PFPBaseline0.100 – 0.500 ng/mLHighly sensitive to mobile phase choices (Methanol required).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Because library spectral matching is useless for identical MS/MS spectra, identification is strictly governed by Relative Retention Time (RRT) locking against isotopically labeled internal standards.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Action: Extract biological or synthetic samples using mixed-mode cation exchange (MCX) columns (e.g., UCT Clean Screen®).

  • Causality: Piperidine rings are basic ( pKa​ ~8-9). Mixed-mode SPE ensures these basic analytes are retained via strong ionic interactions while neutral lipids and matrix interferences are washed away. This prevents ion suppression in the ESI source, ensuring the sub-ng/mL sensitivity required for accurate MRM detection.

Step 2: Chromatographic Separation
  • Column: Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) or equivalent PFP phase.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol .

  • Gradient: 10% B hold for 2 min, ramp to 90% B over 6 min, hold 0.5 min, re-equilibrate.

  • Causality: Methanol is deliberately chosen over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that actively competes for and suppresses π−π interactions on the Biphenyl/PFP stationary phase, destroying isomer selectivity. The ammonium formate buffer maintains a consistent acidic pH, ensuring the piperidine nitrogen remains fully protonated for stable retention.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Action: Operate the Triple Quadrupole in positive electrospray ionization (ESI+) mode. Monitor the primary and secondary transitions.

  • Causality: While transitions are identical across isomers, monitoring them confirms the core fluorinated piperidine structure and guarantees that no isobaric matrix interferences are co-eluting with the target peak.

Step 4: Quality Control & Self-Validation
  • Action: Co-inject isotopically labeled internal standards (e.g., p-FF-d5) and calculate the Relative Retention Time (RRT).

  • Causality: Absolute retention times drift due to column aging and matrix effects; RRTs do not. The method validates itself by confirming identification only if the unknown peak's RRT matches the authentic standard within a strict ±0.05 minute window 3.

Protocol SPE SPE Extraction (Isolate Analytes) LC Biphenyl LC (Orthogonal Separation) SPE->LC MS ESI+ MRM (Mass Detection) LC->MS QC RT Validation (vs Authentic Stds) MS->QC

Fig 2. Self-validating LC-MS/MS workflow for absolute isomer identification.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery , ACS Publications, 1

  • Toxicological Analysis of Fluorofentanyl Isomers in Postmortem Blood , NIH / Ovid, 2

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations , ACS Omega, 4

  • Challenges in Measuring Fentanyl Analogs: Advice From the Front Lines , myADLM, 3

Sources

Validation

Benchmarking new catalysts for the stereoselective reduction of fluoropyridines

As a Senior Application Scientist specializing in catalytic methodologies, I frequently encounter a recurring bottleneck in drug development: the stereoselective synthesis of fluorinated piperidines. While fluorine incor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in catalytic methodologies, I frequently encounter a recurring bottleneck in drug development: the stereoselective synthesis of fluorinated piperidines. While fluorine incorporation dramatically improves a drug candidate's metabolic stability and bioavailability, the direct reduction of fluoropyridines is notoriously difficult. The aromatic stability of the pyridine ring requires harsh reduction conditions, which typically lead to catalyst poisoning by the basic nitrogen lone pair and unwanted hydrodefluorination (loss of the fluorine atom).

In this benchmarking guide, I will objectively compare three state-of-the-art catalytic systems that have successfully overcome these barriers. By analyzing the mechanistic causality behind each approach, we can establish field-proven protocols for synthesizing cis-diastereoselective, all-cis-multifluorinated, and highly enantioenriched fluoropiperidines.

Comparative Performance Matrix

To select the appropriate catalyst for your workflow, you must weigh the desired stereochemical outcome against operational complexity. Below is a quantitative benchmarking summary of the three leading methodologies.

Catalytic SystemMechanistic StrategySelectivity ProfileTypical YieldsOperational ToleranceKey Advantage
Pd(OH)₂/C + HCl Direct Acidic Hydrogenationcis-Diastereoselective60–95%High (Tolerates air/moisture)Highly robust, scalable, and utilizes cheap heterogeneous catalysts.
Rh-Carbene + HBpin Dearomatization-Hydrogenation (DAH)all-cis-Diastereoselective50–88%Low (Requires strict anhydrous conditions)Unlocks complex multi-fluorinated scaffolds in a single pot.
[Cp*RhCl₂]₂ + Chiral Amine Asymmetric Reductive Transamination (ART)Enantioselective (up to 97% ee)55–90%Moderate (Tolerates air/water)Exceptional enantiocontrol; completely bypasses hydrodefluorination.

Deep Dive: Heterogeneous Palladium (Pd(OH)₂/C) – The Robust cis-Selective Workhorse

The Causality of the Protocol: Direct hydrogenation of fluoropyridines using standard heterogeneous catalysts (like Pd/C or PtO₂) often stalls. The basic nitrogen of both the starting material and the resulting piperidine strongly coordinates to the metal surface, poisoning the catalyst. Furthermore, the electron-withdrawing nature of fluorine makes the ring electron-deficient and resistant to standard hydride attack.

By introducing a strong Brønsted acid (aqueous HCl) into a methanolic solvent system, we achieve two critical mechanistic goals. First, protonation of the nitrogen atom ties up the lone pair, completely preventing catalyst poisoning. Second, the resulting pyridinium ion is highly activated toward reduction. This enables a commercially available Pearlman’s catalyst (Pd(OH)₂/C) to rapidly and chemoselectively reduce the ring with high cis-diastereoselectivity [1].

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure hydrogenation reactor with the fluoropyridine substrate (1.0 equiv) and Pd(OH)₂/C (20 wt % loading, equating to 5–10 mol % Pd).

  • Acidification: Add a solvent mixture of Methanol and aqueous HCl (1.0 M). Ensure the pH is highly acidic to guarantee complete protonation of the substrate.

  • Hydrogenation: Purge the reactor three times with Argon, followed by three purges with H₂ gas. Pressurize the reactor to 10–50 bar of H₂ (depending on the steric bulk of the substrate).

  • Reaction: Stir the suspension vigorously at room temperature (or up to 50 °C for sterically hindered substrates) for 12–24 hours until hydrogen uptake ceases.

  • Isolation: Vent the H₂ gas safely. Filter the crude mixture through a pad of Celite to remove the heterogeneous catalyst. Neutralize the filtrate with saturated aqueous NaHCO₃, extract with dichloromethane, and concentrate to yield the cis-fluorinated piperidine.

Deep Dive: Homogeneous Rhodium-Carbene – The Dearomatization-Hydrogenation (DAH) Pathway

The Causality of the Protocol: When attempting to synthesize multifluorinated piperidines (e.g., 3,5-difluoropiperidine), direct hydrogenation frequently results in massive hydrodefluorination. To circumvent this, the Glorius group developed a brilliant Dearomatization-Hydrogenation (DAH) strategy.

Instead of forcing a direct reduction, the addition of pinacolborane (HBpin) first breaks the aromaticity of the fluoropyridine at room temperature, forming an N-Bpin fluoro-diene intermediate. Because this intermediate is no longer aromatic, the activation energy required for reduction plummets. A homogeneous Rhodium-carbene catalyst can then smoothly hydrogenate the remaining double bonds in a stepwise, stereocontrolled manner, yielding elusive all-cis-(multi)fluorinated architectures [2].

DAH_Pathway FP Fluoropyridine HBpin + HBpin (Dearomatization) FP->HBpin Breaks Aromaticity Diene N-Bpin Fluoro-diene Intermediate HBpin->Diene Room Temp Rh + H2 / Rh-Carbene Catalyst Diene->Rh Stereoselective Addition Product all-cis-Fluoropiperidine Rh->Product Hydrogenation

Mechanistic workflow of the Rh-catalyzed Dearomatization-Hydrogenation (DAH) process.

Step-by-Step Methodology:

  • Glovebox Setup: Due to the moisture sensitivity of HBpin, all preparations must occur in an argon-filled glovebox. Combine the fluoropyridine (1.0 equiv), HBpin (1.5–2.0 equiv), and the Rh-carbene catalyst (e.g., [Rh(COD)(NHC)Cl], 5 mol %) in dry THF.

  • Moisture Control: Add activated 4Å molecular sieves to the reaction vial to scavenge any trace water that could hydrolyze the HBpin.

  • Dearomatization & Reduction: Transfer the sealed vessel to a high-pressure setup. Pressurize with H₂ gas (typically 30–50 bar) and stir at room temperature for 16 hours.

  • Quenching: Carefully vent the hydrogen gas. Quench the excess borane with a slow dropwise addition of methanol.

  • Purification: Concentrate the mixture and purify via silica gel column chromatography to isolate the all-cis-multifluorinated piperidine.

Deep Dive: Asymmetric Reductive Transamination (ART) – The Enantioselective Alternative

The Causality of the Protocol: Achieving high enantioselectivity (rather than just diastereoselectivity) in fluoropyridine reduction is the ultimate challenge. Traditional asymmetric hydrogenation catalysts often fail due to the strong coordinating nature of the substrate and the competitive defluorination pathways.

The Asymmetric Reductive Transamination (ART) protocol bypasses direct asymmetric hydrogenation entirely. By using a Rhodium transfer-hydrogenation catalyst ([Cp*RhCl₂]₂) and formic acid, the fluoropyridinium salt is partially reduced to a dihydropyridine intermediate. A chiral primary amine (such as (R)-1-phenylethylamine) from the chiral pool is then introduced. This amine triggers a ring-opening/ring-closing cascade, transaminating the core and transferring its chirality to the newly formed piperidine ring with up to 97% enantiomeric excess (ee) [3].

ART_Pathway PS Fluoropyridinium Salt Red Transfer Hydrogenation [Cp*RhCl2]2 / HCOOH PS->Red Hydride Attack DHP Dihydropyridine Intermediate Red->DHP Partial Reduction Amine + Chiral Amine (e.g., (R)-PEA) DHP->Amine Ring Opening/Closing Product Enantioenriched Fluoropiperidine Amine->Product Asymmetric Transamination

Logic flow of the Asymmetric Reductive Transamination (ART) cascade.

Step-by-Step Methodology:

  • Pre-activation: Convert the target fluoropyridine into an N-alkyl fluoropyridinium salt via standard alkylation (e.g., using benzyl bromide).

  • Reaction Assembly: In a standard reaction vial (open to air), dissolve the fluoropyridinium salt (0.5 mmol) in a biphasic mixture of Dichloromethane and Water (15:1 ratio, 4.0 mL total).

  • Reagent Addition: Add the chiral amine pool reagent, (R)-1-phenylethylamine (10 equiv), followed by Formic Acid (24 equiv) which acts as the hydride source. Finally, add the [Cp*RhCl₂]₂ catalyst (1 mol %).

  • Cascade Reaction: Seal the vial and stir at 40 °C for 22 hours. The mild temperature and transfer hydrogenation conditions prevent hydrodefluorination.

  • Isolation: Quench the reaction with saturated aqueous Na₂CO₃. Extract the aqueous layer with Dichloromethane. The crude product can be purified by chromatography to yield the highly enantioenriched fluoropiperidine.

Conclusion: Selecting the Right Catalyst

For routine drug discovery campaigns requiring scalable, racemic cis-fluoropiperidines, the Pd(OH)₂/C + HCl system is the undisputed choice due to its operational simplicity and low cost. If your target is a highly complex, multifluorinated scaffold where stereocontrol of multiple fluorine atoms is required, the Rh-Carbene DAH process is necessary, albeit requiring strict anhydrous handling. Finally, for late-stage functionalization requiring absolute enantiocontrol, the Rh-catalyzed ART methodology provides an elegant, defluorination-free pathway utilizing readily available chiral amines.

References

  • Glorius, F., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020.[Link]

  • Glorius, F., et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process." Nature Chemistry, 2019.[Link]

  • Xiao, J., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis, 2022.[Link]

Comparative

Comparison of the metabolic stability of fluorinated versus non-fluorinated piperidine analogs

The Strategic Fluorination of Piperidine: A Comparative Guide on Metabolic Stability and Physicochemical Properties As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Fluorination of Piperidine: A Comparative Guide on Metabolic Stability and Physicochemical Properties

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "piperidine problem." Piperidine is a privileged scaffold in medicinal chemistry, ubiquitous in approved drugs. However, its high basicity (pKa ~11.2) and electron-rich nature make it a prime liability for cytochrome P450 (CYP)-mediated oxidative metabolism—specifically α -hydroxylation leading to ring-opening, and N-dealkylation. Furthermore, its high pKa often translates to poor membrane permeability and an increased risk of hERG channel blockade (cardiotoxicity).

To salvage promising pharmacophores, strategic fluorination has emerged as a field-proven bioisosteric replacement strategy. This guide objectively compares the metabolic stability of non-fluorinated piperidines against their mono- and di-fluorinated analogs, providing the mechanistic rationale and the self-validating experimental protocols required to quantify these improvements.

Mechanistic Causality: Why Fluorination Works

The introduction of fluorine onto the piperidine ring is not merely a steric maneuver; it is a profound stereoelectronic intervention. The causality behind the improved metabolic stability and pharmacokinetic profile is driven by two primary forces:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. By pulling electron density away from the basic nitrogen, fluorination significantly lowers the amine's pKa. A lower pKa means the molecule is less protonated at physiological pH (7.4), which increases its lipophilicity (LogD) and membrane permeability. Crucially, many CYP450 binding pockets (like CYP2D6) preferentially bind charged amines via aspartate/glutamate salt bridges. Lowering the pKa reduces this binding affinity, thereby lowering the intrinsic clearance ( CLint​ ).

  • Steric Shielding and Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). Placing a fluorine atom at metabolic "hot spots" (such as the C3 or C4 positions) creates a metabolic blockade, preventing the insertion of molecular oxygen by the CYP heme center.

Causality F_Sub Fluorine Substitution (Piperidine Ring) Inductive Inductive Electron Withdrawal (-I Effect) F_Sub->Inductive Steric Steric Shielding & Strong C-F Bond F_Sub->Steric pKa Lower Amine pKa (Reduced Basicity) Inductive->pKa CYP Blockade of CYP450 Oxidation Sites Steric->CYP hERG Reduced hERG Liability pKa->hERG Perm Increased Membrane Permeability pKa->Perm Metab Increased Metabolic Stability (Lower CL_int) pKa->Metab Reduced affinity for CYP binding pockets CYP->Metab

Caption: Logical relationship between piperidine fluorination and physicochemical outcomes.

Quantitative Comparison of Piperidine Analogs

To objectively evaluate the impact of fluorination, we must look at the quantitative shifts in pKa and in vitro half-life ( t1/2​ ). The data in the table below synthesizes findings from foundational medicinal chemistry programs, including 11β-HSD1 inhibitor optimization and chemoinformatic fragment analysis .

Piperidine AnalogCalculated pKaPrimary CYP450 LiabilityRelative CLint​ Mouse Liver Microsome t1/2​
Piperidine ~11.2High (C2, C6, N-dealkylation)High< 10 min
3-Fluoropiperidine ~9.2ModerateModerate~ 20 min
4-Fluoropiperidine ~9.5Low (Blocks C4 oxidation)Low> 30 min
3,3-Difluoropiperidine ~7.3Very Low (Blocks C3 oxidation)Very Low> 60 min

Data Interpretation: The non-fluorinated piperidine exhibits rapid clearance ( t1/2​ < 10 min). The addition of a single fluorine at the C4 position (4-fluoropiperidine) effectively blocks a major site of metabolism, extending the half-life significantly. However, the most dramatic physicochemical shift occurs with 3,3-difluoropiperidine . The gem-difluoro substitution adjacent to the beta-carbon exerts a massive inductive pull, dropping the pKa to ~7.3. This nearly neutralizes the amine at physiological pH, drastically reducing CYP pocket affinity and yielding a highly stable scaffold ( t1/2​ > 60 min).

Experimental Methodology: Liver Microsome Stability Assay

To generate the comparative data above, a robust, self-validating in vitro assay is required. Liver microsomes (subcellular fractions containing high concentrations of CYP450 enzymes) are the gold standard for assessing Phase I metabolic stability.

Workflow Prep 1. Preparation Microsomes + Cmpd PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Time 4. Time-Course 0 to 60 min Init->Time Quench 5. Quenching Cold MeCN + IS Time->Quench Analysis 6. LC-MS/MS Quantify Parent Quench->Analysis

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol & Causality

1. Reagent Preparation & Matrix Assembly

  • Action: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (e.g., Mouse or Human) and 3.3 mM MgCl₂.

  • Causality: The pH 7.4 buffer mimics physiological conditions, dictating the protonation state of the piperidine. MgCl₂ is a necessary cofactor for CYP enzyme structural stability.

2. Thermal Pre-Incubation

  • Action: Incubate the mixture at 37°C for 5 minutes.

  • Causality: This allows the lipophilic compound to partition into the microsomal lipid bilayer and reach thermal equilibrium before enzymatic catalysis begins, ensuring linear initial reaction kinetics.

3. Reaction Initiation (The Trigger)

  • Action: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Causality: CYP450 enzymes are monooxygenases that require an electron cascade to activate molecular oxygen. NADPH is the obligate electron donor. Without it, CYP-mediated oxidation cannot occur.

4. Time-Course Sampling

  • Action: Aliquot 50 µL of the reaction mixture at designated time points (e.g., 0, 5, 15, 30, and 60 minutes).

5. Reaction Quenching & Precipitation

  • Action: Immediately plunge the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an Internal Standard (IS) (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes.

  • Causality: Cold MeCN instantly denatures the CYP proteins, halting the reaction at the exact time point. It simultaneously precipitates the proteins for easy removal via centrifugation while extracting the small molecule into the supernatant. The IS corrects for any matrix effects or injection volume variances during mass spectrometry.

6. Self-Validating Controls (Critical for Trustworthiness) A protocol is only as good as its controls. You must run the following in parallel:

  • Minus-NADPH Control: Run the exact assay but replace NADPH with buffer. Why? If the compound degrades in this control, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 oxidation.

  • Positive Control: Run a known high-clearance drug (e.g., Verapamil or Testosterone). Why? This proves the microsomes are enzymatically active and the NADPH batch has not degraded.

7. LC-MS/MS Analysis & Calculation Quantify the remaining parent compound. Plot the natural log of % remaining parent versus time. The slope of the linear regression is the elimination rate constant ( k ).

  • Half-life: t1/2​=0.693/k

  • Intrinsic Clearance: CLint​=(k×V)/M (where V is incubation volume and M is microsomal protein mass).

Strategic Recommendations for Drug Developers

When optimizing a piperidine-containing lead, do not blindly default to fluorination. Apply it strategically based on your specific liability:

  • If your liability is purely metabolic (e.g., C4 oxidation): A single fluorine at the 4-position (4-fluoropiperidine) is often sufficient to block the site without drastically altering the overall basicity of the molecule.

  • If your liability is driven by high pKa (e.g., hERG toxicity or poor permeability): Utilize gem-difluoro substitutions (like 3,3-difluoropiperidine). The synergistic inductive effect is required to significantly depress the pKa below 8.0, which is the typical threshold for mitigating hERG binding.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Validation

Axial vs. Equatorial Fluorine in Piperidine Rings: A Guide to Conformational Preferences

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, prevalent in a significant portion of pharmaceuticals. The strategic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, prevalent in a significant portion of pharmaceuticals. The strategic introduction of fluorine into this motif can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including basicity (pKa), metabolic stability, and membrane permeability. However, the true impact of fluorination extends beyond simple substitution; it introduces a fascinating and often counter-intuitive set of conformational biases that can dictate a molecule's three-dimensional shape and, consequently, its biological activity.

This guide provides an in-depth comparison of the conformational preferences of axial versus equatorial fluorine in piperidine rings. We will delve into the underlying stereoelectronic and steric principles, present supporting experimental and computational data, and offer a practical guide to the experimental determination of these preferences.

The Chair Conformation: A Brief Primer

Saturated six-membered rings like piperidine predominantly adopt a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions:

  • Axial (ax): Bonds are parallel to the principal axis of the ring.

  • Equatorial (eq): Bonds are in the approximate "equator" of the ring.

Generally, bulkier substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens. This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. For fluorine in a cyclohexane ring, the A-value is relatively small (approx. 0.3 kcal/mol), suggesting a modest steric preference for the equatorial position. However, in the context of the piperidine ring, this simple steric argument is often overridden by more powerful electronic effects.

The Axial Preference of Fluorine: A Counter-Intuitive Reality

Contrary to what steric hindrance alone would predict, fluorine in many substituted piperidines exhibits a distinct preference for the axial position. This phenomenon arises from a complex interplay of stabilizing electronic interactions that can outweigh the steric cost of the axial placement. The primary driving forces behind this axial preference are:

  • Charge-Dipole Interactions: In protonated piperidinium salts, a strong, stabilizing electrostatic interaction occurs between the positively charged nitrogen (N⁺-H) and the electron-rich fluorine atom (C-Fδ⁻). This interaction is maximized when the fluorine is in the axial position, anti-parallel to the N-H bond. This effect can be substantial, contributing significantly to the overall stability of the axial conformer.

  • Hyperconjugation (Gauche Effect): Often referred to as the fluorine gauche effect, this stabilizing interaction involves the donation of electron density from an anti-periplanar C-H bonding orbital (σC-H) into the low-lying antibonding orbital of the C-F bond (σ*C-F). This orbital overlap is a type of stereoelectronic effect that stabilizes the gauche arrangement

Safety & Regulatory Compliance

Safety

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1356342-83-0) pres...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1356342-83-0) presents a unique disposal challenge due to its tri-functional nature: a piperidine ring, a carboxybenzyl (Cbz) protecting group, and a highly stable carbon-fluorine (C-F) bond[1].

Mishandling fluorinated organic waste not only risks regulatory non-compliance but also poses severe environmental and inhalation hazards. This guide establishes a self-validating, scientifically grounded protocol for the operational handling and disposal of this compound.

The Causality of Hazard and Segregation

To design an effective disposal protocol, we must first understand the mechanistic behavior of the molecule during destruction:

  • The Fluorine Factor (Halogenated Waste): The C-F bond is one of the strongest in organic chemistry. Standard non-halogenated incineration temperatures (typically 600°C–800°C) are insufficient to break this bond. Incomplete combustion of fluorinated compounds leads to the formation of toxic Products of Incomplete Combustion (PICs) and hydrogen fluoride (HF) gas. Therefore, this compound must be segregated into Halogenated Organic Waste streams destined for high-temperature thermal destruction (>1100°C)[2].

  • The Nitrogenous Components (NOx Generation): The piperidine nitrogen and the Cbz-protected amine generate nitrogen oxides (NOx) upon combustion. The chosen disposal facility must utilize commercial hazardous waste combustors equipped with robust acid gas scrubbers to neutralize both HF and NOx[3].

Quantitative Operational Parameters

The following table summarizes the critical data required for facility safety officers to process this compound safely.

ParameterValue / SpecificationScientific Rationale
CAS Number 1356342-83-0Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 252.28 g/mol Used to calculate stoichiometric absorbent capacity during spills[1].
Waste Classification Halogenated OrganicThe presence of the C-F bond mandates strict segregation[4].
Incineration Temp. > 1100°CMinimum thermal energy required to cleave the C-F bond[2].
Scrubber Requirement Acid Gas (Wet/Dry)Essential to neutralize HF and NOx combustion byproducts[3].
Compatible PPE Nitrile ( 5 mil thickness)Provides a validated barrier against organic permeation[5].

Step-by-Step Disposal Methodology (Self-Validating SOP)

This protocol is designed as a closed-loop system. Every operational step includes a validation check to ensure the integrity of the disposal process, aligning with the standards set by the National Research Council[4],[5].

Step 1: Chemical Segregation

  • Action: Deposit all residual Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (solid or in solution) into a designated, chemically compatible container (e.g., High-Density Polyethylene - HDPE) clearly marked for "Halogenated Organic Waste."

  • Causality: Mixing fluorinated waste with non-halogenated solvents can cause explosive incompatibilities and lowers the overall BTU (heating value) of the waste stream, disrupting the incinerator's efficiency.

  • Validation Check: Inspect the waste log attached to the container. If the specific halogen content (Fluorine) and the solvent matrix are not explicitly recorded, the container is invalid for transport and must be quarantined.

Step 2: Primary and Secondary Containment

  • Action: Seal the primary HDPE container with a vented cap if gas-generating reactions are possible (though unlikely for this stable intermediate). Place the primary container inside a secondary containment bin.

  • Causality: Secondary containment prevents catastrophic environmental release in the event of primary vessel failure during transport.

  • Validation Check: Verify that the secondary bin is completely free of liquid and possesses a volumetric capacity of at least 110% of the primary container.

Step 3: Regulatory Labeling & Transport

  • Action: Affix a GHS-compliant hazardous waste label detailing the exact chemical name, concentration, and the specific hazard warnings (Irritant, Halogenated). Transport to the facility's Hazardous Waste Accumulation Area using a stabilized cart.

  • Validation Check: Cross-reference the label with the facility's digital chemical inventory system. The transfer is only validated once the safety officer signs off on the chain-of-custody form.

DisposalWorkflow A Waste Generation (Benzyl 3-amino-5-fluoropiperidine) B Segregation: Halogenated Organic Waste A->B C Secondary Containment & Regulatory Labeling B->C D High-Temperature Incineration (>1100°C) C->D E Acid Gas Scrubbing (HF & NOx Neutralization) D->E F Safe Environmental Discharge E->F

Optimal disposal workflow for fluorinated organic pharmaceutical intermediates.

Spill Response & Decontamination Protocol

Because this compound contains a protected secondary amine and a piperidine ring, it can react exothermically with strong oxidizing agents. Spill response must strictly utilize inert materials.

For Small Benchtop Spills (< 50 grams):

  • Isolate: Immediately halt work and alert personnel in the immediate vicinity.

  • Protect: Don fresh nitrile gloves ( 5 mil), safety goggles, and a standard lab coat.

  • Neutralize & Absorb: Cover the spill with an inert siliceous absorbent (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust, as the organic nature of the compound combined with potential lab oxidizers can create a fire hazard.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and transfer it directly into the Halogenated Organic Waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste.

  • Validate: Visually inspect the benchtop under standard lighting to ensure no crystalline residue remains.

For Large Facility Spills (> 50 grams): Do not attempt benchtop cleanup. Evacuate the laboratory, secure the doors, and immediately contact the Environmental Health and Safety (EHS) Hazmat team.

SpillResponse A Spill Detected B Assess Volume & State A->B C Small Spill (<50g) Benchtop B->C D Large Spill (>50g) Facility B->D E Don PPE (Nitrile, Goggles, Coat) C->E F Evacuate Area & Call Hazmat D->F G Absorb/Sweep (Inert Absorbent) E->G H Transfer to Halogenated Waste Container G->H

Decision matrix and operational workflow for chemical spill response.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." April 2024. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011. URL:[Link]

  • Navimro. "Benzyl 3-amino-5-fluoropiperidine-1-carboxylate SDS & Product Information." URL:[Link]

Sources

Handling

Personal protective equipment for handling Benzyl 3-amino-5-fluoropiperidine-1-carboxylate

This comprehensive operational and safety guide is designed for researchers, synthetic chemists, and drug development professionals handling Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1356342-83-0). As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive operational and safety guide is designed for researchers, synthetic chemists, and drug development professionals handling Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1356342-83-0).

As a Senior Application Scientist, my goal is to provide you with more than just a list of safety rules. By understanding the mechanistic causality behind these protocols, your laboratory can build a self-validating safety culture that ensures both personnel well-being and experimental integrity.

Chemical Profiling & Hazard Assessment

Fluorinated piperidine derivatives are highly valued in medicinal chemistry for their ability to modulate basicity, improve metabolic stability, and enhance target binding affinity. However, these same structural modifications alter the molecule's physicochemical properties, directly impacting how it interacts with biological tissues and PPE materials.

Target Compound: Benzyl 3-amino-5-fluoropiperidine-1-carboxylate[1][2]

  • CAS Number: 1356342-83-0[1][2]

  • Molecular Formula: C₁₃H₁₇FN₂O₂[1][2]

  • Molecular Weight: 252.29 g/mol [1][2]

GHS Hazard Classification: Based on standardized safety data[3][4], this compound triggers the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Mechanistic Rationale for PPE Selection

Safety protocols fail when users do not understand the "why." The selection of Personal Protective Equipment (PPE) for this compound is dictated by three specific structural features:

  • The Fluorine Substituent (Lipophilicity): The introduction of a fluorine atom on the piperidine ring significantly increases the molecule's lipophilicity. This means the compound can permeate the lipid bilayer of human skin more rapidly than its non-fluorinated analogs. Standard latex gloves offer insufficient chemical resistance; high-density nitrile or neoprene is required to block lipophilic permeation[5].

  • The Free Primary Amine (Basicity & Nucleophilicity): The primary amine at the 3-position is highly basic. Upon contact with ambient moisture on the skin or eyes, it can cause localized saponification of tissue lipids, leading to the severe irritation noted in H315 and H319[3]. This necessitates tight-fitting, splash-proof goggles.

  • The Carboxybenzyl (Cbz) Group (Thermal Lability): The Cbz protecting group is stable at room temperature but can undergo thermal degradation if exposed to high heat or strong acids, potentially releasing carbon dioxide and benzyl alcohol vapors. This drives the requirement for handling strictly within a ventilated fume hood to mitigate respiratory irritation (H335)[3].

Quantitative PPE Matrix
Protection ZoneRequired PPE SpecificationMechanistic JustificationRegulatory Standard
Hands 100% Nitrile (Min 0.11mm thickness) or Neoprene gloves.Blocks lipophilic permeation enhanced by the fluorine atom. Prevents amine-induced skin irritation.EN 374 (EU) / OSHA 29 CFR 1910.138
Eyes/Face Tight-fitting chemical safety goggles with side shields.Protects against basic amine dust/aerosols which rapidly damage the corneal epithelium.EN 166 (EU) / ANSI Z87.1 (US)
Respiratory N95/P100 particulate respirator (if handled outside hood).Prevents inhalation of fine powders (H335).NIOSH (US) / EN 149 (EU)
Body Flame-resistant, knee-length lab coat (100% cotton or Nomex).Prevents static discharge during powder transfer; protects against localized spills.OSHA 29 CFR 1910.132

Step-by-Step Operational Workflow

To ensure a self-validating system, every step of the handling process must be verifiable by the operator.

Phase 1: Environmental Setup & Pre-Weighing

  • Ventilation Verification: Ensure the chemical fume hood is operational with a minimum face velocity of 80–100 feet per minute (fpm). Do not proceed if the flow alarm is active[5].

  • Static Control: Because Benzyl 3-amino-5-fluoropiperidine-1-carboxylate is a dry powder, it is prone to static cling. Wipe down spatulas and weigh boats with an anti-static gun or use grounded, non-sparking tools[5][6].

  • PPE Donning: Put on the lab coat, safety goggles, and double-glove (nitrile). Double-gloving ensures that if the outer glove is contaminated, it can be removed without exposing the skin.

Phase 2: Dispensing and Reaction Execution

  • Vial Acclimation: If the compound was stored at 2-8°C[1], allow the sealed vial to reach room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the basic amine, which could cause degradation or clumping.

  • Transfer: Weigh the required mass inside the fume hood. Avoid rapid, sweeping motions that could aerosolize the powder.

  • Solvent Addition: When dissolving the compound, add the solvent slowly. If using acidic solvents (e.g., for salt formation or deprotection), be prepared for mild exotherms.

Phase 3: Decontamination

  • Tool Cleaning: Rinse all spatulas and glassware with a polar organic solvent (e.g., methanol or acetone) to dissolve the lipophilic compound, followed by a standard aqueous wash.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

Spill Response and Disposal Plan

If a spill occurs, the primary objective is to contain the basic, lipophilic dust without aerosolizing it.

  • Solid Spill (Powder): Do NOT use water initially, as it may spread the compound or cause it to adhere to surfaces. Gently cover the spill with damp absorbent paper or sand to suppress dust formation[6][7]. Sweep up using non-sparking tools and place into a sealable hazardous waste container.

  • Solution Spill: Absorb with chemically inert materials (e.g., vermiculite or diatomaceous earth)[6]. Wash the contaminated surface with a mild acidic solution (like dilute citric acid) to neutralize the free amine, followed by soap and water.

  • Waste Segregation: Because this compound contains fluorine, all related waste (solid and liquid) MUST be segregated into Halogenated Organic Waste streams. Incineration is the only EPA-compliant disposal method for halogenated organics to prevent environmental accumulation[5][8].

Operational Logic Visualization

The following diagram illustrates the critical decision-making pathways for handling and waste management.

G Start Storage (2-8°C, Sealed) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 80-100 fpm) PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh React Reaction Execution (Closed system) Weigh->React Spill Spill Event? React->Spill Cleanup Spill Protocol (Inert Absorbent, No Water) Spill->Cleanup Yes Waste Waste Segregation (Halogenated Organic Waste) Spill->Waste No Cleanup->Waste Dispose Incineration (EPA/Local Compliant) Waste->Dispose

Caption: Workflow logic for the safe handling, spill response, and disposal of halogenated piperidine derivatives.

References

  • Penta Chemicals. "Piperidine and Derivatives - SAFETY DATA SHEET according to Regulation (EC) No 1907/2006." Penta Chemicals. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.